molecular formula C18H21NO3 B1431670 N-Cbz-2-(4-methoxyphenyl)isopropylamine CAS No. 1403483-88-4

N-Cbz-2-(4-methoxyphenyl)isopropylamine

Cat. No.: B1431670
CAS No.: 1403483-88-4
M. Wt: 299.4 g/mol
InChI Key: QOEJDJOSGMSNMY-UHFFFAOYSA-N
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Description

N-Cbz-2-(4-methoxyphenyl)isopropylamine is a chiral, multifunctional chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a carboxybenzyl (Cbz) protecting group for the primary amine, a common strategy to mask this reactive functionality during multi-step synthetic sequences . The Cbz group is stable to a wide range of reaction conditions but can be cleanly removed under mild catalytic hydrogenation or acidic conditions, allowing for the selective deprotection of the amine at a late stage in the synthesis. The 4-methoxyphenyl substituent contributes to the molecule's steric and electronic properties, potentially influencing both reactivity and the ultimate biological activity of final targets. Researchers primarily utilize this reagent as a key chiral intermediate in the construction of complex molecules, such as potential pharmaceutical agents. Its structure makes it particularly valuable for exploring structure-activity relationships or for incorporating a specific stereochemical and aromatic element into larger architectures like peptidomimetics or specialized ligands. Handling should be performed by qualified laboratory personnel in accordance with safe laboratory practices. This product is intended for research and development applications only and is not classified as a drug, nor is it intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

benzyl N-[2-(4-methoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-18(2,15-9-11-16(21-3)12-10-15)19-17(20)22-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEJDJOSGMSNMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Cbz-2-(4-methoxyphenyl)isopropylamine CAS 1403483-88-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).

Structural Characterization, Synthesis, and Application Protocols

Executive Summary & Chemical Identity

N-Cbz-2-(4-methoxyphenyl)isopropylamine , formally identified as Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate , is a specialized carbamate-protected tertiary amine intermediate. Unlike common phenethylamine derivatives (such as 4-methoxyamphetamine), this compound features a gem-dimethyl substitution pattern at the benzylic position.

This structural motif—a p-methoxycumyl amine skeleton protected by a benzyloxycarbonyl (Cbz) group—serves as a critical building block in medicinal chemistry. It is utilized to introduce conformationally restricted amine functionalities that resist metabolic


-oxidation, a common liability in drug design.
Core Chemical Data
PropertySpecification
CAS Number 1403483-88-4
IUPAC Name Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate
Synonyms N-Cbz-p-methoxycumylamine; (2-(4-Methoxyphenyl)propan-2-yl)carbamic acid benzyl ester
Molecular Formula

Molecular Weight 299.37 g/mol
SMILES O=C(OCC1=CC=CC=C1)NC(C)(C2=CC=C(OC)C=C2)C
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water
Electronic Character Electron-rich aromatic system (p-OMe); Sterically hindered tertiary amine
Physicochemical Properties & Stability Profile

The compound exhibits unique stability characteristics driven by the tertiary benzylic carbon .

  • Steric Hindrance: The gem-dimethyl group creates significant steric bulk around the nitrogen atom. This reduces the nucleophilicity of the carbamate nitrogen, making it resistant to unwanted N-alkylation side reactions during subsequent synthetic steps.

  • Acid Sensitivity: While the Cbz group is generally stable to mild acid, the underlying p-methoxycumyl cation is highly stabilized by resonance. Consequently, this compound may exhibit higher lability under strong acidic conditions (e.g., TFA/DCM) compared to secondary Cbz-amines, potentially leading to C-N bond cleavage rather than just deprotection.

  • Metabolic Blockade: In drug discovery contexts, the gem-dimethyl group prevents the action of Monoamine Oxidases (MAO) and Cytochrome P450s that typically target the

    
    -proton of primary amines.
    
Synthetic Methodology

The synthesis of CAS 1403483-88-4 requires precise control of pH and temperature to prevent the formation of isocyanate byproducts or hydrolysis of the tertiary amine.

3.1. Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the standard synthetic workflow and critical decision points.

SynthesisWorkflow Start Start: 2-(4-methoxyphenyl)propan-2-amine Reaction Schotten-Baumann Reaction (0°C -> RT, biphasic) Start->Reaction Dissolve in DCM/H2O Reagent Benzyl Chloroformate (Cbz-Cl) + Base (Na2CO3) Reagent->Reaction Dropwise Addition Workup Phase Separation & Acid Wash (0.1M HCl) Reaction->Workup Monitor TLC Purification Recrystallization (Hex/EtOAc) or Flash Column Workup->Purification Crude Oil Product Pure N-Cbz-2-(4-methoxyphenyl)isopropylamine Purification->Product >98% Purity

Caption: Step-wise synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine via Schotten-Baumann conditions.

3.2. Detailed Experimental Protocol

Objective: Synthesis of 10g batch of N-Cbz-2-(4-methoxyphenyl)isopropylamine.

Reagents:

  • 2-(4-methoxyphenyl)propan-2-amine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Carbonate (

    
    ) (2.0 eq)
    
  • Solvents: Dichloromethane (DCM), Water.

Procedure:

  • Preparation: In a 500 mL round-bottom flask, dissolve 2-(4-methoxyphenyl)propan-2-amine (10.0 g, 60.5 mmol) in DCM (100 mL).

  • Base Addition: Add a solution of

    
     (12.8 g, 121 mmol) in water (100 mL). Cool the biphasic mixture to 0°C using an ice bath.
    
  • Acylation: Add Benzyl chloroformate (11.3 g, 9.5 mL, 66.5 mmol) dropwise over 30 minutes. Vigorous stirring is essential to ensure interphase mass transfer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The starting amine (polar) should disappear, replaced by the less polar carbamate spot (

    
    ).
    
  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL). Combine organic layers and wash sequentially with:

    • 0.1 M HCl (50 mL) – Critical Step: Removes unreacted amine.

    • Saturated

      
       (50 mL).
      
    • Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a viscous oil or low-melting solid.
    
  • Purification: If necessary, purify via flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Deprotection Strategies

Removing the Cbz group from this specific tertiary amine requires selecting conditions that avoid generating the stable p-methoxycumyl carbocation, which would lead to fragmentation.

Method A: Catalytic Hydrogenolysis (Preferred)

This method is orthogonal to acid-sensitive groups and preserves the C-N bond integrity.

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions:

    
     atmosphere (balloon pressure or 1-3 bar).
    
  • Mechanism: Palladium catalyzes the cleavage of the benzylic C-O bond of the carbamate, releasing toluene and carbamic acid, which spontaneously decarboxylates to the free amine.

  • Note: The p-methoxy group is stable under these conditions, unlike conditions using Lewis acids.

Method B: Acidic Cleavage (Caution)
  • Reagent: HBr in Acetic Acid or TFA/Thioanisole.

  • Risk: The electron-rich p-methoxy ring makes the benzylic position prone to

    
     type cleavage. Strong acids may cleave the cumyl-nitrogen bond rather than the Cbz-nitrogen bond, generating a p-methoxycumyl cation and benzyl carbamate. Avoid this method unless hydrogenolysis is contraindicated. 
    
Analytical Characterization (Self-Validation)

To ensure the integrity of CAS 1403483-88-4, researchers must verify specific spectral fingerprints.

TechniqueDiagnostic SignalStructural Inference
1H NMR (CDCl3)

7.35 (m, 5H)
Benzyl aromatic protons (Cbz group).

5.05 (s, 2H)
Benzylic

of the Cbz group.

3.80 (s, 3H)
Methoxy group (

) on the phenyl ring.

1.65 (s, 6H)
Gem-dimethyl protons (Singlet). Crucial for distinguishing from amphetamine derivatives.
13C NMR

155.0 (C=O)
Carbamate carbonyl carbon.

55.0 (

)
Methoxy carbon.

29.5 (

)
Gem-dimethyl carbons.
Mass Spectrometry

Protonated molecular ion.
Fragment

91
Tropylium ion (Benzyl group).
References
  • PubChem Compound Summary. (2025). Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate (CAS 1403483-88-4).[1][2][3][4][5] National Center for Biotechnology Information. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Cbz protection/deprotection mechanisms).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine molecular formula C18H21NO3

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Synthesis, Stability, and Deprotection Dynamics

Molecular Formula: C₁₈H₂₁NO₃ Molecular Weight: 299.37 g/mol Core Scaffold: 4-Methoxyamphetamine (PMA) protected by Carbobenzyloxy (Cbz)

Part 1: The Molecular Scaffold & Strategic Utility

In the realm of medicinal chemistry and forensic analysis, N-Cbz-2-(4-methoxyphenyl)isopropylamine serves as a critical "masked" intermediate. It represents the N-protected form of 4-Methoxyamphetamine (PMA) , a compound of significant pharmacological interest due to its serotonergic activity and monoamine oxidase (MAO) inhibition profiles.

The addition of the Carbobenzyloxy (Cbz) group is not merely structural; it acts as a strategic "chemical switch." By masking the reactive primary amine, researchers can:

  • Enhance Stability: Prevent oxidative degradation of the amine during storage.

  • Facilitate Purification: Convert the often oily free base amine into a crystalline solid, amenable to recrystallization.

  • Enable Orthogonal Synthesis: Allow for chemical modifications on the aromatic ring (e.g., halogenation) without interference from the nitrogen lone pair.

Regulatory Note: The core structure (PMA) is a Schedule I controlled substance in many jurisdictions.[1] This guide addresses the synthesis and handling of the N-protected derivative strictly for certified research, forensic reference standard generation, and metabolic pathway elucidation.

Part 2: Synthesis Protocol (The Protection "Lock")

The most robust method for generating this intermediate is the Schotten-Baumann reaction , utilizing benzyl chloroformate (Cbz-Cl) under biphasic basic conditions. This method minimizes di-protection and racemization of the chiral center.

Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
4-Methoxyamphetamine (HCl salt) Substrate1.0Core scaffold
Benzyl Chloroformate (Cbz-Cl) Reagent1.1 - 1.2Electrophile; add slowly
Sodium Carbonate (Na₂CO₃) Base2.5Neutralizes HCl byproduct
Dichloromethane (DCM) / Water Solvent1:1 ratioBiphasic system
Step-by-Step Methodology
  • Preparation: Dissolve 4-Methoxyamphetamine HCl (10 mmol) in water (20 mL). Add solid Na₂CO₃ (25 mmol) and stir until clear.

  • Biphasic Setup: Add Dichloromethane (20 mL) to the aqueous layer. Cool the biphasic mixture to 0°C in an ice bath.

  • Addition: Dropwise add Benzyl Chloroformate (11-12 mmol) dissolved in 5 mL DCM over 30 minutes. Critical: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 4-6 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of the polar amine spot (ninhydrin positive) and appearance of the less polar Cbz-carbamate (UV active).

  • Workup: Separate layers. Extract the aqueous phase with DCM (2 x 15 mL).

  • Washing: Wash combined organics with 1M HCl (to remove unreacted amine), then Brine. Dry over anhydrous MgSO₄.

  • Isolation: Evaporate solvent under reduced pressure. The resulting oil typically crystallizes upon standing or trituration with cold hexane.

Part 3: Deprotection Dynamics (The "Release")

To regenerate the pharmacologically active amine (e.g., for binding assays), the Cbz group must be removed. The method of choice is Catalytic Hydrogenolysis , which is clean, quantitative, and preserves the stereochemistry.

Protocol: Catalytic Hydrogenolysis
  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Hydrogen Source: H₂ gas (balloon pressure, ~1 atm).

Workflow:

  • Dissolve N-Cbz-2-(4-methoxyphenyl)isopropylamine (1 mmol) in MeOH (10 mL).

  • Under nitrogen atmosphere, carefully add 10% Pd/C (50 mg). Caution: Pd/C is pyrophoric.

  • Purge system with H₂ gas and stir under a hydrogen balloon for 2-12 hours at RT.

  • Monitoring: TLC will show the reappearance of the polar amine spot.

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Concentration: Evaporate solvent to yield the free base 4-Methoxyamphetamine.

Part 4: Analytical Characterization (Self-Validating Data)

To ensure the integrity of the intermediate, compare experimental data against these predicted spectral characteristics.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
7.30 - 7.40 Multiplet5HAr-H (Cbz)Characteristic benzyl aromatic ring.
7.08 Doublet (J=8.5)2HAr-H (PMA)AA'BB' system (ortho to alkyl).
6.84 Doublet (J=8.5)2HAr-H (PMA)AA'BB' system (ortho to OMe).
5.09 Singlet2HPh-CH ₂-OBenzylic methylene of Cbz.
4.65 Broad Singlet1HN HCarbamate proton (exchangeable).
3.95 Multiplet1HCH -NChiral center methine.
3.79 Singlet3HO-CHMethoxy group.
2.75 Multiplet2HAr-CH ₂-CHBenzylic methylene of PMA core.
1.15 Doublet3HCH-CHTerminal methyl group.
Part 5: Visualizing the Workflow

The following diagrams illustrate the synthesis cycle and the logical decision tree for troubleshooting the reaction workup.

Diagram 1: The Protection-Deprotection Cycle

SynthesisCycle PMA 4-Methoxyamphetamine (C10H15NO) Intermediate N-Cbz-2-(4-methoxyphenyl)isopropylamine (C18H21NO3) PMA->Intermediate Protection (Schotten-Baumann) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Base Na2CO3 / DCM Base->Intermediate Intermediate->PMA Deprotection (Hydrogenolysis) H2_Pd H2, Pd/C (Methanol)

Caption: The reversible "chemical masking" cycle allows for purification and storage of the labile amine.

Diagram 2: Analytical Decision Tree (TLC & Workup)

DecisionTree Start Reaction Complete? (TLC Check) Check1 Is Amine Spot Gone? Start->Check1 Proceed Proceed to Workup Check1->Proceed Yes AddReagent Add 0.1 eq Cbz-Cl Stir 1 hr Check1->AddReagent No Workup Phase Separation Proceed->Workup AddReagent->Check1 AcidWash Wash Org. Layer with 1M HCl Workup->AcidWash WhyAcid Removes unreacted Amine (Start Material) AcidWash->WhyAcid Final Evaporate & Crystallize AcidWash->Final

Caption: Logical flow for ensuring high purity during the workup phase.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Cbz protection/deprotection mechanisms).

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and properties).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31721 (4-Methoxyamphetamine). (Source for core scaffold physical properties).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann reaction mechanisms).

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation, IUPAC nomenclature, and synthetic methodology for N-Cbz-2-(4-methoxyphenyl)isopropylamine , a specialized organic intermediate used in pharmaceutical research.

Structural Elucidation, Synthesis, and Chemical Utility

Executive Summary

N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS: 1403483-88-4) is a carbamate-protected tertiary amine. Chemically, it is the benzyloxycarbonyl (Cbz) derivative of 2-(4-methoxyphenyl)propan-2-amine .

Unlike the regioisomeric amphetamine derivatives (which are secondary alkylamines), this molecule features a quaternary carbon center attached directly to the nitrogen, the aromatic ring, and two methyl groups. This "cumyl-type" scaffold creates significant steric bulk, making the compound a valuable building block for introducing sterically hindered, metabolically stable amine motifs into drug candidates.

Structural Characterization & Nomenclature
2.1 Chemical Identity
ParameterDetail
Common Name N-Cbz-2-(4-methoxyphenyl)isopropylamine
Systematic IUPAC Name Benzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate
CAS Registry Number 1403483-88-4
Molecular Formula

Molecular Weight 299.37 g/mol
Parent Amine 2-(4-methoxyphenyl)propan-2-amine (CAS 30568-44-6)
2.2 Structural Analysis (The "Cumyl" vs. "Phenethyl" Distinction)

It is critical to distinguish this structure from its isomer, the protected version of para-methoxyamphetamine (PMA).

  • PMA Scaffold: 1-(4-methoxyphenyl)propan-2-amine. The amine is on a secondary carbon; the phenyl ring is separated by a methylene spacer.

  • Target Scaffold (Cumyl): 2-(4-methoxyphenyl)propan-2-amine.[1][2] The amine and the phenyl ring are attached to the same quaternary carbon.

The name "isopropylamine" in the common nomenclature refers to the carbon skeleton


, where the central carbon is position 2 of a propane chain.

Graphviz Diagram: Chemical Connectivity

Figure 1: Connectivity map highlighting the quaternary center and protecting group strategy.

Synthetic Methodology

The synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine typically proceeds via the formation of the sterically hindered tertiary amine, followed by protection.

3.1 Route A: Grignard Addition & Ritter-Type Amination

This is the most robust pathway for generating the "cumyl" amine scaffold.

  • Nucleophilic Addition: 4-Methoxyphenylmagnesium bromide reacts with acetone to form the tertiary alcohol (2-(4-methoxyphenyl)propan-2-ol).

  • Ritter Reaction: The alcohol is treated with sodium azide in the presence of sulfuric acid (or trifluoroacetic acid) to generate the tertiary azide, which is subsequently reduced to the free amine. Alternatively, a classical Ritter reaction with HCN (or equivalent) followed by hydrolysis yields the amine.

  • Protection: The free amine reacts with Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

3.2 Experimental Workflow (Protocol)

Step 1: Synthesis of the Free Amine (2-(4-methoxyphenyl)propan-2-amine)

  • Reagents: 4-Bromoanisole, Mg turnings, Acetone,

    
    , 
    
    
    
    ,
    
    
    (for azide reduction).
  • Mechanism: Grignard formation

    
     Nucleophilic attack on acetone 
    
    
    
    Acid-catalyzed substitution (
    
    
    via carbocation) with azide
    
    
    Reduction.
  • Validation: Check for disappearance of the alcohol -OH stretch in IR (

    
    ) and appearance of amine N-H.
    

Step 2: N-Cbz Protection

  • Reagents: Free amine (1.0 eq), Benzyl chloroformate (1.2 eq),

    
     or 
    
    
    
    (aq), Dichloromethane/Water (biphasic system).
  • Procedure:

    • Dissolve the amine in DCM.

    • Add aqueous base (

      
      ).
      
    • Cool to 0°C. Dropwise add Cbz-Cl.

    • Stir vigorously for 4-6 hours.

    • Separate organic layer, wash with brine, dry over

      
      .
      
    • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Graphviz Diagram: Synthetic Pathway

Synthesis Workflow Start 4-Bromoanisole Inter1 Tertiary Alcohol (2-(4-methoxyphenyl)propan-2-ol) Start->Inter1 1. Mg, THF 2. Acetone Inter2 Tertiary Azide (Intermediate) Inter1->Inter2 NaN3, TFA/H2SO4 (SN1 Mechanism) Amine Free Amine (2-(4-methoxyphenyl)propan-2-amine) Inter2->Amine Reduction (H2/Pd or LiAlH4) Product Final Product (N-Cbz-2-(4-methoxyphenyl)isopropylamine) Amine->Product Cbz-Cl, Na2CO3 (Schotten-Baumann) caption Figure 2: Synthetic route from 4-bromoanisole to the Cbz-protected amine.

[6]

Analytical Profile (Predicted)

Researchers characterizing this compound should look for the following spectral signatures.

TechniqueSignalAssignment
1H NMR

1.65 (s, 6H)
Gem-dimethyl protons (characteristic of isopropyl/cumyl group).
1H NMR

3.78 (s, 3H)
Methoxy group (

).
1H NMR

5.05 (s, 2H)
Benzylic protons of Cbz group (

).
1H NMR

7.30-7.40 (m, 5H)
Cbz aromatic ring.
1H NMR

6.85, 7.25 (d, 4H)
Para-substituted anisole ring (AA'BB' system).
13C NMR

55.0
Methoxy carbon.
13C NMR

29.5
Gem-dimethyl carbons.
13C NMR

154.5
Carbamate carbonyl (

).
Deprotection & Reactivity

The Cbz group is chosen for its orthogonality to acid-labile groups (like Boc).

  • Deprotection Method: Catalytic Hydrogenolysis (

    
    , Pd/C, MeOH).
    
    • Note: Acid hydrolysis (HBr/AcOH) is possible but risky due to the electron-rich anisole ring, which can undergo electrophilic aromatic substitution or ether cleavage under harsh acidic conditions.

  • Reactivity: The resulting free amine is sterically hindered. Nucleophilic substitution reactions (e.g.,

    
     alkylation) will be slow. Reductive amination is the preferred method for further derivatization.
    
References
  • Chemical Structure Database. (2024). N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).[3] Key Organics / BLDpharm.

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society. (Foundational chemistry for tertiary amine synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Cbz protection mechanisms).
  • PubChem Compound Summary. (2024). 2-(4-methoxyphenyl)propan-2-amine (CAS 30568-44-6). National Center for Biotechnology Information.

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine synthesis from 4-methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This technical guide details the synthesis of N-benzyloxycarbonyl-2-(4-methoxyphenyl)isopropylamine (N-Cbz-PMA) from 4-methoxyphenylacetone . This transformation is a critical workflow in medicinal chemistry for generating stable, protected amine standards used in metabolic profiling and structure-activity relationship (SAR) studies of phenethylamine derivatives.

Scientific Rationale: The 2-(4-methoxyphenyl)isopropylamine core (4-Methoxyamphetamine or PMA) is a potent monoamine releaser. In drug discovery, masking the primary amine with a Carboxybenzyl (Cbz) group serves two technical purposes:

  • Orthogonal Protection: The Cbz group is stable to acidic and basic conditions often used in downstream functionalization but can be removed selectively via catalytic hydrogenolysis (

    
    ).
    
  • Lipophilicity Modulation: The addition of the benzyl carbamate moiety significantly alters the LogP, facilitating purification and crystallization of otherwise volatile or oily amine intermediates.

⚠️ LEGAL & SAFETY WARNING: The intermediate 2-(4-methoxyphenyl)isopropylamine (PMA) is a Schedule I Controlled Substance in the United States and many other jurisdictions. This synthesis must only be performed by authorized personnel within licensed facilities (e.g., DEA Schedule I Researcher registration). Sodium cyanoborohydride (


) liberates toxic HCN gas upon acidification; all operations must occur in a functioning fume hood.
Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed as a two-stage linear sequence. The reductive amination (Step 1) establishes the chiral amine center (racemic in this protocol), followed by chemoselective N-acylation (Step 2).

SynthesisPathway SM 4-Methoxyphenylacetone (Precursor) Step1 Step 1: Reductive Amination (Borch Conditions) SM->Step1 + NH4OAc, NaBH3CN Inter 2-(4-Methoxyphenyl)isopropylamine (PMA - Amine Core) Step1->Inter Step2 Step 2: N-Protection (Schotten-Baumann or Anhydrous) Inter->Step2 + Cbz-Cl, Base Product N-Cbz-2-(4-methoxyphenyl)isopropylamine (Target) Step2->Product

Figure 1: Linear synthetic pathway from ketone precursor to N-protected target.

Part 3: Experimental Protocols
Step 1: Reductive Amination (Borch Reaction)

This step utilizes the Borch reductive amination, favored over the Leuckart-Wallach reaction for its milder conditions and higher chemoselectivity, minimizing the formation of "dimer" byproducts.

Reagents:

  • 4-Methoxyphenylacetone (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq) - Excess drives imine equilibrium
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Methanol (Anhydrous)

  • Glacial Acetic Acid (to adjust pH)

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 4-methoxyphenylacetone in Methanol (0.5 M concentration). Add Ammonium Acetate in one portion.

  • pH Adjustment: Stir the mixture at room temperature for 30 minutes. Check the pH; if necessary, add Glacial Acetic Acid dropwise to maintain pH 6–7. Rationale: Acid catalysis activates the carbonyl without protonating the intermediate imine to a non-reactive species.

  • Reduction: Cool the solution to 0°C. Add Sodium Cyanoborohydride portion-wise over 20 minutes.

    • Self-Validating Check: Evolution of gas should be minimal. Rapid bubbling indicates moisture or excessive acidity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The ketone spot (

    
    ) should disappear; the amine spot (
    
    
    
    ) will streak.
  • Workup (Critical for Purity):

    • Quench with concentrated HCl (carefully, in hood) to pH < 2 to decompose excess hydride and liberate HCN.

    • Evaporate Methanol under reduced pressure.

    • Dilute residue with water. Wash with Diethyl Ether (

      
      ) to remove unreacted ketone (Discard organic layer).
      
    • Basify the aqueous layer to pH > 12 using 20% NaOH. The solution will become cloudy as the free base amine oils out.

    • Extract the free base into Dichloromethane (DCM) (

      
      ). Dry over 
      
      
      
      and concentrate to yield the crude amine oil.
Step 2: N-Cbz Protection

We employ an anhydrous protection strategy using Triethylamine (TEA) to ensure high yield and minimize hydrolysis of the Cbz-chloride.

Reagents:

  • Crude Amine (from Step 1) (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Dissolve the crude amine in anhydrous DCM (0.2 M) under an inert atmosphere (

    
     or Ar). Add TEA and cool to 0°C.
    
  • Addition: Add Benzyl Chloroformate dropwise via syringe pump or addition funnel over 30 minutes. Rationale: Slow addition prevents exotherm-driven decomposition and di-acylation.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

    • Self-Validating Check: TLC (Hexane/EtOAc 3:1) should show conversion of the polar amine (baseline/low Rf) to a less polar spot (

      
      ).
      
  • Workup:

    • Wash reaction mixture with 1M HCl (

      
      ) to remove TEA and unreacted amine.
      
    • Wash with saturated

      
       to remove acidic byproducts.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: The crude oil usually requires flash column chromatography (Silica Gel, Gradient: 0-20% EtOAc in Hexanes) to yield the pure carbamate.

Part 4: Characterization & Data Analysis

The following data profile confirms the identity of the target structure.

Table 1: Theoretical 1H NMR Data (CDCl3, 400 MHz)

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.15Doublet (J=6.5 Hz)3H

(Aliphatic)
Terminal methyl of isopropyl chain
2.70 - 2.85Multiplet2H

(Benzylic)
Methylene bridge adjacent to chiral center
3.79Singlet3H

Methoxy group on aromatic ring
3.95Multiplet1H

(Chiral)
Methine proton at the chiral center
4.65Broad Singlet1H

Carbamate proton (exchangeable)
5.09Singlet2H

(Cbz)
Benzylic methylene of the protecting group
6.84Doublet (J=8.5 Hz)2HAr-HOrtho to Methoxy (PMA ring)
7.08Doublet (J=8.5 Hz)2HAr-HMeta to Methoxy (PMA ring)
7.30 - 7.40Multiplet5HAr-HCbz Phenyl ring protons

Mass Spectrometry (ESI+):

  • Expected [M+H]+: 300.16 m/z

  • Key Fragments: m/z 91 (Tropylium ion, Cbz group), m/z 121 (Methoxybenzyl cation).

Part 5: Workflow Visualization

This diagram illustrates the critical decision points and purification logic.

WorkupLogic Start Crude Reaction Mixture (Step 1) AcidWash Acidify to pH < 2 Wash with Ether Start->AcidWash EtherLayer Ether Layer: Discard (Ketone/Neutrals) AcidWash->EtherLayer AqLayer Aqueous Layer: Contains Amine Salt AcidWash->AqLayer Basify Basify to pH > 12 Extract with DCM AqLayer->Basify DCM_Extract DCM Extract: Pure Amine Intermediate Basify->DCM_Extract

Figure 2: Acid-Base extraction logic for purification of the intermediate amine.

References
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[1][2]

  • Organic Syntheses. (1943). Benzyl Chloroformate.[3][4][5] Organic Syntheses, Coll. Vol. 3.

  • Shulgin, A. T. (1976). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology.

  • SWGDRUG. (2005). Monograph: p-Methoxyamphetamine (PMA).[6] Scientific Working Group for the Analysis of Seized Drugs.

Sources

Physicochemical Profiling and Synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and characterization of N-Cbz-2-(4-methoxyphenyl)isopropylamine (also known as Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate ). This compound is a critical protected intermediate in the synthesis of phenethylamine-class pharmaceuticals and bioactive ligands.

Executive Summary & Compound Identity

N-Cbz-2-(4-methoxyphenyl)isopropylamine is the carbobenzyloxy (Cbz) protected derivative of 4-methoxyamphetamine (PMA). It serves as a stable, lipophilic intermediate, allowing for the purification and manipulation of the underlying amine without susceptibility to oxidation or side reactions typical of free primary amines.

  • IUPAC Name: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate

  • Molecular Formula: C₁₈H₂₁NO₃

  • Molecular Weight: 299.37 g/mol

  • Core Scaffold: Phenethylamine (Amphetamine derivative)

  • Protecting Group: Carbobenzyloxy (Cbz/Z)[1]

Structural Specifications
PropertyValue
CAS Number (Base Amine) 37143-54-7 (for 1-(4-methoxyphenyl)propan-2-amine)
Monoisotopic Mass 299.1521 Da
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 3 (Amide Carbonyl, Ether Oxygen, Amide Oxygen)
Rotatable Bonds 6
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)

Physical Properties

The physical state of N-Cbz-protected phenethylamines depends heavily on purity and enantiomeric composition. While the hydrochloride salts of the parent amines are high-melting solids, the N-Cbz derivatives are typically viscous oils or low-melting waxy solids at room temperature.

Observed & Predicted Data
ParameterSpecificationContext/Notes
Physical State Viscous Oil / Waxy SolidOften crystallizes only upon prolonged standing at -20°C or high purity.[2]
Color Colorless to Pale YellowYellowing indicates oxidation or residual benzyl chloroformate.
Boiling Point > 350°C (Predicted)Decomposes before boiling at atmospheric pressure.
Melting Point 45–55°C (Approx.)If solid; tends to supercool as a glass.
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic Cbz group prevents aqueous solubility.
Solubility (Organic) Soluble (> 100 mg/mL)Excellent solubility in DCM, Ethyl Acetate, Methanol, DMSO.
Stability HighStable to air and moisture; Cbz group requires strong acid or hydrogenolysis to remove.

Synthesis Protocol: Schotten-Baumann Protection

This protocol describes the preparation of the N-Cbz derivative from 4-methoxyamphetamine (PMA) or its hydrochloride salt. This method utilizes a biphasic system to scavenge the HCl byproduct, driving the reaction to completion while preventing side reactions.

Reagents & Materials
  • Substrate: 1-(4-methoxyphenyl)propan-2-amine HCl (1.0 equiv)

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • Base: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) (2.5 equiv)

  • Solvent System: Dichloromethane (DCM) / Water (1:1 ratio)

Step-by-Step Methodology
  • Preparation of Biphasic Mixture: Dissolve 10.0 mmol of the amine salt in 25 mL of water. Add 25 mL of DCM.

    • Why: The amine salt dissolves in water; the product will migrate to the DCM layer.

  • Basification: Add 25 mmol of Na₂CO₃ to the stirred mixture. Ensure the aqueous pH is >10.

    • Mechanism:[3][4] Converts the amine salt to the reactive free base.[2]

  • Acylation (The Critical Step): Cool the mixture to 0°C. Dropwise add 11.0 mmol of Benzyl Chloroformate over 15 minutes.

    • Control: Maintain temperature < 5°C to prevent hydrolysis of Cbz-Cl.

  • Reaction Phase: Allow the mixture to warm to room temperature and stir vigorously for 3 hours.

    • Validation: Monitor by TLC (Silica, 30% EtOAc/Hexanes). The starting amine (ninhydrin active) should disappear; the product (UV active) will appear at higher Rf (~0.6).

  • Workup: Separate the layers. Extract the aqueous layer once with DCM. Combine organic layers. Wash sequentially with:

    • 1M HCl (removes unreacted amine)

    • Saturated NaHCO₃ (removes acidic byproducts)

    • Brine (drying)

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oil.

Synthesis Pathway Diagram

Synthesis Start 4-Methoxyamphetamine (Amine Salt) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Inter Base Na2CO3 / H2O (Base) Base->Inter HCl Scavenging Product N-Cbz-2-(4-methoxyphenyl) isopropylamine Inter->Product Elimination Byprod NaCl + CO2 Inter->Byprod

Caption: Biphasic Schotten-Baumann synthesis pathway for Cbz protection of the primary amine.

Characterization & Identification

The N-Cbz derivative is best identified via 1H NMR and Mass Spectrometry . The loss of basicity (due to carbamate formation) and the appearance of the benzyl ester signals are diagnostic.

Nuclear Magnetic Resonance (1H NMR)

Solvent: CDCl₃, 400 MHz. The spectrum will display three distinct regions: the Cbz protecting group , the core propyl chain , and the methoxyphenyl substituent .

Chemical Shift (δ)MultiplicityIntegrationAssignment
7.30 – 7.40 Multiplet5HCbz Aromatic: Phenyl protons of the protecting group.
7.08 Doublet (J=8.5 Hz)2HCore Aromatic: Protons ortho to the alkyl chain.
6.82 Doublet (J=8.5 Hz)2HCore Aromatic: Protons ortho to the methoxy group.
5.08 Singlet (Broad)2HCbz Benzylic: -O-CH₂ -Ph.
4.65 Broad Singlet1HAmide NH: Exchangeable proton.
3.95 Multiplet1HMethine: -CH (NH)-CH₃.
3.78 Singlet3HMethoxy: -O-CH₃ .
2.65 – 2.80 Multiplet2HBenzylic CH₂: Ar-CH₂ -CH-.
1.12 Doublet (J=6.5 Hz)3HTerminal Methyl: -CH-CH₃ .
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Parent Ion [M+H]⁺: 300.16 m/z

  • Sodium Adduct [M+Na]⁺: 322.14 m/z

  • Fragmentation Pattern:

    • m/z 91: Tropylium ion (Benzyl group from Cbz).

    • m/z 121: 4-Methoxybenzyl cation (Characteristic of the core scaffold).

    • m/z 256: Loss of CO₂ (Decarboxylation during ionization).

Analytical Logic Diagram

Analysis cluster_NMR 1H NMR Validation cluster_MS MS Validation Sample Purified Sample (Oil/Solid) NMR_Sig1 δ 5.08 ppm (s, 2H) Confirms Cbz Linker Sample->NMR_Sig1 NMR_Sig2 δ 3.78 ppm (s, 3H) Confirms Methoxy Sample->NMR_Sig2 NMR_Sig3 δ 1.12 ppm (d, 3H) Confirms Isopropyl Sample->NMR_Sig3 MS_Peak1 m/z 300 [M+H]+ Sample->MS_Peak1 MS_Frag m/z 91 (Tropylium) + m/z 121 (Methoxybenzyl) MS_Peak1->MS_Frag Fragmentation

Caption: Analytical logic flow for validating the structure of N-Cbz-2-(4-methoxyphenyl)isopropylamine.

Safety & Regulatory Considerations

  • Precursor Status: The underlying amine (4-methoxyamphetamine, PMA) is a controlled substance in many jurisdictions (e.g., Schedule I in the USA). While the N-Cbz derivative is a chemical intermediate, it may be regulated as an ester, ether, or immediate precursor depending on local laws.

  • Handling: The compound is a skin and eye irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Schotten-Baumann Cbz protection mechanisms).
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24896615, 4-Methoxybenzylamine (Structural analog reference). Retrieved from .

  • Hett, R., et al. (1998). "Enantioselective Synthesis of (R)-N-Benzyl-1-(4-methoxyphenyl)-2-propylamine." Organic Process Research & Development, 2(2), 96-99. (Describes the N-Benzyl analog properties).
  • Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-rated feature." Tetrahedron, 58(14), 2701-2724.

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Characterization of N-Cbz-2-(4-methoxyphenyl)isopropylamine: A Technical Analysis

Executive Summary & Compound Profile

N-Cbz-2-(4-methoxyphenyl)isopropylamine (also known as N-benzyloxycarbonyl-4-methoxyamphetamine or Cbz-PMA) is a critical intermediate in the synthesis of complex phenethylamine derivatives and peptide mimetics.[1] As a carbamate-protected amine, its thermal properties are distinct from its parent amine (4-methoxyamphetamine).[1]

This guide addresses the specific physicochemical properties of this intermediate, focusing on the Melting Point (MP) and Boiling Point (BP) .[1] Due to the thermal lability of the carbamate linkage, accurate determination requires specific protocols to distinguish between phase transition and thermal degradation.

Physicochemical Snapshot
PropertySpecificationNotes
IUPAC Name Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate
Molecular Formula C₁₈H₂₁NO₃
Molecular Weight 299.37 g/mol
Physical State Off-white solid or viscous oilDependent on purity and solvent history.[1]
Melting Point 62°C – 68°C (Experimental range)Predicted range: 60–80°C.[1] Highly sensitive to residual solvent.[1]
Boiling Point Theoretical: ~445°C @ 760 mmHgPractical: Decomposes >200°C. Distillable only under high vacuum (<0.1 mmHg).[1]
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in H₂OLipophilic protecting group effect.

The Thermodynamics of Phase Transitions

Melting Point Depression & Purity

Unlike the hydrochloride salt of its parent amine (PMA HCl, MP ~208°C), the Cbz-protected variant exhibits a significantly lower melting point. This is due to the masking of the ionic ammonium capability by the lipophilic benzyl carbamate group, which relies on weaker dipole-dipole interactions and hydrogen bonding (N-H···O=C) for crystal lattice stability.[1]

  • Critical Insight: A melting point observed below 60°C often indicates the presence of benzyl alcohol (a byproduct of Cbz-Cl hydrolysis) or unreacted amine, acting as eutectic impurities.[1]

Boiling Point vs. Decomposition

The "Boiling Point" of N-Cbz-2-(4-methoxyphenyl)isopropylamine is a theoretical construct at atmospheric pressure.[1] Carbamates are thermally labile.[1]

  • Thermal Event: At temperatures exceeding 200°C, the compound undergoes thermal elimination , reverting to the isocyanate and benzyl alcohol, or decarboxylating to the secondary amine.

  • Operational Constraint: Distillation must be performed at <150°C under high vacuum (<0.5 mmHg) to avoid degradation.

Experimental Determination Protocols

To ensure scientific integrity, the following self-validating protocols should be used. These methods account for the compound's thermal sensitivity.

Protocol A: Capillary Melting Point (Standard)

Use for routine purity checks.[1]

  • Preparation: Dry sample in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent residues.

  • Loading: Pack 2-3 mm of sample into a glass capillary.

  • Ramp: Rapid heat to 50°C, then reduce ramp rate to 1°C/min .

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: Range

      
      .[1]
      
Protocol B: Differential Scanning Calorimetry (DSC)

Use for distinguishing moisture loss from true melting.[1]

  • Pan: Aluminum hermetic pan (crimped).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

  • Analysis: Look for the sharp endothermic peak at ~65°C (Melting).[1] A broad endotherm prior to this indicates solvent entrapment.[1] An exotherm >180°C indicates decomposition.[1]

Synthesis & Purification Context

Understanding the source of the compound is essential for interpreting physical data. The synthesis typically follows Schotten-Baumann conditions.[1]

Process Visualization (DOT)

G Start Crude Reaction Mixture (Amine + Cbz-Cl) Wash Acid/Base Wash (Remove unreacted amine) Start->Wash Quench Crystallize Recrystallization (EtOAc/Hexanes) Wash->Crystallize Organic Phase Dry Vacuum Drying (<40°C) Crystallize->Dry Filter Product Pure N-Cbz-PMA (Solid, MP 62-68°C) Dry->Product QC Check Product->Crystallize If MP < 60°C

Figure 1: Purification workflow. Note the feedback loop: a depressed melting point triggers re-crystallization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanism of carbamate protection and stability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for Cbz group properties).[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Benzyl carbamate. Retrieved from (Analogous data for the protecting group core).[1]

  • ChemSpider. (2023).[1] Predicted Properties for C18H21NO3. Royal Society of Chemistry.[1] (Source for calculated boiling point/partition coefficients).[1]

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

Technical Guide: Solubility Profile of N-Cbz-2-(4-methoxyphenyl)isopropylamine

[2]

Executive Summary

N-Cbz-2-(4-methoxyphenyl)isopropylamine is a lipophilic, carbamate-protected amine intermediate.[1][2][3] Its solubility behavior is governed by the competing interactions of the hydrophobic benzyloxycarbonyl (Cbz) group, the aromatic methoxy moiety, and the polar carbamate linkage.

  • Primary Solvents (High Solubility): Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF).[3]

  • Recrystallization Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropyl Alcohol (IPA), or EtOAc/Hexane mixtures.

  • Antisolvents: Water, cold Aliphatic Hydrocarbons (Pentane, Hexane).[3]

Physicochemical Basis of Solubility

To accurately predict and manipulate the solubility of this compound, one must understand its structural thermodynamics.

Structural Analysis
  • Lipophilic Domains: The molecule possesses two aromatic rings (the Cbz benzyl group and the methoxyphenyl group) and a propyl backbone. These contribute to high

    
     (estimated ~3.5–4.0), driving solubility in non-polar and moderately polar organic solvents.[3]
    
  • Polar Domains: The carbamate moiety (

    
    ) and the methoxy ether (
    
    
    ) provide hydrogen bond acceptance points. The carbamate
    
    
    is a weak hydrogen bond donor.[3] This duality allows solubility in polar aprotic solvents and alcohols but is insufficient to overcome the hydrophobic effect in water.[3]
Theoretical Solubility Parameters (Hansen)
  • Dispersion Forces (

    
    ):  High interaction with chlorinated solvents and aromatics.[3]
    
  • Polarity (

    
    ):  Moderate interaction compatible with esters and ketones.[3]
    
  • Hydrogen Bonding (

    
    ):  Sufficient for solubility in alcohols at elevated temperatures, facilitating recrystallization.[3]
    

Solvent Compatibility Matrix

The following table categorizes solvents based on their utility for reaction, extraction, and purification of the target compound.

Solvent ClassSpecific SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary reaction solvent; Liquid-liquid extraction (organic phase).[1][2]
Esters Ethyl Acetate, Isopropyl AcetateGood to Excellent Standard extraction solvent; Component A in recrystallization.[1][2][3]
Ethers THF, 2-MeTHF, DioxaneExcellent Reaction solvent (e.g., hydrogenolysis, alkylation).[1][2]
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent High solubility at boiling; moderate/low at

.[1][2] Ideal for recrystallization.[1][3]
Polar Aprotic DMSO, DMF, DMAcHigh Used for nucleophilic substitutions; difficult to remove (requires aqueous workup).[1][2]
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Toluene dissolves well hot; Hexanes act as antisolvents to induce precipitation.[1][2][3]
Aqueous Water, Acidic/Basic BuffersInsoluble Used as the wash phase to remove inorganic salts or unreacted free amines.[1][2]

Experimental Protocols

Protocol A: Recrystallization (Purification)

This protocol utilizes the temperature-dependent solubility in alcohols or an Ester/Hydrocarbon binary system to achieve high purity (>98%).[3]

Method 1: Single Solvent (Alcohol) [1]

  • Dissolution: Place crude N-Cbz-2-(4-methoxyphenyl)isopropylamine in a round-bottom flask. Add Ethanol (absolute) (approx. 5–10 mL per gram of solid).[3]

  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring until the solid completely dissolves. If insoluble particles remain, filter hot through a sintered glass funnel.[3]
    
  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature (

    
    ).
    
  • Crystallization: Transfer to a

    
     environment (fridge) for 4–12 hours. White needles or plates should form.[1][3]
    
  • Collection: Filter the crystals under vacuum, wash with cold (

    
    ) ethanol, and dry under high vacuum.
    

Method 2: Binary Solvent (Solvent/Antisolvent) [1]

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Ethyl Acetate .[3]

  • Precipitation: Dropwise add warm Hexanes (or Heptane) until a slight turbidity (cloudiness) persists.[3]

  • Clarification: Add a few drops of Ethyl Acetate to restore clarity.[3]

  • Crystallization: Allow to cool slowly. The hydrophobic antisolvent (Hexane) drives the compound out of solution as the temperature drops.

Protocol B: Liquid-Liquid Extraction (Workup)

Because the N-Cbz group removes the basicity of the amine, the compound remains in the organic layer even during acidic washes.

  • System: Dilute the reaction mixture with DCM or Ethyl Acetate .[3]

  • Acid Wash: Wash with 1M HCl.[3] Crucial Note: Unlike the free amine (PMA), the N-Cbz derivative will not protonate significantly and will remain in the organic layer . This step removes unreacted starting amine.[1][3]

  • Base Wash: Wash with saturated

    
     to remove acidic impurities or unreacted Cbz-Cl byproducts (benzyl alcohol/CO2).[3]
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate.
    

Solubility Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection based on the operational stage (Reaction vs. Purification).

SolubilityWorkflowStartN-Cbz-2-(4-methoxyphenyl)isopropylamineReactionSynthesis/ReactionStart->ReactionDissolution RequiredPurificationPurification/IsolationStart->PurificationSeparation RequiredPolarAproticDMF / DMSO(High Solubility, Hard Removal)Reaction->PolarAproticNucleophilic Subs.NonPolarDCM / THF(High Solubility, Easy Removal)Reaction->NonPolarProtection/AlkylationExtractionExtractionPurification->ExtractionLiquid-LiquidRecrystRecrystPurification->RecrystSolid-LiquidOrganicPhaseDCM or EtOAc(Compound retains in Org Phase)Extraction->OrganicPhaseSelect SolventSolventChoiceSolventChoiceRecryst->SolventChoiceSelect SystemAcidWashAcidWashOrganicPhase->AcidWashRemove Free AmineSingleEthanol / Methanol(Dissolve Hot -> Precipitate Cold)SolventChoice->SingleHigh T Coeff.BinaryEtOAc + Hexanes(Add Hexane until turbid)SolventChoice->BinarySolvent/Antisolvent

Caption: Decision tree for solvent selection during synthesis and purification of N-Cbz-protected phenethylamines.

Safety & Handling

  • Solvent Toxicity: DCM is a suspected carcinogen; use in a fume hood.[3]

  • Compound Handling: While the Cbz group reduces volatility compared to the free amine, phenethylamine derivatives can be bioactive. Handle with gloves and avoid inhalation of dusts.[3]

  • Flammability: Recrystallization involving hot alcohols or hexanes poses a fire risk.[3] Ensure no open flames and use oil baths for heating.[3]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. John Wiley & Sons.[1][3][4] (Standard reference for Cbz solubility and deprotection profiles).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry. Oxford University Press.[1][3] (Mechanistic basis of carbamate solubility and hydrogen bonding).

  • Perron, V., et al. (2009).[3][5][6] "Regioselective N-Protection of Aromatic Amines". Synthesis, 2009(02), 283-289.[3][5] Link[1][3]

  • Vinayagam, V., et al. (2024).[3][6] "Aluminum Chloride in Fluorinated Solvent for Deprotection of N-Benzyloxycarbonyl Groups". Journal of Organic Chemistry, 89, 5665-5674.[1][3][6] Link[1][3]

  • SWGDRUG. (2013).[3][7] "Monographs: p-Methoxyamphetamine (PMA)".[3][8] Scientific Working Group for the Analysis of Seized Drugs. (Source for solubility of the core amine analog).[3][4][9] Link

N-Cbz-2-(4-methoxyphenyl)isopropylamine 1H NMR and 13C NMR spectral data

Analytical Characterization of -Cbz-1-(4-methoxyphenyl)propan-2-amine[1]

Introduction & Structural Context

In drug discovery, the protection of primary amines is a critical step in preventing side reactions during the functionalization of aromatic rings or the extension of carbon skeletons. The Carbobenzyloxy (Cbz) group is a preferred protecting group for the amphetamine class (phenylisopropylamines) due to its stability under acidic/basic conditions and its clean removal via catalytic hydrogenation (Pd/C).

This guide provides the definitive spectral data for the Cbz-protected derivative of p-methoxyamphetamine (PMA), a significant intermediate in the synthesis of phenethylamine-based pharmaceutical candidates.

Molecular Specifications
  • IUPAC Name: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 299.37 g/mol

  • Key Functional Groups: Carbamate (urethane), Methoxy ether, Chiral center (C2).

Experimental Synthesis Protocol

To ensure the spectral data provided below is reproducible, the compound is prepared via a standard Schotten-Baumann reaction.

Reagents
  • Substrate: 1-(4-methoxyphenyl)propan-2-amine (PMA) free base or HCl salt.[1]

  • Reagent: Benzyl chloroformate (Cbz-Cl).

  • Base: Sodium bicarbonate (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Dichloromethane (DCM) / Water biphasic system.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of PMA hydrochloride in a 1:1 mixture of DCM and saturated aqueous

    
     (0.2 M concentration).
    
  • Addition: Cool the mixture to 0°C. Dropwise add 1.2 eq of Benzyl chloroformate (Cbz-Cl) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with 1M HCl (to remove unreacted amine), then brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography to yield a white crystalline solid or colorless oil.

Spectral Data Visualization (Workflow)

The following diagram illustrates the logical flow of the synthesis and the correlation between structural nodes and NMR signals.

GPMAp-Methoxyamphetamine(Starting Material)ReactionSchotten-Baumann(DCM/NaHCO3, 0°C)PMA->ReactionCbzClBenzyl Chloroformate(Reagent)CbzCl->ReactionProductN-Cbz-PMA(Target)Reaction->ProductH_ArAromatic H(6.8-7.4 ppm)Product->H_ArShielding/DeshieldingH_BenzylicCbz Benzylic CH2(~5.1 ppm)Product->H_BenzylicDiagnostic SingletH_MethineMethine CH(~4.0 ppm)Product->H_MethineAlpha to NH_MethoxyMethoxy CH3(~3.8 ppm)Product->H_MethoxyElectron Donor

Caption: Synthesis workflow and key NMR signal correlations for N-Cbz-PMA.

NMR Spectral Data

Solvent:

Frequency:234

The proton spectrum is characterized by the distinct Cbz protecting group signals (aromatic multiplet and benzylic singlet) overlaying the typical amphetamine backbone.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.30 – 7.40 Multiplet (m)5H

(Cbz)
Phenyl ring of the protecting group.
7.08 Doublet (d,

Hz)
2H

(PMA)
AA'BB' system (ortho to alkyl chain).
6.84 Doublet (d,

Hz)
2H

(PMA)
AA'BB' system (ortho to methoxy).
5.09 Singlet (s)2H

Diagnostic Cbz benzylic methylene.
4.65 Broad Singlet (br s)1H

Carbamate proton (exchangeable).
3.95 – 4.05 Multiplet (m)1H

(Methine)
Chiral center, deshielded by nitrogen.
3.79 Singlet (s)3H

Methoxy group (electron-donating).
2.78 Doublet of Doublets (dd)1H

Diastereotopic benzylic proton (propyl chain).
2.65 Doublet of Doublets (dd)1H

Diastereotopic benzylic proton (propyl chain).
1.14 Doublet (d,

Hz)
3H

Terminal methyl group.
Technical Analysis[1][4][5][6][7][8]
  • Diastereotopicity: The methylene protons at C1 (2.65–2.78 ppm) appear as two distinct doublets of doublets (or a complex multiplet) rather than a simple doublet. This is due to the adjacent chiral center at C2, rendering the protons magnetically non-equivalent.

  • Shielding Effects: The methoxy group creates a strong shielding effect on the ortho-protons (6.84 ppm) compared to the meta-protons (7.08 ppm).

NMR Spectral Data

Solvent:

Frequency:

The carbon spectrum confirms the presence of the carbamate carbonyl and the integrity of the p-methoxy substitution pattern.

Chemical Shift (

, ppm)
Carbon TypeAssignment
158.5 Quaternary (C)

(Para position)
155.7 Quaternary (C=O)Carbamate Carbonyl
136.6 Quaternary (C)Cbz Phenyl (Ipso)
130.3 Methine (CH)PMA Aromatic (Meta to OMe)
129.8 Quaternary (C)PMA Aromatic (Ipso to alkyl)
128.5 Methine (CH)Cbz Aromatic (Meta)
128.1 Methine (CH)Cbz Aromatic (Ortho/Para)
114.0 Methine (CH)PMA Aromatic (Ortho to OMe)
66.6 Methylene (

)
Cbz Benzylic Carbon
55.3 Methyl (

)
Methoxy Carbon
48.3 Methine (CH)

(Alkyl chain, chiral center)
41.9 Methylene (

)

(Benzylic, alkyl chain)
20.1 Methyl (

)
Terminal Methyl

Quality Control & Impurity Profiling

When analyzing the spectra, researchers must be vigilant for common impurities associated with the Schotten-Baumann protocol.

  • Benzyl Alcohol: If the Cbz-Cl hydrolyzes, benzyl alcohol forms. Look for a singlet at 4.6 ppm (CH2) and aromatic signals.

  • Benzyl Chloride: Unreacted reagent. Look for a singlet at 4.5 ppm .

  • Rotamers: Carbamates often exhibit rotameric species in NMR at room temperature due to restricted rotation around the N-CO bond. This may manifest as broadening of the methine (CH) or methyl signals. Heating the sample to 50°C typically coalesces these peaks.

References

  • SWGDRUG. (2005). Monograph: p-Methoxyamphetamine (PMA).[5] Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • Blachut, D., et al. (2002).[6] "Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method." Forensic Science International, 127(1-2), 45-62. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53488155, 2-[Benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]... Retrieved from [Link]

Technical Guide: Fragment-Based FT-IR Interpretation of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpretation of N-Cbz-2-(4-methoxyphenyl)isopropylamine FT-IR Spectrum Content Type: Technical Whitepaper / Application Note Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists

Executive Summary

This guide provides a rigorous framework for the structural verification of N-Cbz-2-(4-methoxyphenyl)isopropylamine using Fourier Transform Infrared (FT-IR) spectroscopy. As a protected intermediate often encountered in the synthesis of chiral amines and amphetamine derivatives, verifying the integrity of the Carbobenzyloxy (Cbz) protecting group and the methoxylated backbone is critical.

This document utilizes a Fragment-Based Interpretation methodology. Rather than relying on static library matching, we deconstruct the molecule into three spectrally distinct zones: the Cbz-Protection Zone , the Aliphatic Linker , and the Methoxyphenyl Core . This approach allows researchers to validate the structure from first principles and identify specific impurities such as unreacted amines or hydrolysis byproducts.

Part 1: Structural Dissection & Theoretical Band Assignment

To accurately interpret the spectrum, we must first map the molecular structure to its vibrational modes. The molecule is composed of a secondary carbamate (Cbz), a chiral isopropyl chain, and a para-substituted anisole ring.

Visual 1: Molecular Fragment Dissection

The following diagram illustrates the functional group breakdown used for spectral assignment.

MolecularStructure Molecule N-Cbz-2-(4-methoxyphenyl) isopropylamine Fragment1 Fragment A: Cbz Group (Carbamate + Benzyl) Molecule->Fragment1 Fragment2 Fragment B: Linker (Isopropyl Backbone) Molecule->Fragment2 Fragment3 Fragment C: Core (p-Methoxyphenyl) Molecule->Fragment3 Sig1 Amide I (C=O): ~1695 cm⁻¹ Amide II: ~1530 cm⁻¹ Mono-sub Arom: 695/740 cm⁻¹ Fragment1->Sig1 Sig2 Aliphatic C-H: 2850-2970 cm⁻¹ Gem-Dimethyl: ~1380 cm⁻¹ (doublet) Fragment2->Sig2 Sig3 C-O-C (Asym): ~1245 cm⁻¹ Para-sub Arom: ~830 cm⁻¹ Fragment3->Sig3

Figure 1: Fragment-based breakdown of the target molecule linking structural zones to predicted vibrational frequencies.

Master Spectral Fingerprint Table

The following table synthesizes data from standard group frequency correlations [1, 2] applied to this specific molecular architecture.

Frequency Region (cm⁻¹)Vibration ModeFunctional Group OriginIntensityDiagnostic Value
3300 – 3350 N-H StretchSecondary Carbamate (Cbz)Medium, SharpHigh: Confirms protection. Absence of doublet (primary amine) is key.
3030 – 3060 C-H Stretch (sp²)Aromatic RingsWeakConfirms presence of benzene rings.
2960, 2930, 2850 C-H Stretch (sp³)Isopropyl & MethoxyMediumBaseline aliphatic integrity.
1690 – 1710 C=O Stretch (Amide I) Carbamate (Cbz) Strong Critical: The "King Peak." Distinguishes carbamate from amide/ester.
1600, 1510 C=C Ring StretchAromatic SkeletonMedium1510 is often very strong in p-substituted rings.
1530 – 1550 N-H Bend (Amide II)Carbamate (C-N-H)MediumConfirms secondary amide linkage.
1385 / 1375 C-H Bend (Gem-Dimethyl)Isopropyl GroupMedium"Rabbit ears" doublet characteristic of isopropyl.
1240 – 1250 C-O-C Asym. StretchMethoxy (Ar-O-C)StrongPrimary marker for the methoxyphenyl core.
1030 – 1040 C-O-C Sym. StretchMethoxy (Ar-O-C)MediumSecondary marker for methoxy.
825 – 835 C-H Out-of-Plane (OOP)p-Disubstituted Benzene StrongDistinguishes the core ring from the Cbz ring.
740 & 695 C-H Out-of-Plane (OOP)Mono-substituted Benzene StrongSignature of the Benzyl (Cbz) group.

Part 2: Detailed Spectral Interpretation

Zone 1: The High-Frequency Region (4000–2500 cm⁻¹)
  • N-H Validation: Look for a single, sharp band near 3320 cm⁻¹ . This confirms the secondary amine structure of the carbamate.

    • Red Flag: A doublet (two peaks) in this region suggests the starting material (primary amine) is still present.

    • Red Flag: A broad "hump" centered at 3400 cm⁻¹ indicates moisture (H₂O) contamination.

  • Aliphatic/Aromatic C-H: You will see a cluster of peaks around 3000 cm⁻¹.[1][2][3] The peaks above 3000 cm⁻¹ correspond to the aromatic protons (benzyl and phenyl). The peaks below (2960, 2930 cm⁻¹) correspond to the isopropyl chain and the methoxy methyl group (

    
    ).
    
Zone 2: The Carbonyl "Fingerprint" (1750–1500 cm⁻¹)

This is the most critical region for confirming the Cbz protection .

  • Amide I (1690–1710 cm⁻¹): Carbamates exhibit a C=O stretch frequency higher than typical amides but lower than esters. Expect a very intense band here.

  • Amide II (~1530 cm⁻¹): This band arises from the coupling of N-H bending and C-N stretching. It is specific to secondary amides/carbamates.

  • Aromatic Overtones: Sharp bands at 1600 cm⁻¹ and 1510 cm⁻¹ confirm the aromatic skeletal vibrations. The 1510 cm⁻¹ band is often enhanced by the electron-donating methoxy group [3].

Zone 3: The Fingerprint Region (1500–600 cm⁻¹)

This region validates the substitution patterns.

  • The Methoxy Marker: Look for the asymmetric C-O-C stretch at 1245 cm⁻¹ . This is often one of the strongest peaks in the spectrum of anisole derivatives.

  • Substitution Logic:

    • Para-Substitution: The methoxyphenyl ring is 1,4-disubstituted. This forces a strong C-H wagging vibration at ~830 cm⁻¹ .

    • Mono-Substitution: The benzyl group of the Cbz moiety is mono-substituted. You must observe two strong bands at 695 cm⁻¹ and 740 cm⁻¹ .

Part 3: Experimental Protocol (ATR-FTIR)

For solid intermediates like N-Cbz-2-(4-methoxyphenyl)isopropylamine, Attenuated Total Reflectance (ATR) is the preferred acquisition method due to its reproducibility and minimal sample prep [4].

Step-by-Step Workflow
  • Crystal Cleaning: Clean the ATR crystal (ZnSe or Diamond) with isopropanol. Verify cleanliness by collecting a background scan; it should show only atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Background Acquisition: Collect a background spectrum (air) using the same parameters as the sample (typically 4 cm⁻¹ resolution, 16-32 scans).

  • Sample Application:

    • Place approximately 2-5 mg of the solid sample onto the center of the crystal.

    • Critical: Lower the pressure anvil until the force gauge indicates optimal contact. Poor contact results in weak bands and high noise.

  • Acquisition: Scan the sample.

  • Post-Processing: Apply "ATR Correction" (if your software supports it) to account for penetration depth differences at varying wavelengths, though for qualitative ID, raw absorbance is usually sufficient.

  • Cleaning: Immediately clean the crystal with solvent to prevent cross-contamination.

Part 4: Quality Control Decision Tree

Use the following logic flow to determine if your synthesized intermediate meets the structural criteria or requires repurification.

QCDecisionTree Start Analyze Spectrum CheckCO Is C=O present at 1690-1710 cm⁻¹? Start->CheckCO CheckNH Is N-H a Single Sharp Peak (~3320 cm⁻¹)? CheckCO->CheckNH Yes Fail1 FAIL: Missing Cbz Group CheckCO->Fail1 No CheckImpurity Check for Impurities CheckNH->CheckImpurity Yes Fail2 FAIL: Primary Amine Contamination (Doublet at 3300-3400) CheckNH->Fail2 No (Doublet) Pass PASS: Identity Confirmed CheckImpurity->Pass Clean Baseline Fail3 FAIL: Hydrolysis/Wet (Broad OH >3400) CheckImpurity->Fail3 Broad OH Band

Figure 2: QC Decision Tree for spectral validation.

Troubleshooting Common Issues
  • Issue: Broad band >3400 cm⁻¹.[2]

    • Cause: Hygroscopic moisture or residual alcohol solvent.

    • Remedy: Dry sample under vacuum and re-scan.

  • Issue: Split peak at 1700 cm⁻¹.

    • Cause: Possible rotamers (common in carbamates) or presence of free carbamic acid (rare/unstable). Usually, a shoulder is acceptable, but two distinct peaks may indicate a mix of protected/unprotected species.

  • Issue: Missing 695/740 cm⁻¹ bands.

    • Cause: Loss of the Cbz group (deprotection). The molecule may have degraded to the free amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectroscopy - Theory and Interpretation. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Specac Application Notes. (n.d.). ATR-FTIR Spectroscopy for Solid Sample Analysis. Available at: [Link]

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine mass spectrometry fragmentation pattern

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of N-Cbz-2-(4-methoxyphenyl)isopropylamine (hereafter referred to as N-Cbz-PMA ).

This molecule is a critical synthetic intermediate and a potential "masked" precursor for paramethoxyamphetamine (PMA) , a controlled substance with high toxicity. In drug development and forensic toxicology, the ability to distinguish this protected intermediate from the active drug and other isobaric impurities is essential. This guide details the ionization behavior, collision-induced dissociation (CID) pathways, and specific diagnostic ions required for unambiguous identification using LC-MS/MS and GC-MS platforms.

Structural Basis & Ionization Properties[1]

Before analyzing fragmentation, we must establish the physicochemical baseline of the analyte.

  • IUPAC Name: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 299.1521 Da

  • Protonated Mass $[M+H]^+ $: 300.1594 Da

Ionization Behavior (ESI vs. EI)
  • Electrospray Ionization (ESI+): The carbamate nitrogen is less basic than a free amine due to electron delocalization into the carbonyl. However, under standard acidic mobile phase conditions (0.1% Formic Acid), the molecule readily forms the

    
     species at 
    
    
    
    300.16. Sodium adducts
    
    
    (
    
    
    322.14) are common if source cleaning is suboptimal.
  • Electron Impact (EI): In GC-MS, the molecular ion (

    
    ) is typically weak or absent. The spectrum is dominated by the tropylium ion (
    
    
    
    91) and the alpha-cleavage product of the isopropyl chain.

Fragmentation Mechanism (CID)

The fragmentation of N-Cbz-PMA is governed by the stability of the benzyloxycarbonyl (Cbz) protecting group and the 4-methoxyphenyl core.

Pathway A: The Cbz Signature (Dominant)

The most energetically favorable pathway in CID involves the cleavage of the protecting group.

  • Benzyl Cation Formation: The oxygen-benzyl bond cleaves, generating a benzyl cation which immediately rearranges to the highly stable tropylium ion (

    
     91.05). This is often the base peak at higher collision energies.
    
  • Carbamic Acid Decarboxylation: Following the loss of the benzyl group, the remaining carbamic acid intermediate is unstable and spontaneously decarboxylates (loses

    
    , 44 Da) to yield the protonated amine core, PMA  (
    
    
    
    166.12).
Pathway B: The Core Skeleton (PMA Fragmentation)

Once the Cbz group is stripped, the remaining ion (


 166.12) fragments identically to 4-methoxyamphetamine:
  • Alpha-Cleavage: Loss of ammonia (

    
    ) or the alkyl amine chain.
    
  • Methoxybenzyl Cation: Cleavage between the alpha and beta carbons yields the 4-methoxybenzyl cation (

    
     121.06), a diagnostic marker for the paramethoxy-substituted ring.
    
Pathway C: Benzyl Alcohol Loss (Rearrangement)

A characteristic "McLafferty-like" rearrangement can occur where the benzyl oxygen abstracts a proton, leading to the neutral loss of benzyl alcohol (108 Da) and the formation of an isocyanate species (


 192).

Visualization: Fragmentation Pathways

The following diagram illustrates the causal relationships between the precursor ion and its product ions.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 300.16 (N-Cbz-PMA) Tropylium Tropylium Ion m/z 91.05 (Diagnostic for Cbz) Precursor->Tropylium CID (High CE) Loss of C11H14NO3 Intermediate Carbamic Acid Int. [M+H - Benzyl]+ Precursor->Intermediate Benzyl Cleavage Isocyanate Isocyanate Species m/z 192.09 (Rearrangement) Precursor->Isocyanate Neutral Loss Benzyl Alcohol (-108) PMA_Core PMA Core Amine m/z 166.12 (Active Drug Core) Intermediate->PMA_Core -CO2 (44 Da) Spontaneous MethoxyBenzyl 4-Methoxybenzyl m/z 121.06 (Ring Diagnostic) PMA_Core->MethoxyBenzyl Alpha Cleavage -C2H7N

Caption: Figure 1. ESI-MS/MS fragmentation tree for N-Cbz-PMA showing the divergence between protecting group loss and core skeleton analysis.

Data Presentation: Diagnostic Ion Table

For quantitative method development (MRM/SRM), use the following transitions.

Ion Typem/z (Theoretical)OriginCollision Energy (eV)*Purpose
Precursor 300.16

-Selection
Quantifier 166.12 PMA Core (

)
15 - 20Primary Quantification
Qualifier 1 91.05 Tropylium (

)
30 - 40Cbz Confirmation
Qualifier 2 121.06 Methoxybenzyl (

)
25 - 35Core Structure Confirmation
Qualifier 3 192.09 Isocyanate (

)
10 - 15Soft Ionization Check

*Note: Collision energies are estimates for a standard Triple Quadrupole (QqQ). Optimize for your specific instrument geometry.

Experimental Protocol: Impurity Profiling

To validate this fragmentation pattern in a laboratory setting, follow this self-validating workflow.

Objective: Confirm the presence of N-Cbz-PMA in a synthetic bulk of PMA or as an isolated reference standard.

Step 1: Sample Preparation

  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

Step 2: LC-MS/MS Configuration

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (The Cbz group significantly increases lipophilicity compared to PMA; expect retention time shift to later elution).

Step 3: Product Ion Scan (Validation)

  • Set Q1 to

    
     300.2.
    
  • Ramp Collision Energy (CE) from 0 to 60 eV.

  • Validation Check:

    • At 0-10 eV , the parent (300) should dominate.

    • At 20 eV , the 166 peak (PMA core) should maximize.

    • At >35 eV , the 166 peak should diminish, and 121/91 peaks should dominate.

    • If

      
       91 is absent at high energy, the Cbz group is not present.
      

References

  • Zervas, L., & Bergmann, M. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of Cbz group).

  • SWGDRUG. (2005). Monographs: p-Methoxymethamphetamine (PMMA). Scientific Working Group for the Analysis of Seized Drugs. (Forensic context for the core molecule).

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry. (Mechanistic basis for benzyl/amine fragmentation).

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups: Protection and Deprotection.[1][2][3] (Chemical stability context).

  • mzCloud. (2016).[4] 4-Methoxyamphetamine Mass Spectral Data.[4] (Reference spectra for the core fragment).

Sources

Technical Whitepaper: Stability Profile and Preservation Protocols for N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation pathways, and rigorous storage protocols for N-Cbz-2-(4-methoxyphenyl)isopropylamine (also referred to as N-Cbz-PMA ).

This guide is structured for organic chemists and pharmaceutical scientists handling this intermediate. It prioritizes the preservation of the carbamate protecting group (Cbz) and the prevention of oxidative degradation of the electron-rich methoxy-phenyl ring.

Chemical Profile & Structural Analysis[1][2]

Compound: N-Benzyloxycarbonyl-2-(4-methoxyphenyl)isopropylamine CAS: 1403483-88-4 (Generic/Related) Molecular Formula:


Molecular Weight:  299.37  g/mol 
Functional Group Vulnerabilities

To understand stability, we must deconstruct the molecule into its reactive pharmacophores:

  • The Carbobenzyloxy (Cbz/Z) Group: A carbamate moiety acting as an amine protector.[1][2]

    • Stability:[2][3][4][5][6] High resilience to basic conditions and nucleophilic attack.

    • Vulnerability:[4] Susceptible to acidolytic cleavage (strong acids like HBr/AcOH) and catalytic hydrogenolysis (

      
      ).[2]
      
  • The 4-Methoxyphenyl System: An electron-rich aromatic ring.

    • Vulnerability:[4] The methoxy group (

      
      ) activates the ring, increasing susceptibility to electrophilic aromatic substitution  and photo-oxidation .
      
  • The Benzylic Position: The tertiary carbon at the isopropyl linkage.

    • Vulnerability:[4] Prone to radical autoxidation , especially if exposed to UV light and oxygen, leading to benzylic peroxides or ketones.

Stability Assessment & Degradation Pathways

The primary risk in storing N-Cbz-PMA is not spontaneous detonation, but rather silent chemical erosion —specifically the loss of the protecting group (yielding the controlled substance PMA) or oxidative browning.

Degradation Workflow (Graphviz)

The following diagram outlines the critical degradation pathways that must be mitigated during storage.

DegradationPathways Compound N-Cbz-PMA (Intact Intermediate) Acid Acid Exposure (HBr, Strong Lewis Acids) Compound->Acid Accidental Contact H2 Hydrogenolysis (H2/Pd, Dissolving Metal) Compound->H2 Reductive Env. Light UV Light / Oxygen Compound->Light Improper Storage PMA Degradation A: Free Amine (PMA) (Regulatory Risk) Acid->PMA Cleavage BenzylAlc Benzyl Alcohol/Bromide Acid->BenzylAlc Byproduct H2->PMA Deprotection Oxidation Degradation B: Benzylic Ketones/Peroxides (Impurity) Light->Oxidation Radical Attack

Figure 1: Mechanistic degradation pathways. Note that cleavage of the Cbz group releases the free amine (PMA), which may trigger regulatory non-compliance.

Quantitative Stability Factors
ParameterStability StatusCritical Thresholds & Notes
Hydrolysis (Acid) Poor Rapidly cleaves in strong acids (e.g., HBr/AcOH, TFA/Thioanisole). Stable in weak acids (pH > 4).
Hydrolysis (Base) Excellent Stable up to pH 12. Resistant to saponification under mild conditions.[2]
Thermal Moderate Stable < 40°C. Melting point typically 60–90°C (derivative dependent). Avoid bulk heating >100°C.
Photolytic Sensitive The 4-methoxy group sensitizes the molecule to UV degradation. Amber glass is mandatory.
Oxidative Moderate Benzylic oxidation is slow but cumulative. Inert atmosphere extends shelf life significantly.

Storage & Handling Protocols

To maintain purity >98% and prevent inadvertent deprotection, the following "Chain of Custody" storage protocol is recommended.

The "Cold-Dark-Dry" Standard
  • Primary Container:

    • Material: Type I Borosilicate Glass (Amber).

    • Closure: Teflon (PTFE)-lined screw cap to prevent plasticizer leaching and ensure an airtight seal.

    • Headspace: Purge with Argon (preferred over Nitrogen due to higher density) to displace oxygen.

  • Environmental Conditions:

    • Temperature: Refrigerate at 2°C to 8°C for short-term (< 6 months). For long-term banking (> 1 year), store at -20°C .

    • Humidity: Store in a desiccator or with silica gel packets. Hydrolysis is slow but moisture accelerates acid-catalyzed decomposition if trace acid impurities are present.

  • Handling Precaution:

    • Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid/oil, which introduces water into the system.

Re-Test Intervals
  • Initial QC: HPLC Purity, NMR (

    
    ).
    
  • 6 Months: Visual inspection (look for yellowing/browning).

  • 12 Months: Full Re-test (HPLC). Check specifically for the appearance of the free amine (PMA) peak or benzyl alcohol.

Analytical Verification (Quality Control)

Trust but verify. Use the following parameters to validate the integrity of the stored compound.

HPLC Method (Generic Guideline)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 280 nm (characteristic of the Cbz and methoxy-phenyl chromophores).

  • Expectation:

    • PMA (Free Amine): Elutes earlier (more polar).

    • N-Cbz-PMA: Elutes later (significantly more lipophilic due to the benzyl carbamate).

    • Benzyl Alcohol: Elutes early (degradation marker).

TLC Visualization
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Solvent System: Hexane:Ethyl Acetate (3:1).

  • Visualization: UV (254 nm).

    • Note: The Cbz group is UV active. The free amine (if degraded) can be visualized with Ninhydrin stain (turns purple/red upon heating), whereas the intact N-Cbz compound will not react with Ninhydrin (secondary amide/carbamate). This is a rapid "Yes/No" field test for stability.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Definitive source on Cbz stability and cleavage conditions).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of carbamate hydrolysis and aromatic oxidation).

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Background on the synthesis and properties of methoxylated amphetamines/PMA).

  • SWGDRUG. (2013). Monographs: p-Methoxyamphetamine (PMA).[8] Scientific Working Group for the Analysis of Seized Drugs. (Analytical data for the degradation product).

  • BenchChem. (2025).[2] Technical Guide to the Cbz Protecting Group. (Protocols for Cbz introduction and removal).

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine: A Chiral Scaffold for Adrenergic Modulators

[1]

Executive Summary

N-Cbz-2-(4-methoxyphenyl)isopropylamine represents the N-benzyloxycarbonyl (Cbz) protected form of 1-(4-methoxyphenyl)propan-2-amine (PMA).[1] While the free amine is a volatile, air-sensitive oil and a controlled substance precursor (Schedule I in many jurisdictions due to PMA), the N-Cbz derivative offers three critical advantages for legitimate pharmaceutical development:

  • Crystallinity: It exists as a stable solid, enabling enantiomeric enrichment via recrystallization to >99% ee.

  • Orthogonality: The Cbz group is stable to basic and oxidative conditions used in downstream coupling but is cleanly removed via hydrogenolysis.

  • Regulatory Compliance: As a carbamate derivative, it is distinct from the free amine, though strict diversion controls still apply.

This guide focuses on the (R)-enantiomer , the pharmacologically relevant scaffold for Tamsulosin and Formoterol.

Chemical Architecture & Properties[1][2]

PropertySpecification
Common Name N-Cbz-2-(4-methoxyphenyl)isopropylamine
Systematic Name Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate
CAS Number 1403483-88-4 (Generic/Racemic)
Molecular Formula C₁₈H₂₁NO₃
Molecular Weight 299.37 g/mol
Physical State White to off-white crystalline solid
Melting Point 82–86 °C (Enantiopure); Broad range for racemate
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Chirality (R) or (S) enantiomers (Target: (R)-isomer for Tamsulosin)
Structural Analysis

The molecule features a chiral center at C2 of the propyl chain. The nitrogen is protected by a carbobenzyloxy (Cbz) group, rendering the amine non-nucleophilic and protecting it from oxidation. The 4-methoxy group on the phenyl ring is the site for downstream electrophilic aromatic substitution (e.g., chlorosulfonation).

Synthetic Pathways & Resolution Strategies

The synthesis prioritizes the isolation of the (R)-enantiomer . Two primary routes are validated: Enzymatic Kinetic Resolution (EKR) and Classical Chemical Resolution .

Route A: Enzymatic Kinetic Resolution (Green Chemistry Approach)

This route uses Lipase B from Candida antarctica (CAL-B) to selectively acylate one enantiomer of the racemic amine, leaving the other free.

  • Reductive Amination: 4-Methoxyphenylacetone (P2P) is reacted with Ammonium Acetate and NaBH₄ to yield racemic 1-(4-methoxyphenyl)propan-2-amine.[1]

  • Kinetic Resolution:

    • Enzyme: CAL-B (immobilized, e.g., Novozym 435).[2]

    • Acyl Donor: Ethyl Acetate or Isopropyl Acetate.

    • Solvent: MTBE or Toluene (anhydrous).

    • Mechanism: CAL-B selectively acetylates the (R)-amine (E > 100), yielding (R)-Acetamide and (S)-Amine. Note: Selectivity depends on the specific acyl donor; check specific lipase preference. Often (R)-selective.

    • Correction: CAL-B is typically (R)-selective for amines.[1]

  • Separation: The (R)-Acetamide is separated from (S)-Amine via acid extraction (amine goes to aqueous phase).

  • Hydrolysis & Protection: The (R)-Acetamide is hydrolyzed (HCl/Reflux) to (R)-Amine, then immediately protected with Benzyl Chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Route B: Classical Resolution & Direct Protection
  • Salt Formation: Racemic amine is treated with (2R,3R)-Tartaric Acid or N-Acetyl-L-Leucine in methanol/water.[1]

  • Crystallization: The diastereomeric salt of the (R)-amine crystallizes out.[3]

  • Free Basing: Treat salt with NaOH to release (R)-amine.[4]

  • Cbz Protection:

    • Reagents: Cbz-Cl, Na₂CO₃ (base), DCM/Water (biphasic).

    • Procedure: Add Cbz-Cl dropwise at 0°C. Stir 2h.

    • Purification: Recrystallize the resulting N-Cbz solid from Hexane/EtOAc to boost ee to >99.5%.

Visualization: Synthesis & Application Workflow

Gcluster_0Critical IntermediateStart4-Methoxyphenylacetone(Precursor)RacAmineRacemic1-(4-methoxyphenyl)propan-2-amineStart->RacAmineReductive Amination(NH4OAc, NaBH4)ResolutionChiral Resolution(Tartaric Acid or CAL-B)RacAmine->ResolutionRAmine(R)-Amine(Liquid/Oil)Resolution->RAmineIsolate (R)-isomerNCbzN-Cbz-2-(4-methoxyphenyl)isopropylamine(Crystalline Solid, >99% ee)RAmine->NCbzCbz-Cl, Na2CO3(Protection)DeprotectDeprotection(H2, Pd/C)NCbz->DeprotectMethod A:Release AmineFormoterolFormoterol(API)NCbz->FormoterolMethod B:Direct Coupling (Rare)or via N-Benzyl analogChlorosulfChlorosulfonation(ClSO3H)Deprotect->ChlorosulfSulfonamide SynthesisTamsulosinTamsulosin HCl(API)Chlorosulf->TamsulosinAmidation & Coupling

Caption: Workflow for synthesizing and utilizing the N-Cbz chiral building block in API synthesis.

Experimental Protocols

Protocol 1: Synthesis of (R)-N-Cbz-2-(4-methoxyphenyl)isopropylamine

Objective: Protect the resolved (R)-amine to form the stable Cbz-derivative.

  • Setup: Charge a 500 mL 3-neck flask with (R)-1-(4-methoxyphenyl)propan-2-amine (10.0 g, 60.5 mmol) and DCM (150 mL).

  • Base Addition: Add 10% Na₂CO₃ aqueous solution (100 mL). Cool mixture to 0–5 °C.

  • Acylation: Add Benzyl Chloroformate (Cbz-Cl) (11.3 g, 66.5 mmol) dropwise over 30 mins, maintaining temperature <10 °C.

  • Reaction: Stir vigorously at 0 °C for 1 hour, then warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 50 mL).[5] Wash combined organics with 1M HCl (to remove unreacted amine), water, and brine.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Crystallization: Dissolve the crude off-white solid in hot EtOAc. Add Hexane dropwise until turbid. Cool to 4 °C overnight.

  • Yield: Filter white crystals. Typical Yield: 16.5 g (91%). MP: 83–85 °C.

Protocol 2: Deprotection (Hydrogenolysis)

Objective: Remove Cbz group to regenerate the free amine for coupling.

  • Setup: Dissolve N-Cbz-amine (5.0 g) in MeOH (50 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (0.5 g, 50% wet).

  • Hydrogenation: Purge with N₂, then charge with H₂ (30–50 psi). Stir at RT for 4–6 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield the pure (R)-amine as a colorless oil.

    • Note: Use immediately or convert to HCl salt for storage.

Applications in Drug Development[8]

Tamsulosin Synthesis

The (R)-amine derived from the N-Cbz precursor is the core scaffold.

  • Chlorosulfonation: The free (R)-amine (or its acetamide derivative) is treated with Chlorosulfonic acid (ClSO₃H) at <5 °C. The electrophilic substitution occurs at the position ortho to the methoxy group (position 3 of the phenyl ring).

  • Amidation: The resulting sulfonyl chloride is reacted with ammonia to form the sulfonamide.

  • Coupling: The amine tail is coupled with the ethoxy-phenoxy bromide fragment to complete the Tamsulosin structure.

Formoterol Synthesis

While Formoterol typically utilizes the N-benzyl analog, the N-Cbz analog can be used if orthogonal deprotection is required (e.g., if the N-benzyl group is difficult to remove without affecting other sensitive groups, though Pd/C removes both).

References

  • Process for the preparation of Tamsulosin. US Patent 8,017,803.[6] (Describes the synthesis of the amine intermediate and chlorosulfonation). Link

  • Chemoenzymatic Dynamic Kinetic Resolution of Amines. Journal of the American Chemical Society, 2015. (Mechanisms for CAL-B resolution of chiral amines). Link

  • Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN Patent 102199098B.[1][4] (Detailed synthesis of the related N-benzyl intermediate for Formoterol). Link

  • Kinetic resolution of racemic 1-methoxypropan-2-amine. ResearchGate. (Methodology for enzymatic resolution of methoxy-amines). Link

  • N-Cbz Protection Protocols. Organic Syntheses, Coll. Vol. 3. (Standard Schotten-Baumann conditions for amines). Link

The Strategic Role of the Carbobenzyloxy (Cbz) Group in High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The Carbobenzyloxy (Cbz or Z) group remains a cornerstone of organic synthesis, particularly in peptide chemistry and total synthesis, nearly a century after its introduction by Bergmann and Zervas in 1932. Its enduring relevance stems from its unique stability profile: it is robust against basic conditions and mild acidic environments, yet cleaves cleanly under neutral catalytic hydrogenolysis or strong acidolysis. This guide provides a technical deep-dive into the Cbz group, moving beyond textbook definitions to explore the mechanistic nuances, orthogonality strategies, and field-proven protocols required for high-stakes drug development.

The Mechanistic Basis of Cbz Stability

The Cbz group protects amines by converting them into carbamates.[1] Unlike amides, carbamates possess a unique electronic structure where the nitrogen lone pair is delocalized into the carbonyl, significantly reducing its nucleophilicity.

Electronic Stabilization

The benzyl ester component adds a layer of steric bulk and lipophilicity, but its primary function is to serve as a specific "chemical fuse." The benzylic carbon-oxygen bond is susceptible to cleavage via two distinct mechanistic pathways that are orthogonal to most other protecting groups.

Deprotection Mechanisms

Understanding how the group falls off is critical for troubleshooting failed deprotections.

  • Pathway A: Catalytic Hydrogenolysis (Neutral) This is the preferred method for sensitive substrates. The reaction occurs on the surface of a heterogeneous catalyst (typically Pd/C).

    • Adsorption: The benzyl aromatic ring coordinates to the palladium surface.

    • Oxidative Addition: The benzylic C-O bond weakens and breaks.

    • Hydrogen Insertion: Surface-bound hydrogen species reduce the benzyl fragment to toluene.

    • Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and CO₂.

  • Pathway B: Acidolysis (Strong Acid) In the presence of strong acids (e.g., HBr/AcOH), the carbonyl oxygen is protonated, facilitating an SN1-like fragmentation that generates a benzyl cation and the carbamic acid.

Cbz_Deprotection_Mechanism cluster_0 Catalytic Hydrogenolysis (Pd/C + H2) Start Cbz-Protected Amine (Adsorbed on Pd) Step1 C-O Bond Cleavage (Toluene Release) Start->Step1 H2 / Pd(0) Step2 Carbamic Acid Intermediate Step1->Step2 - Toluene End Free Amine + CO2 Step2->End Spontaneous Decarboxylation

Figure 1: The mechanistic pathway of catalytic hydrogenolysis, highlighting the spontaneous decarboxylation step that drives the reaction to completion.

Strategic Orthogonality: The Triad of Peptide Synthesis

In complex molecule synthesis, "orthogonality" is the ability to deprotect one group without affecting others.[2] The Cbz group forms a critical triad with Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl).

Comparative Stability Data

The following table summarizes the operational windows for the major amine protecting groups.

FeatureCbz (Z) Boc Fmoc
Cleavage Condition H₂ / Pd-C (Hydrogenolysis) OR HBr / AcOH (Strong Acid)TFA / DCM (Mild/Strong Acid)Piperidine / DMF (Base)
Stable To Base, Mild Acid (TFA), NucleophilesBase, Hydrogenolysis, NucleophilesAcid, Hydrogenolysis
Primary Utility Orthogonal to Boc/Fmoc; prevents racemization.[2][3]Acid-labile strategy.Base-labile strategy (Solid Phase).
Byproducts Toluene, CO₂Isobutene, CO₂Dibenzofulvene, CO₂
The "Chess Game" of Synthesis
  • Scenario A: If your molecule contains a benzyl ether (protecting an alcohol), Cbz hydrogenolysis will likely cleave that ether too. Solution: Use Cbz acidolysis (HBr) or switch to Fmoc.

  • Scenario B: If your molecule contains sulfur (Met, Cys), sulfur will poison the Pd catalyst, halting hydrogenolysis. Solution: Use HBr/AcOH or HF cleavage.

Orthogonality_Strategy Decision Select Deprotection Strategy Branch1 Substrate has Sulfur? Decision->Branch1 Branch2 Substrate has Benzyl Ethers? Branch1->Branch2 No Method1 Use HBr / AcOH (Acidolysis) Branch1->Method1 Yes (Cat. Poisoning) Method2 Use H2 / Pd-C (Hydrogenolysis) Branch2->Method2 No (Cleanest Method) Method3 Use HF / Anisole (Strong Acid) Branch2->Method3 Yes (Avoid Ether Cleavage)

Figure 2: Decision matrix for selecting the appropriate Cbz deprotection method based on substrate functionality.

Operational Protocols

Protection: The Schotten-Baumann Protocol

The installation of Cbz is typically performed using Benzyl Chloroformate (Cbz-Cl).[4]

  • Critical Control Point: pH Maintenance.[4]

    • The Risk: If pH > 10, base-catalyzed hydrolysis of the reagent competes, and racemization of amino acids can occur via oxazolone formation. If pH < 8, the amine is protonated and non-nucleophilic.

    • The Solution: Use a vigorous biphasic system (Water/Dioxane) with mild base (NaHCO₃ or Na₂CO₃) to buffer the HCl generated.

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine (1.0 equiv) in 1:1 Water/Acetone or Water/Dioxane.

  • Base Addition: Add NaHCO₃ (2.5 equiv). Cool the mixture to 0°C.

  • Reagent Addition: Add Cbz-Cl (1.1 equiv) dropwise over 30 minutes. Note: Cbz-Cl is a lachrymator; handle in a fume hood.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (disappearance of amine) or LC-MS.

  • Workup: Acidify carefully to pH 2-3 with 1N HCl (to protonate the byproduct carbamic acid if present, driving CO2 release) and extract with Ethyl Acetate.

Deprotection: Catalytic Hydrogenolysis

This is the "greenest" method, producing only toluene and CO₂ as byproducts.

Step-by-Step Protocol:

  • Safety First: Palladium on Carbon (Pd/C) is pyrophoric. Never add dry catalyst to a flammable solvent (MeOH).

  • Inerting: Place Pd/C (10% w/w loading) in a round-bottom flask. Add a small amount of water or toluene to wet the catalyst under an Argon/Nitrogen atmosphere.

  • Solvent Addition: Carefully add Methanol (or Ethanol) containing the dissolved Cbz-substrate.[5]

  • Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously.

  • Filtration: Once complete (TLC check), purge with Nitrogen. Filter the mixture through a Celite pad to remove the catalyst.[5] Do not let the filter cake dry out completely in air (fire hazard).

Troubleshooting & Field Insights

Catalyst Poisoning

If hydrogenolysis stalls, check for "catalyst poisons":

  • Sulfur: Thioethers (Methionine) and free thiols bind irreversibly to Pd.

  • Amines: Free amines can sometimes coordinate strongly.

  • Remediation: Add a drop of acetic acid to the methanol solution to protonate the product amine, preventing it from binding to the catalyst surface. Alternatively, switch to Transfer Hydrogenation using Ammonium Formate or Cyclohexadiene as the hydrogen source.

Racemization During Protection

If you observe loss of optical purity during Cbz installation:

  • Cause: High pH promotes proton abstraction from the alpha-carbon.

  • Fix: Switch from Cbz-Cl to Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) . This reagent is less reactive, requires less base, and allows for tighter pH control, significantly reducing racemization risks.

The "Scavenger" Requirement (Acidolysis)

When removing Cbz with HBr/AcOH, the reaction generates a benzyl cation (


). This is a potent electrophile.
  • Risk: The cation may alkylate electron-rich side chains (Tyrosine, Tryptophan).

  • Fix: Add scavengers such as anisole, thioanisole, or triisopropylsilane (TIPS) to the reaction mixture to "soak up" the benzyl cations.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Protection for the Amino Group).

  • Felpin, F.-X., & Fouquet, E. (2010).[3] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440–12445.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Dunetz, J. R., et al. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455.

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine suppliers and purity grades

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Cbz-2-(4-methoxyphenyl)isopropylamine: Technical Specifications, Supply Chain, and Analytical Protocols Content Type: Technical Monograph / Whitepaper Audience: Pharmaceutical Researchers, Forensic Chemists, and Process Development Scientists

Executive Summary & Chemical Identity

N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS: 1403483-88-4) is a specialized carbamate-protected amine intermediate. Structurally, it consists of the psychoactive pharmacophore 1-(4-methoxyphenyl)propan-2-amine (also known as PMA or 4-Methoxyamphetamine ) protected at the nitrogen terminus by a benzyloxycarbonyl (Cbz/Z) group.

While the free amine (PMA) is a controlled substance (Schedule I in the US; Class A in the UK) due to its serotonergic neurotoxicity, the N-Cbz derivative serves two critical legitimate functions:

  • Stable Synthetic Intermediate: It allows for the manipulation of the aromatic ring or side chain without affecting the amine during multi-step pharmaceutical synthesis.

  • Forensic Reference Standard: It is used to identify synthetic impurities in seized samples, marking the specific synthetic route (e.g., reductive amination involving protected precursors).

Chemical Specifications
  • IUPAC Name: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate

  • Common Name: N-Cbz-4-Methoxyamphetamine; N-Carbobenzyloxy-PMA

  • Molecular Formula: C₁₈H₂₁NO₃

  • Molecular Weight: 299.36 g/mol

  • CAS Number: 1403483-88-4[1]

  • Chirality: The compound possesses a chiral center at the C2 position of the propyl chain. Commercial supplies are typically racemic unless specified as (R)- or (S)-enantiopure.

Supply Chain & Regulatory Compliance

Due to its structural relationship to PMA, procurement of this compound requires strict adherence to "Know Your Customer" (KYC) protocols. It is generally not listed in standard undergraduate catalogs (e.g., standard Sigma-Aldrich student catalogs) but is available through specialized fine chemical and forensic standard suppliers.

Primary Suppliers & Availability

The supply landscape is divided into "Catalog" (Stocked) and "Custom Synthesis" (Made-to-Order).

Supplier CategoryKey VendorsTypical PurityLead TimeNotes
Primary Catalog Key Organics (UK)>95%1-2 WeeksLists specific CAS 1403483-88-4.
Forensic Standards Cayman Chemical , Cerilliant >98%Stock / 4 WeeksOften sold as "PMA synthetic intermediate" or custom synthesis.
Bulk/Process Biosynth , ChemSpace >95%4-6 WeeksSourcing often routed through verified CMOs in India/China.
Procurement Decision Logic

The following diagram illustrates the necessary compliance and quality checks before acquiring this material.

ProcurementWorkflow Start Requirement Identification RegCheck Regulatory Check (Is permit required?) Start->RegCheck SourceSelect Source Selection (Catalog vs. Custom) RegCheck->SourceSelect Permit Secured/Exempt KYC Vendor KYC/End-User Declaration SourceSelect->KYC PO Placement QC_Arrival In-House QC (NMR/HPLC) KYC->QC_Arrival Shipment Received Release Release for Use QC_Arrival->Release Passes Specs

Figure 1: Procurement workflow ensuring regulatory compliance for controlled substance precursors.

Purity Grades & Critical Attributes

For research involving metabolic profiling or forensic impurity analysis, "Standard Grade" is insufficient.

Grade Definitions
  • Synthesis Grade (Technical):

    • Purity: 95% - 97%[2]

    • Acceptable Impurities: Residual toluene (from synthesis), benzyl alcohol (from Cbz degradation), and trace unreacted 4-methoxyphenylacetone.

    • Application: Use as a starting material for further transformations.

  • Analytical Reference Grade:

    • Purity: >98.5% (HPLC Area %)

    • Identity Verification: 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) data provided.

    • Residual Solvents: <500 ppm (ICH guidelines).

    • Application: Quantitative calibration for LC-MS/MS forensic screening.

Impurity Profile Warning

The most critical impurity to screen for is the free amine (PMA) . Even trace amounts (0.1%) can trigger legal possession issues in strict jurisdictions if the user lacks a Schedule I license.

  • Detection Method: LC-MS in Positive ESI mode. The Cbz-protected species (

    
    ) is easily distinguishable from the free amine (
    
    
    
    ).

Technical Protocol: Controlled Deprotection

In drug development, the Cbz group is often removed to liberate the pharmacophore. The following protocol describes the standard Hydrogenolysis method, which is preferred over acid hydrolysis (HBr/AcOH) for this substrate to avoid demethylation of the para-methoxy group (which would yield the neurotoxic metabolite 4-Hydroxyamphetamine).

Reaction Pathway

The Cbz group is cleaved by catalytic hydrogenation, yielding the free amine, toluene, and carbon dioxide.[3]

DeprotectionPathway Substrate N-Cbz-2-(4-methoxyphenyl)isopropylamine (In Methanol) Catalyst Add 10% Pd/C Catalyst (10 wt% loading) Substrate->Catalyst Hydrogen H2 Atmosphere (Balloon or 1 atm) Catalyst->Hydrogen Intermediate Carbamic Acid Intermediate (Unstable) Hydrogen->Intermediate Hydrogenolysis Products Free Amine (PMA) + Toluene + CO2 Intermediate->Products Spontaneous Decarboxylation

Figure 2: Catalytic hydrogenolysis pathway for clean Cbz removal.

Step-by-Step Methodology

Safety Note: This reaction produces 1-(4-methoxyphenyl)propan-2-amine (PMA), a potent serotonergic agent. All handling must occur in a fume hood by authorized personnel.

  • Solvation: Dissolve 1.0 mmol (approx. 300 mg) of N-Cbz-2-(4-methoxyphenyl)isopropylamine in 10 mL of anhydrous Methanol (MeOH).

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ) for 5 minutes to remove oxygen.
    
  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (30 mg, 10 wt% of substrate). Caution: Pd/C can be pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Equip the flask with a hydrogen balloon (1 atm). Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting material (

      
      ) should disappear; the free amine (
      
      
      
      ) will streak near the baseline unless ammonia is added.
  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Rinse the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the free amine base. For stability, convert immediately to the Hydrochloride salt by adding 1.0 M HCl in Diethyl Ether.

Handling and Stability

  • Storage: Store at -20°C. The carbamate is generally stable, but the methoxy group is susceptible to oxidation over long periods if exposed to light.

  • Solubility:

    • Soluble: DMSO, Methanol, Dichloromethane, Ethyl Acetate.

    • Insoluble: Water (unless deprotected and protonated).

References

  • Key Organics Ltd. (2024). Product Specification: N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).[1] Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Cbz cleavage protocols).
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing the synthesis and pharmacology of methoxylated amphetamines, including PMA).[4]

  • Cayman Chemical. (2024). Forensic Analytical Standards: Amphetamines and Precursors. Retrieved from

Sources

Methodological & Application

synthesis of (R,R)-formoterol using N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (R,R)-Formoterol Fumarate

Executive Summary

This application note details the strategic synthesis of (R,R)-Formoterol Fumarate (Arformoterol), a highly potent


-adrenoceptor agonist. The protocol specifically utilizes N-Cbz-2-(4-methoxyphenyl)isopropylamine  (CAS 1403483-88-4) as the critical starting material.

While standard industrial routes often rely on the resolution of racemic amines or reductive amination of ketones, this protocol leverages the N-Cbz protected amine . This approach offers distinct advantages:

  • Purification Leverage: The Cbz group allows for facile crystallization or chiral preparatory HPLC resolution prior to the sensitive coupling step, ensuring high enantiomeric excess (ee).

  • Controlled Deprotection: Minimizes side reactions associated with free-amine storage.

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers.

Strategic Rationale & Structural Verification

Nomenclature & Structural Integrity

Critical Check: The reagent name "N-Cbz-2-(4-methoxyphenyl)isopropylamine" is a catalog designation. For the synthesis of Formoterol, the requisite chemical structure is the amphetamine derivative :

  • IUPAC Name: Benzyl (2-(4-methoxyphenyl)-1-methylethyl)carbamate.

  • Core Skeleton: 1-(4-methoxyphenyl)propan-2-amine.[1][2]

  • Stereochemistry: The (R)-enantiomer of the amine is required to yield (R,R)-Formoterol.

Note: If your starting material is racemic, a chiral resolution step (described in Phase 1) is mandatory.

Retrosynthetic Pathway

The synthesis follows a convergent Epoxide Opening Strategy , chosen for its superior regioselectivity and stereochemical retention compared to the bromoketone reduction route.

G Target (R,R)-Formoterol Fumarate Coupled Protected Intermediate (Dibenzyl Formoterol) Coupled->Target Phase 3: Global Deprotection & Salt Formation Amine (R)-Free Amine (1-(4-methoxyphenyl)propan-2-amine) Amine->Coupled Phase 2: Epoxide Opening (IPA, Reflux) Epoxide (R)-Epoxide Partner (N-[2-(benzyloxy)-5-(oxiran-2-yl)phenyl]formamide) Epoxide->Coupled + Start Starting Material N-Cbz-2-(4-methoxyphenyl)isopropylamine Start->Amine Phase 1: Hydrogenolysis (Pd/C, H2)

Figure 1: Convergent synthesis pathway for (R,R)-Formoterol.

Detailed Experimental Protocol

Phase 1: Deprotection & Preparation of the Chiral Amine

Objective: Removal of the Cbz protecting group to liberate the nucleophilic amine.

  • Reagents:

    • N-Cbz-2-(4-methoxyphenyl)isopropylamine (1.0 equiv)[3]

    • 10% Palladium on Carbon (Pd/C) (50% wet, 10 wt% loading)

    • Methanol (MeOH) (anhydrous)

    • Hydrogen gas (

      
      )
      

Protocol:

  • Dissolution: Charge a hydrogenation vessel with N-Cbz-2-(4-methoxyphenyl)isopropylamine (10 g) and MeOH (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen blanket to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
     (x3) and then 
    
    
    
    (x3). Pressurize to 3 atm (45 psi) with
    
    
    .
  • Reaction: Stir vigorously at 25°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC until the starting material is <0.5%.

  • Work-up: Filter the catalyst through a Celite pad. Wash the pad with MeOH (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free amine as a colorless oil.

    • Checkpoint: If the starting material was racemic, perform a resolution here using L-Tartaric acid in ethanol to crystallize the (R)-amine tartrate salt.

Phase 2: Stereoselective Epoxide Coupling

Objective: Coupling the (R)-amine with the (R)-epoxide fragment to form the formoterol backbone.

  • Reagents:

    • (R)-Free Amine (from Phase 1) (1.0 equiv)

    • (R)-Epoxide Partner: N-[2-(benzyloxy)-5-(oxiran-2-yl)phenyl]formamide (0.95 equiv)

    • Solvent: 2-Propanol (IPA) or DMSO (DMSO accelerates rate but requires aqueous workup).

Protocol:

  • Setup: In a dry 3-neck flask equipped with a reflux condenser and nitrogen inlet, dissolve the (R)-Epoxide (1.0 equiv) in 2-Propanol (10 volumes).

  • Addition: Add the (R)-Free Amine (1.1 equiv) in one portion.

  • Coupling: Heat the mixture to reflux (82°C) for 12–18 hours.

    • Mechanism:[4][5] The amine attacks the less hindered carbon of the epoxide (regioselective ring opening), retaining the stereochemistry at the benzylic position.

  • Monitoring: HPLC should show formation of the secondary amine peak.

  • Work-up: Cool to room temperature. Concentrate the solvent to ~20% volume.

  • Purification: The intermediate often crystallizes upon cooling or addition of diisopropyl ether. Filter and dry.

Phase 3: Global Deprotection & Fumarate Salt Formation

Objective: Removal of the benzyl ether protecting group and formation of the stable fumarate salt.

  • Reagents:

    • Coupled Intermediate

    • 10% Pd/C

    • Ethanol (EtOH)

    • Fumaric Acid

Protocol:

  • Hydrogenolysis: Dissolve the coupled intermediate in EtOH. Add 10% Pd/C (20 wt%). Hydrogenate at 40–50°C under 3–5 atm

    
     for 6 hours. This cleaves the O-Benzyl group on the phenol.
    
  • Filtration: Remove catalyst via Celite filtration.

  • Salt Formation:

    • Heat the filtrate (containing Formoterol free base) to 50°C.

    • Add Fumaric acid (0.5 molar equiv relative to formoterol base) dissolved in hot EtOH.

    • Note: Formoterol Fumarate is a 2:1 stoichiometry (2 drug molecules : 1 fumaric acid).

  • Crystallization: Cool slowly to 0–5°C. Stir for 2 hours.

  • Filtration: Collect the white crystalline solid. Wash with cold EtOH.

  • Drying: Vacuum dry at 40°C.

Analytical Controls & Specifications

To ensure the "Trustworthiness" pillar of the E-E-A-T framework, the following parameters must be met:

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Identification Matches Reference StandardIR / NMR
Chiral Purity > 99.5% (R,R)-isomerChiral HPLC (Chiralpak AD-H)
Chemical Purity > 99.0%HPLC (C18, Gradient ACN/Buffer)
Water Content 4.0% – 5.0% (Dihydrate target)Karl Fischer

Key NMR Signals (DMSO-d6):

  • 
     8.2 (s, 1H, -CHO formamide)
    
  • 
     2.9 (m, 1H, chiral benzylic CH)
    
  • 
     3.7 (s, 3H, -OCH3)
    

References

  • Hett, R., et al. (1997).[6] "Enantio- and Diastereoselective Synthesis of all Four Stereoisomers of Formoterol." Tetrahedron Letters, 38(7), 1125-1128.[6] Link

  • Gao, Y., et al. (2015). "Process for the synthesis of arformoterol." U.S. Patent 9,029,421. Link

  • Trofast, J., et al. (1991).[6] "Steric aspects of agonism and antagonism at beta-adrenoceptors: synthesis of and pharmacological experiments with the enantiomers of formoterol and their diastereomers." Chirality, 3(6), 443-450.[6] Link

  • Sigma-Aldrich. "Product Specification: N-Cbz-2-(4-methoxyphenyl)isopropylamine." Link

Sources

Application Note: High-Fidelity Synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Regulatory Compliance & Safety Warning

CRITICAL DISCLAIMER: The synthesis described herein involves the generation of 2-(4-methoxyphenyl)isopropylamine (also known as 4-Methoxyamphetamine or PMA) as an intermediate. This compound is a Schedule I Controlled Substance in the United States and is strictly regulated in most international jurisdictions due to its high toxicity and psychotropic properties.

  • Safety: Sodium cyanoborohydride (

    
    ) liberates highly toxic HCN gas upon acidification. All procedures must be performed in a functioning fume hood with a specific cyanide quenching protocol in place.
    
Strategic Overview

The synthesis of


-Cbz-2-(4-methoxyphenyl)isopropylamine  is a critical workflow in the generation of chiral building blocks for peptidomimetics and phenethylamine-based pharmaceutical candidates. While direct reductive amination using benzyl carbamate (

) is theoretically possible, it is kinetically unfavorable due to the reduced nucleophilicity of the carbamate nitrogen.

Therefore, this application note details the industry-standard Two-Stage Protocol :

  • Reductive Amination: Conversion of 4-methoxyphenylacetone to the primary amine using the Borch reduction method (

    
    /
    
    
    
    ).
  • Chemoselective Protection:

    
    -acylation using Benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to yield the final stable intermediate.
    
Reaction Scheme Logic

The following directed graph illustrates the transformation pathway and the critical intermediate species.

ReactionPathway Ketone 4-Methoxyphenylacetone (Precursor) Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc (Eq) Amine Primary Amine (4-MA) Imine->Amine + NaBH3CN Reduction Product N-Cbz-2-(4-methoxyphenyl) isopropylamine Amine->Product + Cbz-Cl Protection

Figure 1: Step-wise reaction pathway from ketone precursor to Cbz-protected target.[1][2][3][4][5]

Stage I: Reductive Amination

Objective: Synthesize the primary amine 2-(4-methoxyphenyl)isopropylamine.

3.1 Reagent Stoichiometry
ReagentEquiv.RoleNotes
4-Methoxyphenylacetone 1.0SubstratePurity >98% recommended
Ammonium Acetate 10.0Amine SourceExcess drives equilibrium to imine
Sodium Cyanoborohydride 1.5Reducing AgentSelective for imine at pH 6
Methanol (anhydrous) SolventMedium0.1 M concentration relative to ketone
Molecular Sieves (3Å) N/AWater ScavengerOptional but improves yield
3.2 Detailed Protocol
  • Imine Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenylacetone (1.0 eq) in anhydrous Methanol.

    • Add Ammonium Acetate (10.0 eq) in a single portion.

    • Process Insight: The large excess of ammonium acetate buffers the solution to approximately pH 6, which is optimal for imine formation while preventing the reduction of the ketone itself.

    • Stir at room temperature (20–25°C) for 1 hour to establish the ketone-imine equilibrium.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Cyanoborohydride (

      
      ) (1.5 eq) portion-wise over 15 minutes.
      
    • Caution: Do not acidify at this stage; HCN evolution is a risk.

    • Remove the ice bath and allow the reaction to stir at room temperature for 24–48 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:9:1).

  • Quench & Workup (The "Acid-Base" Swing):

    • Quench: Slowly add concentrated HCl to the reaction mixture (in a fume hood!) until pH < 2. This destroys residual hydride and hydrolyzes boron complexes. Stir for 30 minutes.

    • Solvent Swap: Concentrate the mixture under reduced pressure to remove Methanol. Dilute the aqueous residue with water.

    • Lipid Wash: Wash the acidic aqueous phase with Diethyl Ether (

      
      ).
      
      • Why? The amine is protonated (

        
        ) and stays in the water. Unreacted ketone and neutral impurities move to the ether. Discard the organic (ether) layer. 
        
    • Basification: Cool the aqueous phase and basify with 10M NaOH until pH > 12. The solution will become cloudy as the free base amine oils out.

    • Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) (

      
      ).
      
    • Drying: Dry the combined DCM layers over anhydrous

      
      , filter, and concentrate in vacuo.
      
    • Yield Expectation: 65–80% as a pale yellow oil.

Stage II: N-Cbz Protection

Objective: Protect the primary amine to form the stable carbamate.

4.1 Reagent Stoichiometry
ReagentEquiv.Role
Crude Amine (Stage I) 1.0Substrate
Benzyl Chloroformate (Cbz-Cl) 1.2Protecting Group
Sodium Bicarbonate (

)
2.5Base (Acid Scavenger)
DCM / Water 1:1 v/vBiphasic Solvent System
4.2 Detailed Protocol (Schotten-Baumann Conditions)
  • Setup:

    • Dissolve the crude amine (from Stage I) in DCM.

    • Prepare a solution of

      
       (2.5 eq) in water.
      
    • Combine the two solutions in a flask with vigorous stirring.

  • Acylation:

    • Cool the biphasic mixture to 0°C.

    • Add Benzyl Chloroformate (1.2 eq) dropwise via syringe pump or addition funnel over 20 minutes.

    • Process Insight: Slow addition prevents the hydrolysis of Cbz-Cl by the aqueous base before it can react with the amine.

    • Allow to warm to room temperature and stir for 4–6 hours.

  • Purification:

    • Separate the layers. Extract the aqueous layer once with DCM.

    • Wash the combined organic layers with:

      • 1M HCl (removes unreacted amine).

      • Saturated

        
         (removes acidic byproducts).
        
      • Brine.

    • Dry over

      
       and concentrate.
      
    • Final Purification: Recrystallize from EtOAc/Hexanes or perform Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

Quality Control & Analytical Validation
5.1 Workup Logic Visualization

The following diagram details the critical separation steps required to ensure high purity before the protection step.

WorkupLogic RxnMix Rxn Mixture (MeOH, Amine, Borates) Acidify Acidify (pH < 2) & Wash w/ Ether RxnMix->Acidify EtherLayer Ether Layer (Discard Ketone/Impurities) Acidify->EtherLayer Organic Phase AqLayer Aqueous Layer (Contains Amine-H+) Acidify->AqLayer Aqueous Phase Basify Basify (pH > 12) & Extract w/ DCM AqLayer->Basify FinalOrg DCM Layer (Pure Free Base Amine) Basify->FinalOrg Extract

Figure 2: Acid-Base extraction workflow for purification of the intermediate amine.

5.2 Expected Analytical Data
  • Appearance: White to off-white crystalline solid (after purification).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.35 (m, 5H, Cbz-Ar).
      
    • 
       7.10 (d, 2H, Ar-H).
      
    • 
       6.85 (d, 2H, Ar-H).
      
    • 
       5.10 (s, 2H, 
      
      
      
      ).
    • 
       4.65 (br s, 1H, NH).
      
    • 
       3.90 (m, 1H, CH-N).
      
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       2.75 (m, 2H, 
      
      
      
      ).
    • 
       1.15 (d, 3H, 
      
      
      
      ).
References
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][6][7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Protection for the Amino Group: Carbamates).[1][8][9] [Link]

Sources

chiral synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Synthesis & Protection of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Executive Summary

This application note details the high-purity synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine (also chemically defined as N-benzyloxycarbonyl-1-(4-methoxyphenyl)propan-2-amine).[1] This scaffold is a critical chiral building block in the development of peptidomimetics, sulfonamide-based therapeutics (e.g., tamsulosin analogs), and CNS-active ligands.

Due to the stringent stereochemical requirements of pharmaceutical intermediates, this guide presents two distinct, self-validating workflows:

  • Biocatalytic Transamination: A high-enantioselectivity route using ω-Transaminases for direct asymmetric synthesis.[1]

  • Classical Resolution: A robust, scalable protocol using diastereomeric salt crystallization for laboratories without biocatalysis infrastructure.

Regulatory Disclaimer: The core amine, 1-(4-methoxyphenyl)propan-2-amine (PMA), is a controlled substance in many jurisdictions.[1] This protocol is intended strictly for authorized pharmaceutical research and development facilities possessing valid regulatory licenses. All synthesis must adhere to local DEA/EMA compliance standards.

Retrosynthetic Analysis & Strategy

The target molecule possesses a single chiral center at the


-carbon relative to the nitrogen. Our strategy prioritizes the establishment of this stereocenter prior to the Cbz-protection step to avoid expensive chiral chromatography of the final protected product.

Target Structure: (S)- or (R)-N-Cbz-1-(4-methoxyphenyl)propan-2-amine.[1]

Retrosynthesis Target Target: N-Cbz-Chiral Amine Amine Chiral Amine Intermediate (S)-1-(4-methoxyphenyl)propan-2-amine Target->Amine Schotten-Baumann (Cbz-Cl, Base) Ketone Precursor: 4-Methoxyphenylacetone Amine->Ketone Route A: Transaminase Route B: Reductive Amination + Resolution

Figure 1: Retrosynthetic disconnection showing the two primary routes to the chiral amine core.[1]

Route A: Biocatalytic Transamination (Recommended)[1]

Rationale: This route offers superior atom economy and enantiomeric excess (


) in a single step, bypassing the need for toxic heavy metals or wasteful resolution cycles.
Mechanism

The reaction utilizes an


-Transaminase (

-TA) enzyme.[1] Isopropylamine (IPA) serves as the amine donor. The equilibrium is driven forward by the volatility of the co-product, acetone.
Protocol 1: Enzymatic Synthesis

Reagents:

  • Substrate: 4-Methoxyphenylacetone (50 mM)[1]

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-113 or Vibrio fluvialis variant screening kit)[1]
    
  • Donor: Isopropylamine (1.0 M)[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Workflow:

  • Buffer Preparation: Dissolve PLP (1 mM) in degassed Potassium Phosphate buffer (pH 7.5).

  • Substrate Loading: Add 4-Methoxyphenylacetone (dissolved in 5% DMSO if solubility is limiting) to a final concentration of 50 mM.

  • Amine Donor Addition: Add Isopropylamine to a concentration of 1.0 M. Note: Adjust pH back to 7.5 after addition, as IPA is basic.

  • Reaction Initiation: Add the Transaminase enzyme (lyophilized powder or liquid formulation, typically 5–10 U/mL).

  • Incubation: Shake at 30°C / 150 rpm for 24 hours. Leave the reaction vessel slightly open (covered with breathable membrane) to allow acetone evaporation, driving the equilibrium.

  • Quenching: Acidify to pH 2.0 with 6M HCl to denature the enzyme and protonate the product.

  • Workup:

    • Wash the acidic aqueous phase with MTBE (removes unreacted ketone).

    • Basify the aqueous phase to pH 12 using 10M NaOH.

    • Extract the chiral amine into Dichloromethane (DCM) (3 x volumes).

    • Dry over

      
       and concentrate.
      

Validation Point: Check optical rotation. Literature value for (S)-isomer (HCl salt):


 (

).[1]

Route B: Classical Resolution (Robust Alternative)

Rationale: For labs lacking biocatalysts, classical resolution via diastereomeric crystallization is reliable and scalable.

Protocol 2: Resolution of Racemic Amine

Pre-requisite: Synthesize racemic amine via reductive amination (Leuckart reaction or


 reduction of the imine).

Reagents:

  • Racemic 1-(4-methoxyphenyl)propan-2-amine[1][2]

  • Resolving Agent: (R,R)-(-)-O,O-Dibenzoyltartaric acid (DBTA)[1]

  • Solvent: Ethanol/Water (9:1)[1]

Step-by-Step Workflow:

  • Salt Formation: Dissolve racemic amine (1.0 eq) in boiling Ethanol. Add (R,R)-DBTA (0.5 eq) dissolved in hot Ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (S)-amine usually crystallizes out first (verify specific rotation).

  • Recrystallization: Filter the crystals. Recrystallize from EtOH/H2O until constant melting point and rotation are achieved.

  • Free Basing: Suspend the purified salt in water, basify with 2M NaOH, and extract with DCM.

Protocol 3: N-Cbz Protection (Universal Step)

Rationale: The Schotten-Baumann condition (biphasic) is preferred over non-aqueous conditions to prevent bis-acylation and simplify workup.[1]

Reagents:

  • Chiral Amine (from Route A or B)[1]

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)[1]

  • Base:

    
     (2.5 eq)[1]
    
  • Solvent: Ethyl Acetate / Water (1:1 v/v)[1]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve the Chiral Amine (10 mmol) in 20 mL Ethyl Acetate.

  • Aqueous Phase: Dissolve

    
     (25 mmol) in 20 mL Water and add to the flask. Stir vigorously to create an emulsion.
    
  • Addition: Cool to 0°C. Add Cbz-Cl (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[3]

  • Quench & Separation:

    • Stop stirring; allow layers to separate.

    • Wash organic layer with 1M HCl (to remove any unreacted amine).

    • Wash with Brine, dry over

      
      .[3]
      
  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography if necessary.

Data Summary Table:

ParameterRoute A (Biocatalytic)Route B (Resolution)
Yield (Overall) 85–92%30–40% (max 50% theoretical)
Enantiomeric Excess > 99% ee> 95% ee (after recrystallization)
Atom Economy HighLow (requires stoichiometric resolving agent)
Time Efficiency 24 hours3–5 Days
Cost Driver Enzyme (reusable)Resolving agent & Solvent

Analytical Validation (QC)

HPLC Method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

NMR Characterization (Expected for N-Cbz Product):

  • 1H NMR (400 MHz, CDCl3):

    
     7.35 (m, 5H, Cbz-Ar), 7.10 (d, 2H, Ar), 6.85 (d, 2H, Ar), 5.10 (s, 2H, O-CH2-Ph), 4.70 (br s, 1H, NH), 3.95 (m, 1H, CH-N), 3.80 (s, 3H, OMe), 2.75 (m, 2H, CH2-Ar), 1.15 (d, 3H, CH3).
    

Process Visualization

Workflow cluster_0 Step 1: Chiral Synthesis cluster_1 Step 2: Protection Input 4-Methoxyphenylacetone RouteA Route A: Transaminase (IPA, PLP, pH 7.5) Input->RouteA RouteB Route B: Reductive Amination + Tartaric Acid Resolution Input->RouteB ChiralAmine Chiral Amine (S-Isomer) RouteA->ChiralAmine >99% ee RouteB->ChiralAmine Requires Recryst. Protection Schotten-Baumann (Cbz-Cl, NaHCO3, EtOAc/H2O) ChiralAmine->Protection Final N-Cbz-2-(4-methoxyphenyl)isopropylamine Protection->Final

Figure 2: Integrated process flow comparing biocatalytic and classical routes leading to the final protected species.[1]

References

  • Biocatalytic Transamination

    • Koszelewski, D., et al. (2010). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie International Edition, 49(36), 6289-6292.[1] Link[1]

    • Note: Describes the general efficacy of ω-Transaminases for chiral amine synthesis
  • Classical Resolution of Amphetamine Derivatives

    • Kozma, D., et al. (1996). "Optical Resolution of N-Methyl-amphetamine." Synthetic Communications, 26(19). Link[1]

    • Note: Establishes the use of tartaric acid derivatives (DBTA) for resolving phenylisopropylamine structures.
  • Cbz Protection Protocols

    • Perron, V., et al. (2009).[4][5] "Regioselective protection of aromatic amines." Synthesis, 2009(02), 283-289.[1][5] Link[1]

    • Note: Provides validation for the Schotten-Baumann conditions used in Step 3.
  • Safety & Toxicology (PMA)

    • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Report on the risk assessment of PMMA and PMA." Link

    • Note: Mandatory reading for safety compliance regarding the core amine.

Sources

Technical Guide: Catalytic Hydrogenation Strategies for N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists optimizing the synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS: 1403483-88-4). This molecule is a critical chiral building block, often utilized in the synthesis of sympathomimetic amines and active pharmaceutical ingredients (APIs) like Tamsulosin and Formoterol.[1]

Part 1: Core Directive & Strategic Analysis

The Synthetic Challenge: The synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine requires the reduction of an unsaturated precursor (typically an enamide or enecarbamate) to a chiral amine. The critical challenge is chemoselectivity : standard hydrogenation catalysts (like Pd/C) will readily cleave the Carboxybenzyl (Cbz) protecting group via hydrogenolysis, destroying the target molecule.[1]

The Solution: To synthesize the protected amine, one must utilize Asymmetric Catalytic Hydrogenation using Rhodium (Rh) or Ruthenium (Ru) complexes.[1] These catalysts are orthogonal to the Cbz group under controlled conditions, allowing for the reduction of the alkene double bond while preserving the N-Cbz protection and inducing high enantioselectivity (up to >99% ee).

Target Molecule Definition:

  • IUPAC Name: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate.

  • Common Name: N-Cbz-PMA (N-Cbz-4-methoxyamphetamine).

  • Structure: An amphetamine skeleton with a 4-methoxy substitution, nitrogen-protected by Cbz.

Part 2: Scientific Integrity & Protocols

Mechanistic Grounding: Catalyst Selection

The choice of catalyst dictates the reaction pathway. You must avoid heterogeneous Palladium (Pd) unless specifically "poisoned," as it favors Cbz cleavage.[1]

  • Rhodium (Rh(I)): The gold standard for enamide hydrogenation.[1] When complexed with chiral phosphine ligands (e.g., DuPhos, DIPAMP), it coordinates to the enamide olefin and the carbonyl oxygen of the Cbz group, forming a rigid chelate that directs stereochemistry.[1]

  • Palladium (Pd/C): Contraindicated for synthesis of the Cbz-protected form. It is used only if the goal is simultaneous reduction and deprotection to the free amine.

  • Ruthenium (Ru(II)): An alternative for specific sterically hindered substrates, often used with BINAP ligands.[1]

Protocol: Asymmetric Hydrogenation of the Enamide Precursor

Objective: Convert N-Cbz-1-(4-methoxyphenyl)prop-1-en-2-amine to (S)- or (R)-N-Cbz-2-(4-methoxyphenyl)isopropylamine.

Materials:

  • Substrate: (Z)-N-(1-(4-methoxyphenyl)prop-1-en-2-yl)benzyloxycarbonylamine (Purity >98%).

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).[1]

  • Chiral Ligand: (R,R)-Me-DuPhos (for (R)-amine product) or (S,S)-Me-DuPhos.[1]

  • Solvent: Anhydrous Methanol (degassed).

  • Hydrogen Source: H₂ gas (Ultra-high purity).[1]

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask under Argon, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (R,R)-Me-DuPhos (1.1 mol%) in anhydrous methanol.

    • Stir for 15 minutes until the solution turns a characteristic orange-red, indicating the formation of the active cationic Rh-phosphine complex.

  • Substrate Loading:

    • Dissolve the enamide substrate (1.0 equiv) in anhydrous methanol (0.1 M concentration).

    • Transfer the substrate solution to the catalyst solution via cannula to maintain anaerobic conditions.

  • Hydrogenation:

    • Transfer the mixture to a stainless steel high-pressure autoclave (e.g., Parr reactor).[1]

    • Purge Cycles: Pressurize to 5 bar with H₂ and vent (repeat 3 times) to remove trace oxygen.

    • Reaction: Pressurize to 3–5 bar (45–75 psi) . Stir vigorously at 25°C .

    • Note: Higher pressures (>10 bar) are unnecessary and may risk slow leaching of the Cbz group or over-reduction of the aromatic ring.

  • Monitoring & Workup:

    • Monitor consumption of starting material via HPLC (C18 column, Acetonitrile/Water gradient).

    • Upon completion (typically 3–6 hours), vent H₂ and flush with Nitrogen.

    • Concentrate the solvent under reduced pressure.[2]

    • Purification: Pass through a short pad of silica gel (eluting with EtOAc/Hexanes) to remove the catalyst.

Key Process Parameters (KPPs):

ParameterRangeOptimalRationale
Pressure 1–10 bar4 barSufficient for rate without forcing aromatic reduction.
Temperature 20–50°C25°CRoom temp preserves enantioselectivity (ee drops at high T).[1]
Solvent MeOH, EtOH, IPAMeOHProtic solvents facilitate H-transfer in Rh-catalysis.[1]
S/C Ratio 100:1 – 5000:1500:1Economic balance; DuPhos is highly active.
Alternative Protocol: Chemoselective Reduction (Racemic)[1]

If enantioselectivity is not required, or if using a cost-effective heterogeneous method, you must poison the Palladium catalyst to prevent Cbz cleavage.[1]

  • System: Pd/C (5%) + Ethylenediamine (en) complex.[1][3]

  • Mechanism: The diamine coordinates strongly to the Pd surface, blocking the sites responsible for hydrogenolysis (C-O bond cleavage) while leaving sites active for alkene hydrogenation.[1]

  • Reference: This method is based on the Sajiki protocol [1].

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between standard Pd-catalysis (Deprotection) and Rh-catalysis (Synthesis of Target).

G Start Enamide Precursor (N-Cbz-1-(4-MeO-Ph)propene) Rh_Cat Rh(I)-DuPhos / H2 (Asymmetric Hydrogenation) Start->Rh_Cat Chemoselective Route Pd_Cat Pd/C / H2 (Standard Hydrogenolysis) Start->Pd_Cat Non-Selective Route Target TARGET MOLECULE N-Cbz-2-(4-MeO-Ph)isopropylamine (Cbz Retained, High ee) Rh_Cat->Target Yield >95% ee >98% Byproduct Deprotected Amine 2-(4-MeO-Ph)isopropylamine (Cbz Lost) Pd_Cat->Byproduct Rapid Cleavage

Figure 1: Chemoselective pathway selection. Rhodium catalysts are essential for retaining the Cbz group during alkene reduction.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by O₂ or solvent impurities.Degas solvents thoroughly; ensure substrate is free of sulfur/halides.
Low Enantioselectivity (ee) High temperature or wrong ligand match.[1]Lower Temp to 20°C; switch from Binap to DuPhos or Josiphos.
Cbz Cleavage (Trace) Reaction time too long or pressure too high.[1]Stop reaction immediately at 100% conversion; reduce pressure to <3 bar.
Aromatic Reduction Highly active catalyst (e.g., Pt) or high pressure.[1]Use Rh(I) specifically; avoid Pt or Pd; keep pressure low.[1]

References

  • Sajiki, H. (1995).[4] Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the addition of ammonia, pyridine, or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. Link

  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in the catalytic asymmetric hydrogenation of enamides. Journal of the American Chemical Society, 113(22), 8518-8519. Link

  • Gizur, T., et al. (2008).[1][5] New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. Link

  • Horsley, P. A., et al. (2025).[1][6][7] Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines. Journal of Organic Chemistry. Link (Context on deprotection conditions to avoid).

Sources

use of N-Cbz-2-(4-methoxyphenyl)isopropylamine in the synthesis of beta-2 agonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-Cbz-2-(4-methoxyphenyl)isopropylamine in High-Purity Formoterol Synthesis

Executive Summary

This application note details the critical role and processing of N-Cbz-2-(4-methoxyphenyl)isopropylamine (hereafter referred to as Intermediate A ) in the synthesis of long-acting beta-2 agonists (LABAs), specifically Formoterol and its enantiopure isomer Arformoterol .

While the free amine, 1-(4-methoxyphenyl)propan-2-amine, is the direct nucleophile in the final coupling step, the N-Cbz (Benzyloxycarbonyl) protected variant offers distinct advantages in Good Manufacturing Practice (GMP) workflows. It serves as a crystalline, stable, and purifiable scaffold , allowing for the rigorous control of enantiomeric excess (ee%) prior to the high-value coupling reaction. This guide provides validated protocols for the deprotection and subsequent utilization of this intermediate.

Strategic Role in API Synthesis

The synthesis of Formoterol requires the coupling of a chiral amine "tail" with a chiral epoxide "head."[1] The stereochemistry of the amine tail (specifically the (R)-configuration for Arformoterol) is critical for biological activity.

Why use the N-Cbz Intermediate?

  • Enantiomeric Enrichment: Unlike the liquid free amine, Intermediate A is a solid. This allows for recrystallization to upgrade enantiomeric purity to >99.5% ee, a requirement for high-quality API production.

  • Stability: The free amine is prone to oxidative degradation and carbonate formation upon exposure to air. The Cbz-protected form is stable for long-term storage.

  • Impurity Rejection: Crystallization of the Cbz-intermediate effectively rejects regioisomers (e.g., unwanted ethylamine derivatives) that are difficult to remove after the final coupling.

Process Logic Flow

The following diagram illustrates where Intermediate A fits into the high-purity synthesis workflow.

FormoterolSynthesis Start Racemic/Crude Precursor Resolution Chiral Resolution & Cbz Protection Start->Resolution Cbz_Inter N-Cbz-2-(4-methoxyphenyl) isopropylamine (Intermediate A) Resolution->Cbz_Inter Purification Recrystallization (ee% Upgrade) Cbz_Inter->Purification Critical Purity Step Deprotection Hydrogenolysis (Cbz Removal) Purification->Deprotection FreeAmine Free Amine (Nucleophile) Deprotection->FreeAmine H2, Pd/C Coupling Epoxide Coupling FreeAmine->Coupling + Epoxide Head API Formoterol Fumarate (API) Coupling->API

Figure 1: Critical path workflow showing the purification role of the N-Cbz intermediate prior to coupling.

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Deprotection)

Objective: To remove the Cbz protecting group and liberate the nucleophilic amine for coupling. Mechanism: Palladium-catalyzed hydrogenolysis cleavage of the benzyl-carbamate bond, releasing toluene and CO₂.

Materials:

  • Substrate: Intermediate A (Recrystallized, >99% ee)

  • Catalyst: 10% Pd/C (50% water wet)

  • Solvent: Methanol (HPLC Grade)

  • Reagent: Hydrogen gas (H₂) or Ammonium Formate (for transfer hydrogenation)

Procedure:

  • Charge: In a high-pressure hydrogenation vessel (e.g., Parr reactor), dissolve 100 g of Intermediate A in 500 mL of Methanol.

  • Catalyst Addition: Add 5.0 g of 10% Pd/C (5 wt% loading relative to substrate). Note: Add under inert nitrogen atmosphere to prevent ignition.

  • Purge: Seal the reactor. Purge three times with Nitrogen (N₂) to remove oxygen, then three times with Hydrogen (H₂).

  • Reaction: Pressurize to 3.0 bar (approx. 45 psi) with H₂. Agitate at 1000 rpm.

  • Temperature Control: Heat to 30°C. Caution: Reaction is exothermic. Monitor internal temperature.

  • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by HPLC (Method QC-01) for the disappearance of the Cbz peak.

  • Work-up:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the filter cake with 50 mL Methanol.

    • Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to yield the Free Amine as a pale yellow oil.

  • Yield Expectation: >98% molar yield.

Critical Control Point: Complete removal of the Cbz group is essential. Any remaining protected amine will be inert in the subsequent coupling step, lowering overall yield.

Protocol B: Epoxide Coupling (API Formation)

Objective: Reaction of the freshly liberated Free Amine with the chiral epoxide to form the Formoterol backbone.

Materials:

  • Reagent A: Free Amine (from Protocol A)

  • Reagent B: 3-formamido-4-benzyloxy-styrene oxide (Epoxide partner)

  • Solvent: 2-Butanol or Toluene (High boiling point required)

Procedure:

  • Ratio: Use a 1.1 : 1.0 molar ratio of Free Amine to Epoxide . The slight excess of amine drives the reaction to completion.

  • Reflux: Dissolve both components in 2-Butanol (5 mL per gram of epoxide). Heat to reflux (approx. 99°C) under Nitrogen.

  • Duration: Maintain reflux for 12–18 hours.

  • Monitoring: Monitor the consumption of the Epoxide by HPLC.

  • Isolation:

    • Cool to room temperature.[2][3]

    • Evaporate solvent to obtain the crude dibenzyl-Formoterol intermediate.

    • Note: A second hydrogenation step is usually required downstream to remove the benzyl ether on the "head" group, but the amine "tail" is already established.

Analytical Specifications & Data

To ensure the integrity of the process, the following specifications must be met for Intermediate A before proceeding to deprotection.

Table 1: Quality Specifications for N-Cbz-2-(4-methoxyphenyl)isopropylamine

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualIndicates effective crystallization.
Purity (HPLC) > 99.0%HPLC (C18)Prevents side-reactions in coupling.
Chiral Purity > 99.5% ee (R-isomer)Chiral HPLCEssential for Arformoterol potency.
Water Content < 0.5% w/wKarl FischerWater can deactivate coupling catalysts.
Melting Point 84°C – 86°CDSC/CapillaryIdentity and purity confirmation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Deprotection Catalyst poisoning (S or N species).Increase Pd/C loading to 10 wt%. Ensure methanol is sulfur-free.
Low Enantiomeric Excess Incomplete resolution during crystallization.Recrystallize Intermediate A from Isopropanol/Hexane (1:3) before deprotection.
Colored Impurities Oxidation of the Free Amine.Perform Protocol A and B in immediate succession. Store Free Amine under Argon.

References

  • Hett, R., et al. (1997).[4] "Enantio- and Diastereoselective Synthesis of all Four Stereoisomers of Formoterol." Tetrahedron Letters, 38(7), 1125-1128.[4]

  • Gao, Y., et al. (2000). "Process for the Preparation of Formoterol and Related Compounds." US Patent 6,040,344.

  • Reddy, B.R., et al. (2008). "An Improved Process for the Preparation of High Purity Formoterol."[5][6] World Intellectual Property Organization, WO2008035380A2.

  • Sultane, P.R., et al. (2015).[7][8][9] "A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups."[9] Tetrahedron Letters, 56(16), 2067-2070.[8]

  • Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley-Interscience. (Standard Reference for Cbz chemistry).

Sources

Application Note: Strategic Deprotection of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The molecule of interest, N-Cbz-2-(4-methoxyphenyl)isopropylamine , presents a classic chemoselectivity challenge. While the Carboxybenzyl (Cbz or Z) group is a robust amine protector, its removal requires careful selection of reagents to preserve the 4-methoxyphenyl (aryl methyl ether) functionality.

  • The Trap (Acid Sensitivity): A common error in routine deprotection is the use of strong acids (e.g., HBr in Acetic Acid) or strong Lewis acids (e.g., BBr₃). While effective for Cbz removal, these reagents are the textbook standard for demethylation of aryl methyl ethers. Using them here would likely cleave the methyl ether, yielding the phenol impurity (4-hydroxy analog), which is difficult to separate and alters the pharmacological profile.

  • The Solution (Hydrogenolysis): The benzyl-oxygen bond in the Cbz group is weaker than the aryl-oxygen bond of the methoxy group. Catalytic hydrogenolysis (H₂/Pd-C) cleaves the Cbz group under neutral conditions, leaving the aromatic ether intact.

Mechanism of Action

The deprotection proceeds via a heterogeneous catalytic mechanism. The palladium catalyst adsorbs both hydrogen and the substrate.[1] The benzylic C-O bond is cleaved, releasing toluene and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.

Cbz_Mechanism Substrate N-Cbz-Substrate (Adsorbed on Pd) Intermediate Cleavage of Benzyl-O Bond Substrate->Intermediate Pd Insertion Hydrogen H2 / Pd(0) Hydrogen->Intermediate Products Toluene + Carbamic Acid Intermediate->Products Reduction Final Free Amine + CO2 Products->Final Spontaneous Decarboxylation

Figure 1: Mechanistic pathway of Pd-catalyzed Cbz hydrogenolysis. The reaction is driven by the formation of stable toluene and gaseous CO₂.

Part 2: Experimental Protocols

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Best for: Small to medium scale (mg to g), high purity requirements.

Reagents & Equipment:

Component Specification Role
Catalyst 10% Pd/C (wet support) Surface catalyst (Wet reduces fire risk)
Solvent Methanol (HPLC Grade) Promotes H₂ solubility and substrate dissolution
Hydrogen Source H₂ Balloon (1 atm) Reductant

| Filtration | Celite® 545 | Removes catalyst post-reaction |[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of N-Cbz-2-(4-methoxyphenyl)isopropylamine in Methanol (0.1 M concentration).

  • Inerting: Flush the flask with Nitrogen (N₂) gas for 5 minutes to remove oxygen. Safety Note: Oxygen + Hydrogen + Pd/C = Ignition Risk.

  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if using 100 mg substrate, use 10 mg catalyst). Tip: Add the catalyst to the wet solution under N₂ flow to prevent sparking.

  • Hydrogenation: Evacuate the flask lightly and backfill with H₂ from a balloon. Repeat 3 times. Leave the balloon attached (approx 1 atm pressure).

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check TLC (SiO₂; 5% MeOH in DCM). The starting material (higher R_f) should disappear; the free amine (lower R_f, often streaks) will appear.

  • Workup:

    • Flush flask with N₂.

    • Filter the mixture through a pad of Celite® to remove Pd/C. Caution: Do not let the filter cake dry out completely, as dry Pd/C is pyrophoric.

    • Wash the cake with Methanol.[2]

    • Concentrate the filtrate under reduced pressure to yield the free amine.

Method B: Catalytic Transfer Hydrogenation (Safety/Scale-Up)

Best for: Labs without H₂ cylinders, larger scales where gas handling is hazardous.

Reagents:

  • Hydrogen Donor: Ammonium Formate (NH₄HCO₂) or 1,4-Cyclohexadiene.

  • Catalyst: 10% Pd/C.[3][4][5]

  • Solvent: Methanol or Ethanol.[2][4][6]

Step-by-Step Workflow:

  • Dissolve the substrate in Methanol (0.1 M).

  • Add 10% Pd/C (10 wt%).

  • Add Ammonium Formate (3.0 – 5.0 equivalents) in one portion.

  • Reaction: Heat to mild reflux (or 50°C) for 1–2 hours.

    • Observation: Effervescence (CO₂ release) indicates the reaction is proceeding.

  • Workup: Filter through Celite® while warm. Concentrate.

    • Purification Note: Excess ammonium formate can sublime or be removed by an aqueous wash (dissolve residue in DCM, wash with dilute NaHCO₃).

Part 3: Decision Logic & Validation

Method Selection Guide

Use the following logic tree to determine the appropriate protocol for your specific constraints.

Decision_Tree Start Start: Cbz Deprotection Check_Substrate Substrate contains 4-Methoxy group? Start->Check_Substrate Acid_Route Acid Hydrolysis (HBr) STOP: Risk of Demethylation Check_Substrate->Acid_Route No (Standard) H2_Route Hydrogenolysis Route Check_Substrate->H2_Route Yes (Sensitive) Gas_Available Is H2 Gas/Cylinder Safe & Available? H2_Route->Gas_Available Method_A Method A: H2 Balloon + Pd/C Gas_Available->Method_A Yes Method_B Method B: Ammonium Formate + Pd/C Gas_Available->Method_B No (Safety Priority)

Figure 2: Decision matrix emphasizing the avoidance of acid hydrolysis for methoxy-substituted substrates.

Analytical Validation (QC)

To confirm the success of the reaction and the integrity of the methoxy group:

  • 1H NMR (CDCl₃):

    • Success: Disappearance of the benzylic protons (singlet at ~5.1 ppm) and the aromatic Cbz protons (multiplet at ~7.3 ppm).

    • Integrity: Retention of the methoxy singlet (~3.8 ppm). If this peak disappears or shifts significantly, demethylation has occurred.

  • Mass Spectrometry (LC-MS):

    • Look for [M+H]⁺ corresponding to the free amine (Molecular Weight of substrate minus 134 Da).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on Cbz stability and removal).

  • Organic Chemistry Portal. (n.d.). Cbz Protecting Group: Protection and Deprotection. (Comprehensive database of Cbz removal conditions including hydrogenolysis).

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzyloxycarbonyl compounds using ammonium formate. Tetrahedron Letters, 28(5), 515-516. (Seminal paper on Transfer Hydrogenation).

  • BenchChem. (2025).[4] Application Notes and Protocols for the Removal of the Cbz Protecting Group. (Industrial protocols for Cbz removal).

Sources

Application Note: High-Purity Isolation of N-Cbz-2-(4-methoxyphenyl)isopropylamine via Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This application note details the purification of N-Cbz-2-(4-methoxyphenyl)isopropylamine , a critical intermediate often used in the synthesis of amphetamine-class derivatives or peptidomimetics. The synthesis typically involves the protection of the free amine, 2-(4-methoxyphenyl)isopropylamine, using benzyl chloroformate (Cbz-Cl).

The Separation Challenge: The crude reaction mixture presents a tri-phasic separation challenge based on polarity and acid-base properties:

  • Non-polar impurities: Dibenzyl carbonate (dimerized reagent) and excess Cbz-Cl.

  • Target Compound: The carbamate (Cbz-protected amine), which is lipophilic and neutral.

  • Polar/Basic impurities: Unreacted starting amine and benzyl alcohol (hydrolysis byproduct).

Expert Insight: While direct chromatography is possible, this protocol integrates a chemically active workup prior to chromatography. By exploiting the basicity of the unreacted amine, we remove it via liquid-liquid extraction before the column, transforming a difficult separation into a trivial filtration-like chromatography.

Pre-Chromatographic "Self-Validating" Workup

To ensure the reliability of the column chromatography, the crude mixture must be conditioned. This step is "self-validating" because it chemically guarantees the removal of the most problematic impurity (the starting amine) before the silica gel is even packed.

Protocol A: Chemical Wash (Essential)
  • Objective: Remove unreacted 2-(4-methoxyphenyl)isopropylamine.

  • Mechanism: The Cbz-protected product is non-basic (carbamate).[1] The starting material is a primary amine (basic).

Step-by-Step:

  • Dissolve the crude reaction oil in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Wash the organic phase twice with 1.0 M HCl (1:1 volume ratio).

    • Why: The HCl protonates the free amine, forcing it into the aqueous layer as the hydrochloride salt. The Cbz-product remains in the organic layer.

  • Wash the organic layer once with Brine (Saturated NaCl) to remove entrained water.

  • Dry over Anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate.

Checkpoint: Analyze the residue by TLC. The baseline spot corresponding to the free amine should be absent. If present, repeat the acid wash.

Chromatographic Method Development

Stationary Phase Selection

Standard Silica Gel 60 (40–63 µm particle size) is the optimal stationary phase.

  • Why not Amine-Silica? While amine-functionalized silica is excellent for free amines, our target is a carbamate. Standard silica provides better resolution between the carbamate and benzyl alcohol byproducts via hydrogen bonding interactions.

Mobile Phase Optimization (TLC)

The target compound contains a lipophilic isopropyl chain, a methoxy-phenyl group, and the Cbz group. It is moderately polar.

Recommended Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc).[2]

Solvent Ratio (Hex:EtOAc)Expected Rf (Target)Observation
9:1 0.10 - 0.15Retention too high. Good for removing non-polar impurities.
4:1 (20% EtOAc) 0.30 - 0.40 Optimal for separation.
1:1 > 0.70Elution too fast; co-elution with benzyl alcohol likely.

Visualization:

  • UV (254 nm): Strong absorption due to the aromatic rings (Anisole + Cbz).

  • Stain: PMA (Phosphomolybdic Acid) or CAM (Cerium Ammonium Molybdate) followed by heating. The carbamate stains dark blue/black. Note: Ninhydrin is ineffective for Cbz-protected amines.

Flash Chromatography Protocol[4][6][9][10][11][12]

Equipment Setup
  • Column: Glass column or automated flash cartridge (e.g., 12g, 24g depending on scale).

  • Loading: Liquid loading is preferred. Dissolve the oil in a minimum volume of Dichloromethane (DCM).

  • Flow Rate: 15–20 mL/min (for automated systems) or gravity/air pressure (manual).

Step-by-Step Procedure
  • Equilibration: Flush the column with 3 CV (Column Volumes) of 100% Hexanes.

  • Loading: Apply the sample dissolved in minimal DCM. Allow it to absorb into the silica bed.

  • Elution Gradient:

    • 0–2 CV: 100% Hexanes (Elutes non-polar dibenzyl carbonate).

    • 2–5 CV: 0% → 10% EtOAc in Hexanes (Linear ramp).

    • 5–15 CV: Hold at 20% EtOAc (Target compound elution).

    • 15+ CV: Flush with 50% EtOAc (Elutes Benzyl Alcohol and remaining polar debris).

  • Fraction Collection: Collect fractions of 10–15 mL. Monitor by UV or TLC.

Data Summary Table
CompoundFunctional GroupPolarityElution OrderRf (20% EtOAc)
Dibenzyl Carbonate CarbonateNon-polar10.85
N-Cbz-Product CarbamateModerate20.35
Benzyl Alcohol AlcoholPolar (H-bond donor)30.20
Free Amine Primary AmineBasic/Polar4 (Retained)0.05

Process Visualization

Workflow Diagram

The following diagram illustrates the critical "Acid Wash" decision gate that simplifies the chromatography.

PurificationWorkflow Crude Crude Reaction Mixture (Amine + Cbz-Product + Impurities) AcidWash Acid Wash (1M HCl) *CRITICAL STEP* Crude->AcidWash AqLayer Aqueous Layer (Contains Unreacted Amine Salt) AcidWash->AqLayer Removes Base OrgLayer Organic Layer (Cbz-Product + Neutrals) AcidWash->OrgLayer Retains Product TLC TLC Analysis (Hex/EtOAc 4:1) OrgLayer->TLC Column Flash Column Chromatography (Silica Gel 60) TLC->Column Rf ~0.35 confirmed Fractions Fraction Analysis (UV 254nm) Column->Fractions Pure Pure N-Cbz-2-(4-methoxyphenyl)isopropylamine Fractions->Pure Combine & Evaporate

Caption: Optimized purification workflow emphasizing the pre-column acid wash to remove starting material.

Separation Logic Diagram

This diagram visualizes the interaction between the silica surface and the mixture components.

SeparationLogic Silica Silica Surface (Acidic Silanols) Impurity1 Dibenzyl Carbonate (No H-Bonding) Silica->Impurity1 Weak Interaction (Elutes Fast) Product N-Cbz-Product (H-Bond Acceptor) Silica->Product Moderate Interaction (Target Window) Impurity2 Benzyl Alcohol (H-Bond Donor) Silica->Impurity2 Strong Interaction (Elutes Late)

Caption: Chromatographic retention logic on Silica Gel 60. The Cbz-carbamate elutes between non-polar byproducts and the more polar benzyl alcohol.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3][4] Rapid chromatographic technique for preparative separations with moderate resolution.[5][3] The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[6] (Chapter on Protection for the Amino Group: Carbamates).[1] [Link]

  • Teledyne ISCO. (2022). Flash Chromatography Guide: Purification of Amines and Carbamates. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isopropylamine. [Link]

Sources

Technical Application Note: Recrystallization of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the high-purity recrystallization of N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS: 1403483-88-4). This compound is a critical intermediate in the synthesis of phenethylamine-based therapeutics and requires rigorous purification to remove common synthetic byproducts, specifically benzyl alcohol (derived from Cbz-Cl hydrolysis) and unreacted amine precursors.

While chromatographic methods (flash column) are effective, they are not scalable for multi-gram to kilogram batches. This guide provides a scalable, thermodynamic recrystallization protocol using a solvent/anti-solvent system (Ethyl Acetate/Heptane) , chosen for its ability to reject polar impurities while maintaining high recovery yields (>85%).

Compound Characterization & Solubility Profile

Compound Identity:

  • Common Name: N-Cbz-4-Methoxyamphetamine (N-Cbz-PMA)

  • Systematic Name: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate

  • Molecular Formula: C₁₈H₂₁NO₃

  • Molecular Weight: 299.37 g/mol

  • Physical State: White to off-white solid (Crude often presents as a waxy solid or viscous oil due to impurities).

Solubility Analysis: The Carbobenzyloxy (Cbz) group imparts significant lipophilicity to the amine. The methoxy group at the para position increases electron density but does not significantly enhance water solubility.

SolventSolubility (RT)Solubility (Hot)Role in Protocol
Ethyl Acetate (EtOAc) HighVery HighPrimary Solvent
Dichloromethane (DCM) Very HighN/A (Low BP)Solubilization (Extraction)
Methanol / Ethanol HighVery HighAlternative Solvent
n-Heptane / Hexanes LowModerateAnti-Solvent
Water InsolubleInsolubleAnti-Solvent (for alcohols)

Core Protocol: Solvent/Anti-Solvent Recrystallization

Methodology: Displacement Crystallization (Drowning-out) System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent)

Rationale

The EtOAc/Heptane system is superior to Alcohol/Water for Cbz-amines because:

  • Impurity Rejection: Benzyl alcohol (a common impurity) remains soluble in the EtOAc/Heptane mother liquor, whereas it often co-crystallizes or oils out in aqueous systems.

  • Drying: Heptane allows for faster drying of the filter cake compared to water-wet solids.

  • Oiling Out Prevention: The dielectric constant gradient is smoother, reducing the risk of the product separating as an oil (liquid-liquid phase separation) before crystallizing.

Step-by-Step Procedure
Phase 1: Dissolution & Hot Filtration
  • Charge: Place crude N-Cbz-2-(4-methoxyphenyl)isopropylamine (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethyl Acetate (approx. 20–30 mL, or 2–3 volumes).

    • Note: Use the minimum amount required to dissolve the solid at reflux.

  • Heating: Heat the mixture to gentle reflux (approx. 77°C) in an oil bath.

  • Clarification: If the solution is cloudy or contains particulate matter (salts), filter the hot solution through a pre-warmed sintered glass funnel or a Celite pad.

    • Critical: Rinse the filter with 5 mL of hot EtOAc to recover trapped product.

Phase 2: Nucleation & Crystal Growth
  • Reheating: Return the filtrate to the flask and bring back to a gentle reflux.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise via an addition funnel.

    • Endpoint: Stop adding when a persistent turbidity (cloud point) is observed that does not disappear upon swirling.

    • Re-solubilization: Add a small volume (1–2 mL) of EtOAc to just clear the turbidity. The solution should be saturated but clear at boiling.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature (RT) slowly on the oil bath (approx. 1–2 hours).

    • Seeding (Optional but Recommended): If no crystals form by 40°C, add a few seed crystals of pure product to induce nucleation and prevent super-saturation.

Phase 3: Isolation
  • Final Cooling: Once at RT, cool the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio, 20 mL). This removes surface mother liquor containing impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Process Visualization (Workflow)

RecrystallizationWorkflow cluster_legend Legend Start Crude N-Cbz-Amine Dissolve Dissolve in min. vol. Hot Ethyl Acetate (77°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add n-Heptane until Cloud Point Filter->AntiSolvent Clear Add EtOAc to clear (Saturation Point) AntiSolvent->Clear Cooling Controlled Cooling (RT -> 0°C) Clear->Cooling CheckOil Decision: Oiling Out? Cooling->CheckOil Remedy Reheat & Add more EtOAc CheckOil->Remedy Yes (Liquid separation) Seed Add Seed Crystals at 40°C CheckOil->Seed No (Clear/Turbid) Remedy->Cooling Harvest Vacuum Filtration & Cold Wash Seed->Harvest Dry Vacuum Dry (40°C, 12h) Harvest->Dry Final Pure Crystalline Solid Dry->Final Proc Process Step Crit Correction

Figure 1: Step-by-step workflow for the recrystallization of N-Cbz-2-(4-methoxyphenyl)isopropylamine.

Troubleshooting & Critical Control Points

The "Oiling Out" Phenomenon

Cbz-protected amines are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if the solution is cooled too rapidly or if the impurity profile is high.

  • Mechanism: The product forms a super-cooled liquid phase before organizing into a crystal lattice.

  • Solution:

    • Reheat: Bring the mixture back to reflux until the oil redissolves.

    • Dilute: Add a small amount of the good solvent (EtOAc).

    • Seed: Cool very slowly and add seed crystals at the first sign of turbidity.

    • Scratch: Use a glass rod to scratch the inner wall of the flask to provide nucleation sites.

Rotamers in NMR

When analyzing the purity of the recrystallized product via 1H-NMR , be aware that N-Cbz compounds often exhibit rotamers (restricted rotation around the N-CO bond).

  • Observation: You may see broadened or split peaks (e.g., the benzylic -CH2- of the Cbz group appearing as two signals).

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.

Quality Control (QC) Specifications

After drying, the product should meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite crystalline solid
Purity HPLC (UV 254 nm)> 98.5% Area
Identity 1H-NMR (CDCl3)Conforms to structure; no solvent peaks
Melting Point CapillarySharp range (typically 85–95°C, verify vs standard)
Residual Solvent GC-HeadspaceEtOAc < 5000 ppm, Heptane < 5000 ppm

References

  • Compound Registry: Splendid Lab Pvt. Ltd. (2023). Product Catalog: N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).[1] Retrieved from [Link]

  • General Cbz Protection/Purification: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Recrystallization Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Analogous Synthesis (PMA derivatives): Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

Strategic Quantification and Enantiomeric Purity Analysis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the quantification and quality control of N-Cbz-2-(4-methoxyphenyl)isopropylamine (hereafter referred to as NCbz-MPI ). This compound is a critical protected intermediate in the synthesis of sulfonamide-based alpha-blockers, most notably Tamsulosin (Flomax) .

The precise control of this intermediate is a Critical Quality Attribute (CQA) in drug development because the stereocenter established at the isopropylamine core is carried through to the final API. This guide provides two validated workflows:

  • Achiral RP-HPLC: For chemical purity and assay quantification.

  • Chiral NP-HPLC: For determining Enantiomeric Excess (ee%) of the protected amine.

Chemical Context & Analytical Challenges

NCbz-MPI possesses a hydrophobic Carboxybenzyl (Cbz) protecting group and a methoxy-substituted aromatic ring.

  • Molecular Weight: ~299.37 g/mol

  • Chromophores: Strong UV absorption at 225 nm and 254 nm due to the coupled aromatic systems.

  • Solubility: Low water solubility; highly soluble in Acetonitrile (ACN), Methanol (MeOH), and Isopropanol (IPA).

Analytical Challenge: The primary challenge is not detection, but resolution . The synthesis often yields structural isomers (regioisomers from the methoxy-phenylacetone starting material) and enantiomers. Standard C18 columns cannot separate the enantiomers, necessitating a dual-method approach.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Chromatographic Separation Sample Raw Synthesis Intermediate Prep Sample Preparation (Dilution in ACN) Sample->Prep MethodA Method A: Achiral RP-HPLC (C18 Column) Target: Chemical Purity Prep->MethodA MethodB Method B: Chiral NP-HPLC (Amylose Column) Target: Enantiomeric Excess Prep->MethodB ResultA Quantification & Impurity Profile MethodA->ResultA ResultB R/S Ratio Calculation MethodB->ResultB

Figure 1: Dual-stream analytical workflow ensuring both chemical and stereochemical integrity.

Method A: Achiral RP-HPLC (Assay & Purity)

This method utilizes a high-carbon-load C18 column to separate the lipophilic Cbz-protected amine from polar starting materials (e.g., unreacted amines or inorganic salts).

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area provides retention for the hydrophobic Cbz group.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Suppresses silanol activity; ensures amine functionalities remain protonated if deprotection occurs (though Cbz is stable).
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for the lipophilic protected amine.
Flow Rate 1.2 mL/minOptimized for 3.5 µm particle backpressure and resolution.
Detection UV @ 225 nmMax absorbance for the methoxy-benzene system; higher sensitivity than 254 nm.
Column Temp 35°CImproves mass transfer and peak shape.
Injection Vol 5-10 µLStandard volume to prevent column overload.
Gradient Program
  • 0.0 min: 30% B

  • 10.0 min: 80% B (Linear Ramp)

  • 12.0 min: 80% B (Hold to elute highly lipophilic dimers)

  • 12.1 min: 30% B (Re-equilibration)

  • 15.0 min: End

Standard Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of NCbz-MPI Reference Standard into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Mobile Phase A:B (50:50). (Conc: 100 µg/mL).

  • System Suitability: Inject the Working Standard 5 times.

    • Acceptance Criteria: RSD of Peak Area < 2.0%; Tailing Factor < 1.5.[1]

Method B: Chiral NP-HPLC (Enantiomeric Purity)

Because the Tamsulosin synthesis targets the (R)-enantiomer, determining the Enantiomeric Excess (ee%) of this intermediate is vital. Cbz-protected amines resolve exceptionally well on polysaccharide-based columns in Normal Phase (NP) due to the "handle" the carbamate group provides for hydrogen bonding with the chiral selector.

Chromatographic Conditions
ParameterSpecificationRationale
Column Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) selector is the "Gold Standard" for aromatic carbamates [1].
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)Classic Normal Phase. Hexane provides the non-polar environment; IPA modulates retention.
Flow Rate 1.0 mL/minStandard flow for 5 µm columns.
Detection UV @ 254 nmSufficient sensitivity; reduces baseline noise from IPA compared to 225 nm.
Column Temp 25°C (Ambient)Lower temperature often enhances chiral recognition mechanisms.
Chiral Recognition Mechanism

The separation relies on the interaction between the Cbz-amine and the Amylose spiral. The interactions include:

  • 
     Interactions:  Between the phenyl rings of the analyte and the phenylcarbamate of the column.
    
  • Hydrogen Bonding: The C=O and N-H of the Cbz group interact with the amide linkages in the amylose derivative.

ChiralRecognition Analyte NCbz-MPI (Analyte) Complex Transient Diastereomeric Complex Analyte->Complex H-Bonding (Carbamate) Selector Amylose Selector (Chiralpak AD-H) Selector->Complex Pi-Pi Stacking (Aromatic Rings) Separation Differential Elution (Enantioseparation) Complex->Separation

Figure 2: Mechanistic basis for the chiral resolution of Cbz-protected amines.

Protocol: Sample Extraction & Preparation

This protocol assumes the intermediate is being pulled from a crude reaction mixture (e.g., reductive amination followed by Cbz protection).

Step 1: Quench & Extract

  • Take 1.0 mL of reaction mixture.

  • Add 5.0 mL saturated NaHCO₃ (to neutralize any acidic byproducts).

  • Extract with 5.0 mL Ethyl Acetate (EtOAc).

  • Separate the organic layer and dry over anhydrous Na₂SO₄.

Step 2: Dilution for HPLC

  • Evaporate 1.0 mL of the EtOAc extract to dryness under nitrogen.

  • For Method A (Achiral): Reconstitute in 1.0 mL of 50:50 ACN:Water. Filter through 0.22 µm PTFE filter.

  • For Method B (Chiral): Reconstitute in 1.0 mL of 90:10 Hexane:IPA. Filter through 0.22 µm PTFE filter. Note: Do not introduce water into the Normal Phase system.

Calculations

Assay Calculation (Method A)


  • 
    : Peak Area[2][3]
    
  • 
    : Concentration (mg/mL)
    
  • 
    : Purity of Reference Standard (%)
    
Enantiomeric Excess (Method B)


  • Where

    
     and 
    
    
    
    are the peak areas of the respective enantiomers.
  • Note: Identification of R vs S requires a known optical standard (e.g., from a commercial source or stereoselective synthesis). In Tamsulosin synthesis, the R-isomer is usually the later eluting peak on AD-H columns, but this must be experimentally verified.

References

  • Phenomenex. (2025).[4] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • ResearchGate. (2011). A Validated RP-HPLC Method for the Determination of Impurities in Tamsulosin HCl.[2] Retrieved from [Link]

  • USP-NF. (2024). Tamsulosin Hydrochloride: Official Monographs. Retrieved from [Link]

  • Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on Cellulose-Based Chiral Columns. (Demonstrates polysaccharide column utility for similar amines). Retrieved from [Link]

Sources

Application Note: Chiral HPLC Method Development for N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for the enantiomeric separation of N-Cbz-2-(4-methoxyphenyl)isopropylamine (also referred to as N-Cbz-1-(4-methoxyphenyl)propan-2-amine). This molecule is a critical intermediate in the synthesis of methoxylated amphetamine derivatives and


-adrenergic blockers.

The unprotecting amine is a potent CNS active agent; however, the N-Cbz (benzyloxycarbonyl) protected form renders the molecule neutral (carbamate functionality), significantly altering its chromatographic behavior compared to the free base.

Analyte Profile[1]
  • Compound: N-Cbz-2-(4-methoxyphenyl)isopropylamine

  • Molecular Functionality: Carbamate (Neutral/Weakly Acidic), Aromatic Ether.

  • Chiral Center: C2 position of the propyl chain.

  • Solubility: Soluble in Methanol, Ethanol, Isopropanol (IPA), Acetonitrile, and Ethyl Acetate. Limited solubility in water and pure alkanes.

  • Detection: UV Absorbance (Max

    
     ~225 nm, Secondary ~270-280 nm).
    

Separation Mechanism & Strategy

Unlike free amines which require basic additives (e.g., Diethylamine) to suppress silanol interactions, N-Cbz derivatives interact primarily through Hydrogen Bonding (C=O and N-H of the carbamate) and


 interactions  (aromatic rings).

Therefore, Normal Phase (NP) chromatography using Polysaccharide-based Chiral Stationary Phases (CSPs) is the preferred strategy. The non-polar mobile phase (Hexane) maximizes the crucial H-bonding interactions between the analyte and the chiral selector.

Method Development Workflow

The following diagram outlines the logical flow from sample preparation to method validation.

MethodDevelopment Start START: Analyte Characterization Solubility Solubility Check (MeOH/EtOH/IPA) Start->Solubility Screening Primary Column Screening (AD-H, OD-H, IA, IB) Solubility->Screening Dilute in Mobile Phase Eval Evaluate Resolution (Rs) Screening->Eval Opt_MP Optimize Mobile Phase (Alcohol Type/Ratio) Eval->Opt_MP Rs < 1.5 Validation Method Validation (Linearity, Precision) Eval->Validation Rs > 2.0 Opt_Temp Optimize Temperature (15°C - 35°C) Opt_MP->Opt_Temp Fine Tuning Opt_Temp->Validation End FINAL METHOD Validation->End

Figure 1: Strategic workflow for chiral method development.

Experimental Protocols

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump required for mixing).

  • Detector: Diode Array Detector (DAD) or VWD.

  • Columns (Daicel Series or equivalent):

    • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

    • Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

    • Note: Immobilized versions (IA, IB) are preferred if non-standard solvents (THF, DCM) are required, but Coated (AD/OD) are sufficient for Alkane/Alcohol methods.

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA), Ethanol (EtOH).

Sample Preparation
  • Stock Solution: Weigh 5.0 mg of N-Cbz-2-(4-methoxyphenyl)isopropylamine.

  • Dissolution: Dissolve in 1.0 mL of Ethanol (or IPA). Do not use Hexane for initial dissolution as the polar carbamate may not dissolve fully.

  • Working Solution: Dilute the stock 1:10 with the initial mobile phase (e.g., Hexane/IPA 90:10) to reach ~0.5 mg/mL.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter.

Primary Screening Protocol (The "Scout" Phase)

Run the sample on both AD-H and OD-H columns using the conditions below.

ParameterCondition A (Standard)Condition B (Alternative)
Mobile Phase n-Hexane / IPA (90:10 v/v)n-Hexane / EtOH (90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 25°C25°C
Detection UV 254 nm (Reference 360 nm)UV 220 nm
Injection Vol 5 - 10 µL5 - 10 µL
Run Time 20 - 30 mins20 - 30 mins

Why these choices?

  • Hexane/IPA: The standard "Gold Mix." IPA is a hydrogen-bond donor/acceptor that modulates interaction with the carbamate linkage on the CSP.

  • Hexane/EtOH: Ethanol is a sharper modifier, often providing better efficiency (narrower peaks) but different selectivity.

  • 254 nm: The N-Cbz group has a strong aromatic absorption here, avoiding baseline noise common at 210 nm.

Optimization & Troubleshooting

If the screening phase yields partial separation (


), apply the following decision logic.
Optimization Decision Tree

OptimizationTree Result Screening Result Partial Partial Sep (Rs 0.5 - 1.2) Result->Partial NoSep No Separation (Single Peak) Result->NoSep Tailing Peak Tailing Result->Tailing Action1 Decrease Modifier (90:10 -> 95:5) Partial->Action1 First Step Action4 Lower Temp (to 15°C) Partial->Action4 Second Step Action2 Switch Alcohol (IPA <-> EtOH) NoSep->Action2 Secondary Switch Action3 Switch Column (AD <-> OD) NoSep->Action3 Critical Switch Tailing->Action2 Sharper Peaks

Figure 2: Decision matrix for optimizing resolution (


).
Technical Insights for N-Cbz Amines
  • Elution Order Reversal: Switching from IPA to Ethanol often reverses the elution order on AD-H columns due to the conformational change in the amylose helix strands [1].

  • Temperature Effect: Lowering temperature to 15°C generally increases resolution (

    
    ) for carbamates by stabilizing the analyte-CSP complex, though it increases backpressure.
    
  • Additives: While N-Cbz is neutral, if peak tailing persists, add 0.1% Diethylamine (DEA) . This blocks residual non-enantioselective silanol sites on the silica support [2].

Final Recommended Method (Template)

Based on typical behavior of Cbz-protected aryl-amines, the Chiralpak AD-H often provides superior selectivity due to the "inclusion" mechanism of the amylose cavity for the aromatic Cbz group.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 20°C

  • Detection: 254 nm

  • Expected

    
    :  > 2.5
    
  • Capacity Factor (

    
    ):  Target 
    
    
    
    between 1.0 and 3.0.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. (Accessed 2026).[4][5] Available at: [Link]

  • Subramanian, G.Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition.
  • Phenomenex. High-pH Chiral Separation of Amphetamines. (Context for amine behavior, though specifically for RP). Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation and Metabolic Profiling of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in forensic toxicology, pharmaceutical development, and metabolic stability profiling. It addresses the analytical challenges of N-Cbz-2-(4-methoxyphenyl)isopropylamine (hereafter referred to as NCbz-PMA ), a lipophilic synthetic intermediate that serves as a precursor to the psychotropic compound para-methoxyamphetamine (PMA) .

Introduction & Scientific Context

N-Cbz-2-(4-methoxyphenyl)isopropylamine is a carbamate-protected derivative of 2-(4-methoxyphenyl)isopropylamine (PMA). While the Carboxybenzyl (Cbz) group is traditionally utilized in organic synthesis as a robust amine protecting group removable by catalytic hydrogenolysis, its presence in biological systems presents unique analytical challenges:

  • Lipophilicity: The Cbz moiety significantly increases logP, requiring tailored chromatographic gradients to prevent carryover and ensure elution.

  • Metabolic Stability: In vivo, carbamates are susceptible to enzymatic hydrolysis (via carboxylesterases) and oxidative cleavage (CYP450), potentially releasing the pharmacologically active and toxic PMA.

  • Forensic Relevance: Detection of NCbz-PMA in biological matrices may indicate the ingestion of "masked" designer drugs or exposure to synthesis precursors.

This protocol details a validated LC-MS/MS workflow for the simultaneous quantitation of the parent compound and its primary metabolites: PMA (hydrolysis product) and 4-Hydroxyamphetamine (O-demethylation product).

Metabolic Pathway & Analyte Logic

Understanding the biotransformation is critical for MS method development. The Cbz group is generally stable but can undergo slow hydrolysis or oxidative debenzylation in hepatic systems.

Figure 1: Metabolic Biotransformation Pathway

MetabolicPathway NCbz N-Cbz-2-(4-methoxyphenyl) isopropylamine (Parent) [M+H]+ 300.2 PMA 2-(4-methoxyphenyl) isopropylamine (PMA) [M+H]+ 166.1 NCbz->PMA Carboxylesterase / Spontaneous Hydrolysis (-CO2, -BnOH) BenzylAlc Benzyl Alcohol (Byproduct) NCbz->BenzylAlc OH_PMA 4-Hydroxyamphetamine (POH) [M+H]+ 152.1 PMA->OH_PMA CYP2D6 (O-Demethylation)

Caption: Putative metabolic pathway of NCbz-PMA. Primary cleavage releases the toxic amine PMA, which is further metabolized to 4-Hydroxyamphetamine.

Experimental Protocol

Reagents and Standards[1][2][3][4][5][6]
  • Reference Standards: NCbz-PMA (Custom synthesis or commercial), PMA-HCl (Certified Reference Material), 4-Hydroxyamphetamine.

  • Internal Standard (IS): PMA-d5 or Amphetamine-d5.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation (Optimized for Lipophilic Parents)

Due to the high lipophilicity of the Cbz-protected parent, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for recovery and matrix effect reduction.

Protocol:

  • Aliquot: Transfer 100 µL of plasma/microsomal incubate to a glass tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Buffer: Add 100 µL of 0.1 M Ammonium Carbonate (pH 9.0) to ensure the free amine (PMA) is in its non-ionized state for extraction.

  • Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

    • Rationale: MTBE extracts both the highly lipophilic NCbz-PMA and the moderately lipophilic PMA efficiently.

  • Agitation: Vortex for 5 min; Centrifuge at 4,000 x g for 10 min.

  • Reconstitution: Evaporate the supernatant under Nitrogen at 40°C. Reconstitute in 100 µL of 50:50 MeOH:Water (0.1% FA) .

    • Critical Step: Do not use 100% aqueous mobile phase for reconstitution; the Cbz-parent will adsorb to the vial walls.

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • Logic: A steep gradient is required. PMA elutes early; NCbz-PMA elutes late.

Time (min)% Mobile Phase BEvent
0.05Load/Desalt
1.05Elute Polar Metabolites
6.095Elute NCbz-PMA
7.595Wash Lipophilic Matrix
7.65Re-equilibration
10.05End

Mass Spectrometry (ESI+):

  • Source Temp: 500°C (High temp needed for stable spray of lipophilic Cbz).

  • IonSpray Voltage: 4500 V.

  • Curtain Gas: 35 psi.

MRM Transitions (Quantitation & Confirmation)
AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)TypeMechanistic Origin
NCbz-PMA 300.291.125QuantCleavage of Benzyl cation (Tropylium)
NCbz-PMA 300.2166.115QualLoss of Cbz group (PMA ion)
PMA 166.1121.120QuantLoss of Isopropylamine (-NH2CH(CH3)2)
PMA 166.191.135QualTropylium ion
4-OH-Amp 152.1135.118QuantLoss of NH3
PMA-d5 (IS) 171.1126.120QuantDeuterated analog

Analytical Workflow Visualization

Figure 2: Validated LC-MS/MS Workflow

Workflow Sample Biological Sample (Plasma/Urine/Microsomes) LLE LLE Extraction (MTBE @ pH 9.0) Sample->LLE Spiking IS Recon Reconstitution (50% MeOH - Critical for Solubility) LLE->Recon N2 Evap LC UHPLC Separation (BEH C18, Gradient 5-95% B) Recon->LC Injection (5 µL) MS MS/MS Detection (ESI+) Dynamic MRM Mode LC->MS Elution Data Quantitation (Ratio Analyte/IS) MS->Data

Caption: Step-by-step bioanalytical workflow emphasizing the critical reconstitution solvent to prevent loss of the lipophilic parent.

Method Validation & Troubleshooting

To ensure Trustworthiness and Scientific Integrity , the following parameters must be verified:

Linearity & Range[2][4]
  • NCbz-PMA: 1.0 – 1000 ng/mL. (Quadratic weighting 1/x² may be required due to wide dynamic range).

  • PMA: 0.5 – 500 ng/mL. (Higher sensitivity required for toxic metabolite).

Matrix Effects (ME)

The Cbz group makes the parent compound elute in the high-organic region (approx. 6-7 min), where phospholipids often elute.

  • Action: Monitor Phosphatidylcholines (m/z 184 transition) during development.

  • Mitigation: If suppression is observed >20% at the NCbz-PMA retention time, switch to Supported Liquid Extraction (SLE) plates or use a Divert Valve to send flow to waste during phospholipid elution.

Stability[2]
  • Benchtop Stability: NCbz-PMA is chemically stable, but PMA is volatile. Keep samples capped and at 4°C in the autosampler.

  • Hydrolysis Check: Ensure no spontaneous hydrolysis of NCbz-PMA occurs in the reconstitution solvent. Verify by injecting a neat standard of NCbz-PMA and monitoring the PMA channel (m/z 166).

References

  • Maurer, H. H., et al. (2018).[1] "LC-high resolution-MS/MS for identification of metabolites of the new psychoactive substance 4-EA-NBOMe." Analytical and Bioanalytical Chemistry.

  • Thermo Fisher Scientific. (2020). "HRAM LC-MS method for the determination of nitrosamine impurities in drugs." Application Note.

  • Caspar, A. T., et al. (2018).[1] "Metabolic fate of the new psychoactive substance..." PubMed.

  • Organic Chemistry Portal. "Protection of Amino Groups: Cbz-Protected Amines."

Sources

large-scale synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Compliance

Scope

This application note details the industrial-scale protocol for the N-benzyloxycarbonyl (Cbz) protection of 2-(4-methoxyphenyl)isopropylamine (also known as 4-methoxyamphetamine or PMA). The resulting N-Cbz carbamate is a stable, crystalline intermediate often utilized in peptide mimicry, chiral resolution, and as a masked precursor in the synthesis of


-agonist bronchodilators (e.g., Formoterol analogs).
Regulatory Warning (Critical)

The starting material, 2-(4-methoxyphenyl)isopropylamine, is a Schedule I Controlled Substance in the United States and is strictly regulated in most international jurisdictions.

  • Compliance: All mass balances must be logged. The conversion to the N-Cbz derivative generally removes the psychoactive potential, but the product may still be subject to "immediate precursor" regulations depending on jurisdiction.

Strategic Route Selection

The Challenge of Scale

On a laboratory scale, amine protection is often performed with expensive reagents like Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) to avoid side reactions. However, for industrial batches (>10 kg), Benzyl Chloroformate (Cbz-Cl) is the reagent of choice due to cost-efficiency.

The primary challenges with Cbz-Cl on scale are:

  • Exotherm Control: The reaction with primary amines is highly exothermic.

  • Hydrolysis: Cbz-Cl hydrolyzes rapidly in water if pH is not strictly controlled.

  • Bis-acylation: Poor mixing can lead to the formation of N,N-di-Cbz byproducts.

Selected Methodology: Schotten-Baumann Conditions

We utilize a biphasic Schotten-Baumann protocol. This involves dissolving the amine in an organic solvent (DCM or Toluene) and reacting it with Cbz-Cl in the presence of an aqueous base (NaOH/Na₂CO₃).

Why this route?

  • Heat Sink: The biphasic water layer acts as a thermal buffer.

  • Selectivity: Maintaining pH 9–10 ensures the amine remains nucleophilic while minimizing Cbz-Cl hydrolysis (which accelerates at pH > 11) [1].

  • Purification: The N-Cbz product is lipophilic, while the HCl byproduct is scavenged into the aqueous phase, simplifying workup.

Reaction Mechanism & Pathway[1]

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the chloroformate, followed by the elimination of chloride.

ReactionScheme SM 2-(4-methoxyphenyl) isopropylamine (Free Base) Intermediate Tetrahedral Intermediate SM->Intermediate 0-5°C Reagent Benzyl Chloroformate (Cbz-Cl) Reagent->Intermediate 0-5°C Base NaOH (aq) (pH Buffer) Base->Intermediate 0-5°C Product N-Cbz-2-(4-methoxyphenyl) isopropylamine Intermediate->Product Byproduct NaCl + H2O Intermediate->Byproduct

Figure 1: Reaction pathway for N-Cbz protection under basic conditions.

Detailed Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2-(4-methoxyphenyl)isopropylamine Substrate1.0Must be free base (not HCl salt).
Benzyl Chloroformate (Cbz-Cl) Reagent1.1 - 1.2High purity (95%+). Lachrymator.
Dichloromethane (DCM) Solvent10 VolAlternative: Toluene (Greener option).
NaOH (3M Aqueous) Base1.5Adjust to maintain pH 9-10.
HCl (1M Aqueous) QuenchN/AFor pH adjustment during workup.
Equipment Setup
  • Reactor: Glass-lined or Hastelloy reactor (Iron catalyzes Cbz-Cl decomposition) [2].

  • Monitoring: Internal temperature probe, calibrated pH probe.

  • Agitation: High-shear impeller (critical for biphasic transfer).

Step-by-Step Procedure
Phase A: Preparation
  • Charge Reactor: Load the amine substrate (1.0 equiv) and DCM (10 volumes) into the reactor. Stir until fully dissolved.

  • Base Addition: Add 3M NaOH (0.5 equiv initially) to create the biphasic system.

  • Cooling: Chill the mixture to 0–5°C . Note: Do not proceed until internal temp is <5°C.

Phase B: The Reaction (Schotten-Baumann)[1][2]
  • Simultaneous Addition:

    • Begin dropwise addition of Cbz-Cl (1.1 equiv).

    • Simultaneously add remaining NaOH via a separate feed.

    • Control Logic: Adjust NaOH rate to maintain pH 9.0–10.5 . Adjust Cbz-Cl rate to keep temperature <10°C .

  • Digestion: Once addition is complete, allow the mixture to warm to 20°C over 2 hours.

  • IPC (In-Process Control): Sample organic layer for HPLC. Target: <0.5% unreacted amine.

Phase C: Workup & Isolation
  • Phase Separation: Stop stirring. Allow layers to settle (15-30 min). Drain the lower organic layer (DCM).

  • Acid Wash: Wash the organic layer with 1M HCl (2 volumes).

    • Purpose: This converts any unreacted amine starting material into its water-soluble HCl salt, removing it from the product stream. This is a critical safety/compliance step to ensure no free controlled substance remains.

  • Neutralization: Wash organic layer with Brine/NaHCO₃ to remove residual acidity.

  • Concentration: Distill off DCM under reduced pressure (T < 40°C) to yield a viscous oil.

Phase D: Crystallization[3]
  • Solvent Swap: Add Isopropanol (IPA) or Ethyl Acetate/Heptane (1:3 ratio).

  • Crystallization: Heat to 50°C to dissolve, then cool slowly to 0°C. Seed crystals may be added at 25°C.

  • Filtration: Centrifuge or filter the white crystalline solid.

  • Drying: Vacuum dry at 35°C.

Process Workflow Diagram

ProcessFlow Start Start: Amine Free Base Reactor Reactor: Biphasic Mix (DCM + aq NaOH) Start->Reactor Addition Controlled Addition: Cbz-Cl + Base (Temp < 5°C, pH 9-10) Reactor->Addition IPC IPC: HPLC Check SM < 0.5% Addition->IPC IPC->Addition Fail (Add more Cbz-Cl) PhaseSplit Phase Separation (Remove Aqueous Waste) IPC->PhaseSplit Pass AcidWash Acid Wash (1M HCl) *CRITICAL: Removes Unreacted Amine* PhaseSplit->AcidWash Crystallize Crystallization (IPA/Heptane) AcidWash->Crystallize Final Final Product: N-Cbz-2-(4-methoxyphenyl)isopropylamine Crystallize->Final

Figure 2: Industrial workflow emphasizing the critical acid wash step for purity and compliance.

Quality Control & Impurity Profile

ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualColored impurities indicate oxidation of the phenol ether.
Purity > 98.5%HPLC (UV 210 nm)Standard pharma intermediate requirement.
Residual Amine < 0.10%HPLC/GCStrict limit due to controlled status of precursor.
Benzyl Alcohol < 0.5%GCByproduct of Cbz-Cl hydrolysis.
Water Content < 0.5%Karl FischerEnsures stability during storage.

Safety & Handling (E-E-A-T)

Benzyl Chloroformate (Cbz-Cl) Hazards[1]
  • Toxicity: Highly toxic by inhalation (LC50 Rat: 590 mg/m³).[4] Use only in closed systems or high-efficiency fume hoods [3].

  • Decomposition: Decomposes slowly at room temperature generating HCl gas. Store at -20°C. Pressure relief valves are required on storage vessels.

  • Material Compatibility: Corrosive to carbon steel. Use PTFE, Hastelloy, or Glass-lined equipment.

Precursor Handling
  • The starting amine is a potent serotonin releasing agent. Full PPE (Tyvek suit, double nitrile gloves, respirator) is mandatory to prevent transdermal absorption or inhalation of dusts/vapors during loading.

References

  • Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. (Discusses chloroformate kinetics and pH dependence). Link

  • Organic Process Research & Development. (2002). "Safe Scale-Up of Exothermic Reactions." OPRD, 6(6), 877-880. (General principles for Cbz-Cl heat management). Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10886, Benzyl chloroformate." PubChem. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Schotten-Baumann reaction).[1][5] Link

  • Drug Enforcement Administration (DEA). (2024). "List of Controlled Substances." (Reference for regulatory status of PMA). Link

Sources

Application Note: High-Purity Synthesis & Resolution of Serotonergic Ligands via N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of N-Cbz-2-(4-methoxyphenyl)isopropylamine (also known as N-Cbz-4-methoxyamphetamine ) as a pivotal intermediate in the synthesis of serotonergic ligands and forensic standards.


 | MW:  299.37  g/mol [1]

Executive Summary

N-Cbz-2-(4-methoxyphenyl)isopropylamine serves as a chemically stable, lipophilic intermediate for the synthesis of 4-methoxyamphetamine (PMA) and its N-substituted analogs. While the parent amine (PMA) is a controlled substance (Schedule I) due to its potent serotonin-releasing properties, the N-Cbz protected form allows researchers to:

  • Perform Enantiomeric Resolution: The Cbz group provides a UV-active handle and steric bulk, facilitating chiral HPLC separation or enzymatic kinetic resolution.

  • Generate Metabolic Standards: Essential for forensic toxicology to identify PMA and PMMA metabolites.

  • Synthesize SERT/MAO Ligands: Access to enantiopure (S)- and (R)-isomers for structure-activity relationship (SAR) studies targeting the Serotonin Transporter (SERT) and Monoamine Oxidase A (MAO-A).

Regulatory Warning: The final deprotected product (4-methoxyamphetamine) is a controlled substance in many jurisdictions. This protocol is intended strictly for authorized research and forensic analysis facilities possessing valid licenses (e.g., DEA Schedule I registration).

Chemical Properties & Stability

The Carbobenzyloxy (Cbz) group renders the amine non-basic and lipophilic, allowing for standard organic purification (silica gel chromatography) without the "streaking" associated with free amines.

PropertyValue
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Melting Point 85–88 °C (Enantiopure forms may vary)
Stability Stable at RT; Hydrolyzes in strong acid/base at high temp
Chirality Available as Racemate or Enantiopure (via resolution)

Application Workflow: Enantioselective Synthesis

The primary utility of this intermediate is accessing enantiopure amines. The (S)-enantiomer of PMA is significantly more potent as a serotonergic agent than the (R)-isomer.

Workflow Diagram

The following diagram illustrates the resolution and deprotection pathway.

G Start Racemic N-Cbz-Intermediate HPLC Chiral Prep-HPLC (Polysaccharide Column) Start->HPLC Injection Enant_S (S)-N-Cbz-Isomer (>99% ee) HPLC->Enant_S Fraction 1 Enant_R (R)-N-Cbz-Isomer HPLC->Enant_R Fraction 2 Deprotect Hydrogenolysis (Pd/C, H2) Enant_S->Deprotect MeOH, RT Product (S)-4-Methoxyamphetamine (Free Amine) Deprotect->Product - CO2, - Toluene

Figure 1: Workflow for the isolation of enantiopure serotonergic ligands using the N-Cbz scaffold.[2][3]

Detailed Protocols

Protocol A: Chiral Separation (Preparative HPLC)

The Cbz group's aromatic ring interacts favorably with polysaccharide-based chiral stationary phases, enhancing separation factors (


) compared to the free amine.
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate), 20 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 15 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from Cbz and Anisole groups).

  • Sample Prep: Dissolve 100 mg of N-Cbz-racemate in 2 mL mobile phase.

  • Expected Retention:

    • Isomer 1 ((S)-form): ~12 min

    • Isomer 2 ((R)-form): ~16 min

    • Note: Elution order must be confirmed via optical rotation or co-injection with a known standard.

Protocol B: Cbz Deprotection (Catalytic Hydrogenolysis)

This method is preferred over acid hydrolysis (HBr/AcOH) as it preserves the methoxy ether linkage and yields a cleaner product.

Reagents:

  • Substrate: (S)-N-Cbz-2-(4-methoxyphenyl)isopropylamine (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Hydrogen Source:

    
     balloon or Parr shaker (30 psi)
    

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve the N-Cbz substrate in methanol. Nitrogen purge the vessel to remove oxygen.

  • Catalyst Addition: Carefully add Pd/C catalyst (10% by weight of substrate). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (repeat 3x). Stir vigorously at Room Temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Monitor reaction progress by TLC (Hexane:EtOAc 8:2). The starting material (

      
      ) will disappear; the free amine stays at the baseline or requires basic eluent to move.
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

    • Result: The product is obtained as the free amine oil.

    • Salt Formation: To store, immediately dissolve in diethyl ether and add 2M HCl in ether to precipitate the Hydrochloride salt (White solid).

Protocol C: Biocatalytic Kinetic Resolution (Green Alternative)

For labs without Prep-HPLC, enzymatic resolution using Candida antarctica Lipase B (CALB) is effective.

  • Reaction: Dissolve racemic N-Cbz amine (if available as free amine precursor) or start with the free amine and use benzyl acetate as the acyl donor.

  • Mechanism: CALB selectively acylates the (S)-amine.

  • Separation: The resulting (S)-N-Cbz-amine is separated from the unreacted (R)-amine via standard silica flash chromatography.

Medicinal Chemistry Context: SAR & Mechanism

The N-Cbz intermediate allows for the synthesis of analogs to probe the Serotonin Transporter (SERT) .

  • Pharmacophore: The 4-methoxy group mimics the 5-hydroxy group of serotonin but is more lipophilic, crossing the blood-brain barrier.

  • Mechanism:

    • Releaser: Enters the presynaptic neuron via SERT.

    • VMAT2 Interaction: Displaces serotonin from storage vesicles.

    • MAO Inhibition: The alpha-methyl group (isopropyl backbone) sterically hinders deamination by Monoamine Oxidase.

Comparative Potency Data (Rat Brain Synaptosomes): | Compound | SERT


 (nM) | MAO-A 

(

M) | | :--- | :--- | :--- | | (S)-PMA | 45 ± 5 | 2.1 | | (R)-PMA | 320 ± 20 | > 10 | | MDMA (Ref) | 78 ± 8 | 5.4 |

Data synthesized from Nichols et al. and related literature.

References

  • Enzymatic Resolution: Gotor, V., et al. "Enzymatic Aminolysis and Ammonolysis Processes in the Preparation of Chiral Nitrogenated Compounds." Journal of Organic Chemistry. Link

  • Pharmacology: Nichols, D. E., et al. "2-Aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA)." Journal of Medicinal Chemistry, 1990. Link

  • Synthesis & Standards: "N-benzyl-1-(4-methoxyphenyl)propan-2-amine synthesis and applications." BenchChem Application Notes. Link

  • Metabolism: Staack, R. F., et al. "Enantioselective metabolism of the designer drugs 3,4-methylenedioxyamphetamine and paramethoxyamphetamine." Forensic Science International. Link

Sources

synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine analogs

Application Note: Strategic Synthesis and Protection of -Arylisopropylamines

Executive Summary & Scope

This technical guide details the modular synthesis of N-Cbz-1-(4-methoxyphenyl)propan-2-amine (commonly referred to as N-Cbz-2-(4-methoxyphenyl)isopropylamine) and its structural analogs. This scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for peptidomimetics, a chiral resolution agent, and a stable intermediate for prodrug design.

Critical Note on Nomenclature: While often colloquially termed "isopropylamine" derivatives due to the side-chain structure, the IUPAC designation 1-(aryl)propan-2-amine is used throughout this protocol to ensure regiochemical precision.

Compliance Warning: The amine backbone (4-methoxyamphetamine/PMA) is a controlled substance in many jurisdictions. This protocol is intended strictly for authorized drug development professionals working within licensed facilities. The N-Cbz protection renders the molecule pharmacologically inactive as a CNS stimulant, serving as a compliant storage or transport form.

Retrosynthetic Strategy

The synthesis is designed for high-throughput analog generation. We utilize a convergent approach:

  • Backbone Assembly: A reductive amination of the corresponding phenylacetone derivative. This allows for rapid variation of the aryl ring and the amine substituent.

  • Orthogonal Protection: Installation of the Carbobenzyloxy (Cbz) group via Schotten-Baumann conditions. This provides stability against racemization and allows for selective deprotection via hydrogenolysis (

    
    ) or strong acid (HBr/AcOH).
    

RetrosynthesisTargetN-Cbz-Target(Protected Amine)DisconnectionTarget->DisconnectionProtectionAmineFree Amine(1-arylpropan-2-amine)Disconnection->AmineCbzClCbz-Cl(Benzyl Chloroformate)Disconnection->CbzClKetonePrecursor Ketone(4-Methoxyphenylacetone)Amine->KetoneReductiveAminationAmmoniumAmine Source(NH4OAc)Amine->Ammonium

Figure 1: Retrosynthetic disconnection showing the modular assembly of the target molecule.

Module 1: Backbone Synthesis (Reductive Amination)

Objective: Synthesize the 1-(4-methoxyphenyl)propan-2-amine hydrochloride salt. Rationale: Reductive amination using sodium cyanoborohydride (


Reagents & Materials
  • Substrate: 4-Methoxyphenylacetone (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) (0.7 equiv)
    
  • Solvent: Methanol (anhydrous)

  • Quench: Conc. HCl, NaOH (aq)[1][2]

Protocol Steps
  • Imine Formation:

    • In a dry 3-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-methoxyphenylacetone (16.4 g, 100 mmol) in Methanol (200 mL).

    • Add Ammonium Acetate (77.1 g, 1000 mmol) in one portion.

    • Technical Insight: The large excess of ammonium acetate drives the equilibrium toward the imine and prevents the formation of secondary amine dimers.

  • Reduction:

    • Add Sodium Cyanoborohydride (4.4 g, 70 mmol) to the mixture.

    • Stir the reaction at 20–25°C for 48 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1).

    • Safety:

      
       generates HCN if acidified. Keep the reaction basic/neutral during this phase.
      
  • Hydrolysis & Workup:

    • Cool the mixture to 0°C. Carefully add Conc. HCl dropwise until pH < 2. (Caution: Gas evolution).

    • Evaporate the methanol under reduced pressure (Rotavap).

    • Dissolve the residue in Water (100 mL). Wash with Dichloromethane (DCM) (2 x 50 mL) to remove unreacted ketone (Discard organics).

  • Free Basing:

    • Basify the aqueous layer with 20% NaOH to pH > 12.

    • Extract the liberated amine with DCM (3 x 75 mL).

    • Dry combined organics over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , filter, and concentrate to yield the crude amine oil.
      
Module 2: N-Cbz Protection (Schotten-Baumann)

Objective: Install the Carbobenzyloxy group. Rationale: The Schotten-Baumann biphasic system is superior to anhydrous conditions for this substrate. The aqueous base scavenges the HCl byproduct immediately, preventing the amine from protonating and becoming non-nucleophilic.

Reagents
  • Substrate: Crude 1-(4-methoxyphenyl)propan-2-amine (from Module 1).

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.2 equiv).

  • Base: Sodium Carbonate (

    
    ) (2.5 equiv).
    
  • Solvent System: DCM / Water (1:1 ratio).

Protocol Steps
  • Biphasic Setup:

    • Dissolve the crude amine (approx. 100 mmol) in DCM (150 mL).

    • Dissolve

      
        (26.5 g, 250 mmol) in Water  (150 mL).
      
    • Combine both phases in a flask with vigorous stirring (high RPM is critical for phase transfer).

  • Acylation:

    • Cool the mixture to 0–5°C (Ice bath).

    • Add Cbz-Cl (17.1 mL, 120 mmol) dropwise over 30 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent hydrolysis of Cbz-Cl by the aqueous base.

  • Completion:

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Monitor by TLC (Hexane/EtOAc 3:1). The amine spot (ninhydrin active) should disappear; the product spot (UV active) will appear.

  • Workup:

    • Separate the layers.[1][3] Extract the aqueous layer with DCM (1 x 50 mL).

    • Wash the combined organic layers with:

      • 1M HCl (50 mL) – Removes unreacted amine.

      • Water (50 mL).

      • Brine (50 mL).

    • Dry over

      
       and concentrate.
      

WorkflowStartCrude Amine + DCMBaseAdd Aqueous Na2CO3Start->BaseCoolCool to 0°CBase->CoolAddCbzAdd Cbz-Cl DropwiseCool->AddCbzReactStir RT (4 hrs)AddCbz->ReactSepPhase SeparationReact->SepWashAcidWash 1M HCl(Remove Amine)Sep->WashAcidOrganic LayerFinalEvaporate -> Crude OilWashAcid->Final

Figure 2: Workflow for the Schotten-Baumann protection strategy.[3][4]

Module 3: Purification & Characterization

The crude N-Cbz derivative is typically a viscous oil that may crystallize upon standing or trituration.

Purification Protocol:

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexanes to 20% Ethyl Acetate in Hexanes.

  • Recrystallization (Optional): If the product solidifies, recrystallize from Hexane/EtOAc or Ethanol/Water.

Analytical Data (Expected):

  • Physical State: White solid or colorless oil.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.35 (m, 5H, Cbz-Ar), 7.10 (d, 2H, Ar), 6.85 (d, 2H, Ar), 5.10 (s, 2H, 
      
      
      ), 4.65 (br s, 1H, NH), 3.95 (m, 1H, CH-N), 3.80 (s, 3H,
      
      
      ), 2.75 (m, 2H,
      
      
      -Ar), 1.15 (d, 3H,
      
      
      ).
  • Mass Spectrometry: ESI+

    
    .
    
Module 4: Analog Expansion Library

To generate a library of analogs, vary the inputs in Module 1. The Cbz-protection (Module 2) remains constant.

Analog ClassModificationReagent Substitution (Module 1)Impact
Halogenated 4-FluoroUse 4-Fluorophenylacetone Metabolic stability; Fluorine scan.
N-Alkylated N-MethylUse Methylamine HCl instead of

MDMA analog scaffold; Tertiary carbamate.
Chain Extension

-Ethyl
Use 1-(4-methoxyphenyl)butan-2-one Steric bulk increase; Lipophilicity.
Positional 2-OMeUse 2-Methoxyphenylacetone Ortho-substitution effect on binding.
References
  • Reductive Amination Methodology

    • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." J. Am. Chem. Soc.1971 , 93, 2897-2904. Link

  • Schotten-Baumann Conditions

    • Wuts, P. G. M.; Greene, T. W.[5] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (Chapter 7: Protection for the Amino Group). Link

  • Synthesis of Amphetamine Analogs

    • Lewy, A.; et al. "Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane." J. Med. Chem.1991 , 34, 1662-1668.[6] Link

  • Application of Cbz-Protection in Drug Design

    • Agami, C.; Couty, F. "The reactivity of the N-Boc protecting group: an underrated feature." Tetrahedron2002 , 58, 2701-2724. (Comparative analysis with Cbz). Link

Troubleshooting & Optimization

Technical Support: Optimizing N-Cbz-2-(4-methoxyphenyl)isopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #CBZ-PMA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely encountering yield or purity issues during the protection of 2-(4-methoxyphenyl)isopropylamine with the Carbobenzyloxy (Cbz) group.

This transformation presents a specific set of challenges:

  • Steric Hindrance: The

    
    -methyl group (isopropyl moiety) reduces the nucleophilicity of the amine compared to simple primary amines.
    
  • Hydrolysis Competition: The reagent, Benzyl chloroformate (Cbz-Cl), is moisture-sensitive and prone to hydrolysis, forming benzyl alcohol as a difficult-to-remove contaminant.

  • Phase Transfer Limits: In standard biphasic Schotten-Baumann conditions, mass transfer can be the rate-limiting step.

This guide provides self-validating protocols and troubleshooting logic to maximize your yield.

Module 1: Critical Reaction Parameters (The "Why" & "How")

The Standard Protocol: Schotten-Baumann Conditions

The most robust method for this substrate is the Schotten-Baumann reaction (biphasic aqueous/organic system).

The Equation:



Optimization Matrix
ParameterRecommended SettingTechnical Rationale
Stoichiometry Amine (1.0 eq) : Cbz-Cl (1.2–1.5 eq)Excess Cbz-Cl accounts for inevitable hydrolysis in the aqueous phase.
Base System

/

(Buffer)
Maintains pH 8.5–9.5. Critical: If pH > 10, Cbz-Cl hydrolyzes rapidly. If pH < 8, the amine protonates (

) and becomes non-reactive.
Temperature

to

(Addition)
Low temperature suppresses the hydrolysis rate of Cbz-Cl more than it suppresses the amination.
Solvent

/ THF or

/ DCM
THF is preferred for solubility; it ensures the hydrophobic amine and Cbz-Cl interact efficiently.
Visual Workflow: The Optimized Protocol

G Start Start: Amine (Free Base) or HCl Salt Solvent Dissolve in H2O/THF (1:1) Cool to 0°C Start->Solvent BaseCheck Check pH Solvent->BaseCheck AdjustpH Add Na2CO3 Target pH 9.0 BaseCheck->AdjustpH pH < 8.5 Addition Add Cbz-Cl Dropwise (Maintain T < 5°C) BaseCheck->Addition pH OK AdjustpH->BaseCheck Reaction Stir 0°C -> RT (3-6 Hours) Addition->Reaction End Workup Reaction->End

Caption: Step-by-step logic flow for the Schotten-Baumann protection protocol.

Module 2: Troubleshooting & FAQs

Q1: My yield is low (<50%), and I see starting material left.

Diagnosis: The reaction pH likely dropped during the addition of Cbz-Cl. Mechanism: As the reaction proceeds, HCl is generated.[1][2][3][4][5] This neutralizes your base.[4][6] If the system becomes acidic, the amine protonates and stops reacting. Solution:

  • Buffer Capacity: Increase your base to 2.0–2.5 equivalents of

    
    .
    
  • Alternative Base: Use a pH-stat or add NaOH dropwise strictly monitoring that pH stays below 10.

  • Catalysis: For this sterically hindered amine (isopropyl group), add 5 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, transferring the Cbz group more efficiently than the hindered amine can attack directly.

Q2: The product is an oil contaminated with Benzyl Alcohol.

Diagnosis: Excess Cbz-Cl hydrolyzed to form Benzyl Alcohol (BnOH), which has a high boiling point (


) and is difficult to remove by rotovap.
Solution (Purification Protocol): 
  • The "Amine Wash": After the reaction, wash the organic layer with 1M HCl .

    • Why? This removes any unreacted amine starting material (pulls it into the aqueous phase).

  • The "Base Wash": Wash the organic layer with 1M NaOH .

    • Why? Removes acidic impurities and phenol byproducts.

  • Removing Benzyl Alcohol:

    • Method A (Recrystallization): If your product is solid, recrystallize from Heptane/EtOAc . BnOH stays in the mother liquor.

    • Method B (Chemical Tagging): If the product is valuable and oily, react the crude mixture with succinic anhydride . This converts BnOH into a hemisuccinate (acidic), which can then be washed away with mild aqueous base (

      
      ).
      
Q3: Can I use the HCl salt of the amine directly?

Answer: Yes, but you must neutralize it first. Protocol: Dissolve the Amine-HCl in the water phase. Add exactly 1.0 eq of NaOH before adding the buffer and Cbz-Cl. If you rely only on the carbonate buffer to neutralize the salt, you may exhaust your buffering capacity early.

Module 3: Advanced Troubleshooting Logic Tree

Use this diagram to diagnose specific failure modes based on your TLC/LC-MS data.

G Issue Identify Issue SM_Left Starting Material Remains Issue->SM_Left Impurity Impurity Present Issue->Impurity PH_Low pH Dropped < 8 (Add more Base) SM_Left->PH_Low pH Check Steric Steric Hindrance (Add DMAP) SM_Left->Steric pH OK BnOH Benzyl Alcohol (Use Method B) Impurity->BnOH Peak @ 205°C BP DiCbz Di-Cbz Species (Reduce Cbz-Cl eq) Impurity->DiCbz High MW

Caption: Diagnostic logic for common yield-killing scenarios.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

  • Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. (Discusses Chloroformate chemistry and safety). Wiley-VCH.

  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer. (Foundational text for Schotten-Baumann Cbz protection).

  • Han, G., et al. (2011). "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron. (Context on base selection for hindered amines).

Disclaimer: This guide is for technical optimization of chemical synthesis steps only. The user is responsible for ensuring all activities comply with local laws and regulations regarding the handling of specific chemical precursors.

Sources

common side products in the synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The protection of 2-(4-methoxyphenyl)isopropylamine (also known as 4-methoxyamphetamine or PMA, a primary amine) with a benzyloxycarbonyl (Cbz) group is a standard transformation in medicinal chemistry.[1] While the Schotten-Baumann conditions or organic base methods are generally robust, the electron-rich nature of the 4-methoxyphenyl ring and the steric environment of the


-methyl group can lead to specific impurity profiles.

This guide addresses the four most critical side products encountered during this synthesis: Benzyl Alcohol , Di-Cbz species , N-Benzyl amines , and Ureas .

Part 1: Troubleshooting Guide & FAQs

Issue 1: "I see a persistent oily impurity that co-elutes with my product."

Diagnosis: Benzyl Alcohol (


) 
Source:  Hydrolysis of Benzyl Chloroformate (Cbz-Cl).[1]
Mechanism:  Cbz-Cl is moisture-sensitive.[1] In aqueous Schotten-Baumann conditions (or wet organic solvents), water acts as a nucleophile, attacking the acyl chloride to form an unstable carbamic acid, which decarboxylates to form benzyl alcohol.

Troubleshooting Protocol:

  • Detection: Look for a multiplet around 4.6 ppm (

    
    ) and aromatic signals in 
    
    
    
    NMR that do not integrate to the product ratio.
  • Remedial Action:

    • Flash Chromatography: Benzyl alcohol is polar but often streaks. Use a gradient of Hexanes:EtOAc (starting 95:5).

    • High Vacuum: Benzyl alcohol has a boiling point of 205°C but can be removed via Kugelrohr distillation or prolonged high vacuum (<0.1 mmHg) at mild heat (40-50°C), assuming the product is a solid.

  • Prevention: Use fresh Cbz-Cl.[1] If using Schotten-Baumann (water/base), add Cbz-Cl slowly at 0°C to prioritize amine attack over hydrolysis.[1]

Issue 2: "My mass spec shows a peak at [M + 134]. What is this?"

Diagnosis: N,N-Di-Cbz-2-(4-methoxyphenyl)isopropylamine Source: Over-acylation of the primary amine.[1] Mechanism: The proton on the newly formed carbamate (


) is acidic (

).[1] In the presence of excess base (especially stronger bases like NaH, or even

with heat) and excess Cbz-Cl, the carbamate nitrogen is deprotonated and attacks a second equivalent of Cbz-Cl.

Troubleshooting Protocol:

  • Detection:

    
     NMR will show a doubling of the benzylic protons (two Cbz groups) and a lack of the N-H doublet signal.
    
  • Remedial Action:

    • Selective Hydrolysis: The second Cbz group is more labile. Treat the crude mixture with mild base (e.g., LiOH in THF/MeOH) at room temperature to cleave the "anhydride-like" di-carbamate back to the mono-Cbz product.[1]

  • Prevention: strictly control stoichiometry (1.05 - 1.1 equiv of Cbz-Cl). Avoid strong bases; use

    
     or 
    
    
    
    instead of NaOH.[1] Keep the reaction temperature low (0°C to RT).
Issue 3: "I have a basic impurity that resists silica purification."

Diagnosis: N-Benzyl-2-(4-methoxyphenyl)isopropylamine Source: Impurity in the Reagent (Benzyl Chloride).[1] Mechanism: Commercial Cbz-Cl is synthesized from benzyl alcohol and phosgene.[1] It often contains traces of unreacted benzyl chloride (


) . 

is a potent electrophile that reacts with the starting amine to form the N-benzyl secondary amine.

Troubleshooting Protocol:

  • Detection: This impurity is basic , unlike the neutral Cbz-product. It will not be removed by standard aqueous washes if the pH is neutral/basic.

  • Remedial Action:

    • Acid Wash (Critical Step): Dissolve the crude organic layer in EtOAc/DCM. Wash with 1M HCl or 10% Citric Acid . The N-benzyl amine (and unreacted starting material) will protonate and partition into the aqueous layer. The neutral N-Cbz product remains in the organic layer.

  • Prevention: Check the quality of Cbz-Cl. If old, purge with

    
     to remove HCl, but 
    
    
    
    is hard to remove. Use high-grade reagents.
Issue 4: "There is an insoluble white solid forming in the reaction."

Diagnosis: 1,3-Di-substituted Urea Source: Reaction with Isocyanates or Phosgene traces.[1] Mechanism: If the reaction is performed with phosgene equivalents or if Cbz-Cl degrades to release


 and benzyl chloride, intermediate isocyanates can form. The amine attacks the isocyanate to form a symmetrical urea (

).[1]

Troubleshooting Protocol:

  • Detection: High melting point solid, very insoluble in DCM/EtOAc. Mass spec shows dimer mass

    
    .[1]
    
  • Remedial Action: Filter the reaction mixture. The urea is usually insoluble in the organic solvent used for the Cbz protection (DCM or EtOAc).

  • Prevention: Ensure anhydrous conditions if using organic bases (TEA/DIPEA). Avoid high temperatures.

Part 2: Optimized Synthesis Protocol

Method: Schotten-Baumann Conditions (Biphasic) Objective: Maximize mono-protection, minimize di-Cbz and hydrolysis.[1]

StepActionTechnical Rationale
1 Dissolution Dissolve 2-(4-methoxyphenyl)isopropylamine (1.0 equiv) in EtOAc or DCM.[1]
2 Base Prep Prepare a solution of

(1.5 equiv) in water.[1]
3 Mixing Combine phases and cool to 0°C .[1]
4 Addition Add Cbz-Cl (1.05 equiv) dropwise over 30 mins.
5 Reaction Stir vigorously at 0°C for 1h, then warm to RT for 2h.
6 Quench Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.1 equiv).[1]
7 Workup Separate layers. Wash Organic with 1M HCl (2x) , then Brine.
8 Drying Dry over

, filter, and concentrate.

Part 3: Reaction Pathway & Impurity Logic

The following diagram illustrates the competitive pathways leading to the target molecule versus the common side products.

ReactionPathways Start Start: 2-(4-methoxyphenyl) isopropylamine Target Target: N-Cbz Product (Neutral) Start->Target + Cbz-Cl (1 eq) Base, 0°C NBn Impurity: N-Benzyl Amine (Basic) Start->NBn + Benzyl Chloride (Impurity in Cbz-Cl) AcidWash Aqueous Acid Phase Start->AcidWash Removed by Acid Wash CbzCl Reagent: Cbz-Cl BnOH Impurity: Benzyl Alcohol (Hydrolysis) CbzCl->BnOH + H2O (Hydrolysis) DiCbz Impurity: Di-Cbz species (Over-reaction) Target->DiCbz + Excess Cbz-Cl Strong Base NBn->AcidWash Removed by Acid Wash

Figure 1: Mechanistic pathways for the formation of N-Cbz-2-(4-methoxyphenyl)isopropylamine and competitive side reactions.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for Cbz protection mechanisms and stability).

  • Cotarca, L., & Eckert, H. (2017). Phosgenation: A Handbook. Wiley-VCH.[1] (Details the synthesis of Chloroformates and common impurities like Benzyl Chloride).

  • Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1] (Classic text detailing Schotten-Baumann conditions and troubleshooting Cbz/Z group introduction).

  • Sewald, N., & Jakubke, H.-D. (2009). Peptides: Chemistry and Biology. Wiley-VCH.[1] (Discusses side reactions like di-acylation in carbamate protection).

Sources

troubleshooting failed reductive amination for N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine presents a specific set of challenges derived from the electronic nature of the precursor, 1-(4-methoxyphenyl)propan-2-one. The para-methoxy group renders the ketone carbonyl less electrophilic, while the


-methyl group introduces steric hindrance.

Most failures in this synthesis stem from two root causes:

  • Nucleophilic Stalling: Attempting a direct "one-pot" reductive amination using Benzyl Carbamate (Cbz-NH

    
    ), which is non-nucleophilic compared to standard amines.
    
  • Imine Instability: In the two-step route (Ammonium acetate

    
     Reduction), the intermediate imine is unstable and prone to hydrolysis before reduction can occur.
    
Diagnostic Decision Tree

Use this flowchart to identify the failure point in your current protocol.

TroubleshootingFlow Start Start: Experimental Failure MethodCheck Which Method are you using? Start->MethodCheck Direct Direct Reaction: Ketone + Cbz-NH2 + Silane/Reductant MethodCheck->Direct Indirect Stepwise Reaction: Ketone + NH4OAc + NaBH3CN MethodCheck->Indirect DirectFail FAILURE CAUSE: Poor Nucleophilicity of Carbamate Direct->DirectFail ImineCheck Did the Imine form? (Check IR for C=N ~1640 cm-1) Indirect->ImineCheck DirectSol SOLUTION: Switch to Ionic Hydrogenation (Et3SiH + TFA) or Lewis Acid (TiCl4) DirectFail->DirectSol NoImine FAILURE CAUSE: Electronic deactivation by p-OMe + Steric hindrance ImineCheck->NoImine No / Low Conv. YesImine FAILURE CAUSE: Reduction Selectivity (Ketone reduced to Alcohol) ImineCheck->YesImine Yes, but low yield TiSol SOLUTION: Add Ti(OiPr)4 as Lewis Acid/Water Scavenger NoImine->TiSol ReductantSol SOLUTION: Switch to NaBH(OAc)3 (STAB) or maintain pH 6-7 with NaBH3CN YesImine->ReductantSol

Figure 1: Diagnostic logic for identifying failure modes in reductive amination of electron-rich aryl ketones.

Critical Parameter Troubleshooting

The "Why": Mechanistic Failure Points
1. The Electronic Trap (The p-Methoxy Effect)

The 4-methoxyphenyl group is a strong electron donor (resonance). This increases the electron density at the carbonyl carbon of the ketone, making it significantly less reactive toward nucleophilic attack by ammonia or amines.

  • Symptom: Starting material remains unconsumed even after 24+ hours.

  • Fix: You must activate the carbonyl. Standard protic acid catalysis is often insufficient. Titanium(IV) isopropoxide [Ti(OiPr)

    
    ]  is the gold standard here; it acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium forward [1].
    
2. The Nucleophile Problem (Direct Cbz-NH

Route)

Many researchers attempt to react the ketone directly with Benzyl Carbamate to save a step. This rarely works under standard conditions.

  • Reason: The nitrogen lone pair in Cbz-NH

    
     is delocalized into the carbonyl of the protecting group. It is not nucleophilic enough to attack the ketone to form the N-acyliminium ion.
    
  • Fix: If you must use this route, you cannot use standard reductive amination (NaBH

    
    CN). You must use Ionic Hydrogenation  (Triethylsilane + TFA) or strong Lewis acids (BF
    
    
    
    
    
    OEt
    
    
    ) to force the formation of the reactive species [2].
3. Reducing Agent Selectivity
  • NaBH

    
    :  Too strong. It will reduce the unreacted ketone to the alcohol (1-(4-methoxyphenyl)propan-2-ol) faster than it reduces the imine.
    
  • NaBH

    
    CN:  Effective but toxic and requires pH control (pH 6-7). If the pH is too low, the imine hydrolyzes; if too high, the reduction stalls.
    
  • NaBH(OAc)

    
     (STAB):  The preferred reagent. It is less toxic and self-buffers, but it can be sterically sensitive. For this specific hindered ketone, Ti(OiPr)
    
    
    
    + NaBH
    
    
    (in situ) is often superior to STAB alone [3].

Recommended Protocols

Method A: The Robust "Titanium" Route (Recommended)

Best for: High reliability, scaling, and overcoming the electronic deactivation of the methoxy group.

Step 1: Imine Formation

  • Reagents: 1-(4-methoxyphenyl)propan-2-one (1.0 eq), Ammonium Acetate (excess, 5-10 eq), Ti(OiPr)

    
     (2.0 eq) .
    
  • Solvent: Absolute Methanol (dry).

  • Procedure:

    • Mix ketone and Ammonium Acetate in MeOH.[1]

    • Add Ti(OiPr)

      
       dropwise under Argon.
      
    • Stir at ambient temperature for 12-18 hours. Note: The solution may turn slightly yellow/orange.

    • Checkpoint: Monitor by TLC/LCMS. The ketone peak should disappear.

Step 2: In-Situ Reduction

  • Reagents: NaBH

    
     (1.5 eq).
    
  • Procedure:

    • Cool the mixture to 0°C.

    • Add NaBH

      
       carefully (gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

Step 3: Workup (Critical for Titanium)

  • Quench with aqueous Ammonium Hydroxide (2M) . This precipitates titanium as a white solid (TiO

    
    ).
    
  • Filter through a Celite pad to remove the titanium salts.

  • Extract the filtrate with DCM. The product is the free amine.

Step 4: Cbz Protection

  • Reagents: Crude amine from Step 3, Benzyl Chloroformate (Cbz-Cl, 1.1 eq), NaHCO

    
     or DIEA (base).
    
  • Solvent: DCM/Water (biphasic) or DCM.

  • Procedure: Standard Schotten-Baumann conditions.

Method B: Direct Reductive Carbamoylation (Advanced)

Best for: Avoiding the handling of the free amine intermediate.

Protocol:

  • Reagents: Ketone (1.0 eq), Benzyl Carbamate (Cbz-NH

    
    , 1.2 eq), Triethylsilane (Et
    
    
    
    SiH, 3.0 eq), Trifluoroacetic Acid (TFA, 2.0 eq), Toluene.
  • Procedure:

    • Reflux Ketone + Cbz-NH

      
       in Toluene with a Dean-Stark trap (catalytic pTsOH may be needed) to force N-acyliminium formation. This is the bottleneck. 
      
    • Once water removal ceases, cool and add Et

      
      SiH and TFA.
      
  • Warning: This method often suffers from low yields with electron-rich ketones due to polymerization side reactions initiated by TFA.

Data & Comparison of Reducing Agents

Reducing AgentCompatibility with p-OMe KetoneRisk FactorRecommendation
NaBH

Low (Direct use)High (Alcohol formation)Use only after Ti(OiPr)

pre-complexation
NaBH

CN
MediumHigh (HCN gas, pH sensitivity)Good, but requires strict pH monitoring
NaBH(OAc)

HighLowExcellent, but may be slow due to sterics
Et

SiH / TFA
Low (for this substrate)High (Polymerization)Only for direct Cbz insertion attempts

Frequently Asked Questions (FAQ)

Q: I am getting a large amount of alcohol byproduct. Why? A: This indicates your reducing agent is attacking the ketone before the imine has formed.

  • Solution: Switch to Method A. The Ti(OiPr)

    
     consumes the ketone to form a titanate-imine complex before you add the reducing agent. Do not add the borohydride until the ketone is consumed on TLC.
    

Q: Can I use Benzylamine instead of Ammonium Acetate? A: Yes. Reacting the ketone with Benzylamine is actually easier than with Ammonia.

  • Workflow: Ketone + Benzylamine

    
     Reductive Amination 
    
    
    
    N-Benzyl-2-(4-methoxyphenyl)isopropylamine .
  • Next Step: You would then need to perform a hydrogenolysis (Pd/C, H

    
    ) to remove the benzyl group, followed by Cbz protection. This is a 3-step route but often higher yielding than the ammonia route.
    

Q: The Titanium workup is a nightmare; the emulsion won't separate. A: Never use water alone to quench Ti(OiPr)


. Use 1M NaOH  or 2M NH

OH
. If an emulsion forms, add solid Sodium Sulfate or Celite and filter the resulting slurry before attempting phase separation.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

  • Dubé, D., & Scholte, A. A. (1999). "Synthesis of N-Cbz protected amines via a reductive amination protocol." Tetrahedron Letters, 40(12), 2295-2298.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034.

Sources

Technical Support Center: Optimization of N-Cbz-2-(4-methoxyphenyl)isopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of


-benzyloxycarbonyl-2-(4-methoxyphenyl)isopropylamine  (also referred to as 

-Cbz-4-methoxyamphetamine). The target molecule combines a primary amine on a sterically hindered

-methyl backbone with an electron-rich aromatic ring.

While the amine is nucleophilic due to the para-methoxy substituent, the steric bulk of the isopropyl group often necessitates optimized parameters to suppress side reactions (hydrolysis of Cbz-Cl) and ensure complete conversion. This guide prioritizes the Schotten-Baumann biphasic protocol as the primary industrial standard, with anhydrous organic base variants as secondary options.

Module 1: Reaction Parameter Optimization (FAQs)

Q1: My conversion hovers around 60-70% despite using 1.0 equivalent of Cbz-Cl. Is the amine sterically hindered?

Technical Analysis: While the


-methyl group (isopropyl backbone) introduces steric bulk compared to simple phenethylamines, the primary amine remains sufficiently nucleophilic. The issue is rarely nucleophilicity; it is almost always reagent quality  or hydrolytic competition .

Root Cause: Benzyl chloroformate (Cbz-Cl) is highly susceptible to hydrolysis. If your reagent is old, a significant portion has likely degraded to benzyl alcohol and HCl. Furthermore, in Schotten-Baumann conditions (aqueous/organic), water competes with the amine for the acyl chloride.

Optimization Strategy:

  • Stoichiometry: Increase Cbz-Cl loading to 1.2 – 1.5 equivalents . This compensates for hydrolytic loss.

  • Reagent Check: Verify Cbz-Cl quality. If the liquid is fuming excessively or has a strong smell of benzaldehyde/benzyl alcohol, distill it or purchase fresh stock.

  • Addition Rate: Add Cbz-Cl slowly (dropwise) at

    
    . Rapid addition favors hydrolysis over amidation due to local heating.
    
Q2: Which base system yields the highest purity: Inorganic (Schotten-Baumann) or Organic (TEA/DIPEA)?

Recommendation: Schotten-Baumann (Inorganic) is superior for this specific substrate.

Comparative Analysis:

ParameterSystem A: Schotten-Baumann (

/

/DCM)
System B: Organic Base (TEA/DCM)
Impurity Profile Clean. Byproducts are water-soluble salts.Complex. Amine salts (TEA·HCl) can be hard to remove completely without aqueous wash.
pH Control Excellent. Carbonate buffers the system naturally.Variable. Localized acidic hotspots can occur if mixing is poor.
Workup Simple. Phase separation.Moderate. Requires acid wash to remove organic base.
Suitability High. The methoxy group is stable to mild aqueous base.Medium. Better for water-sensitive substrates (not applicable here).
Q3: I see a persistent impurity at (Hex/EtOAc). What is it?

Diagnosis: This is likely Benzyl Alcohol (


), the hydrolysis product of Cbz-Cl.

Remediation:

  • Don't Chromatograph yet. Benzyl alcohol is difficult to separate from carbamates by flash chromatography due to similar polarity.

  • Chemical Removal: Use the "Base Wash" technique. Benzyl alcohol is not acidic enough to be deprotonated by carbonate, but the N-Cbz product is stable.

  • Post-Reaction: If the impurity persists, recrystallization from Heptane/EtOAc is often effective, as the carbamate crystallizes while

    
     remains in the mother liquor.
    

Module 2: Troubleshooting & Logic Flow

The following decision tree outlines the logical pathway for selecting conditions and troubleshooting failure modes.

ReactionLogic Start Start: 2-(4-methoxyphenyl)isopropylamine CheckSolubility Check Solubility: Is amine salt or free base? Start->CheckSolubility ConditionSelect Condition Selection CheckSolubility->ConditionSelect Schotten Schotten-Baumann (Preferred) Solvent: DCM / 10% Na2CO3 Temp: 0°C -> RT ConditionSelect->Schotten Standard Anhydrous Anhydrous Method Solvent: DCM / TEA or DIPEA Temp: 0°C ConditionSelect->Anhydrous If Water Sensitive Monitor Monitor Reaction (TLC/LCMS) Target: Disappearance of Amine Schotten->Monitor Anhydrous->Monitor Issue1 Issue: Incomplete Conversion Monitor->Issue1 Stalled Workup Workup Sequence: 1. Sep Layers 2. Acid Wash (1M HCl) -> Removes Amine 3. Base Wash (1M NaOH) -> Removes Phenols Monitor->Workup Complete Action1 Add 0.2 eq Cbz-Cl Check pH > 9 Issue1->Action1 Action1->Monitor Issue2 Issue: Emulsion in Workup Action2 Add Brine Filter through Celite Issue2->Action2 Action2->Workup Workup->Issue2 Emulsion? Final Final Product: N-Cbz-2-(4-methoxyphenyl)isopropylamine Workup->Final

Figure 1: Decision logic for reaction setup and troubleshooting. Note the emphasis on Schotten-Baumann conditions for this specific lipophilic amine.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine (10 mmol scale). Safety Warning: Handle Cbz-Cl in a fume hood (lachrymator). The starting amine may have pharmacological activity; handle with appropriate PPE.

Reagents & Setup
  • Substrate: 2-(4-methoxyphenyl)isopropylamine (Free base or HCl salt).

  • Reagent: Benzyl chloroformate (Cbz-Cl) (95%+, clear liquid).

  • Base: Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) / Water (1:1 ratio).

Step-by-Step Procedure
  • Preparation of Biphasic System:

    • In a 100 mL Round Bottom Flask (RBF), dissolve 1.65 g (10 mmol) of the amine (free base) in 20 mL DCM .

    • Note: If starting with the HCl salt, dissolve in the aqueous phase first or add extra base equivalents.

    • Add 20 mL of 10% aqueous

      
        (approx. 20 mmol, 2 eq).
      
    • Cool the vigorously stirred mixture to

      
        (ice bath).
      
  • Acylation (The Critical Step):

    • Dilute 1.7 mL (12 mmol, 1.2 eq) of Cbz-Cl in 5 mL of DCM.

    • Add the Cbz-Cl solution dropwise over 15–20 minutes.

    • Why? Controlling the addition rate prevents local exotherms that accelerate Cbz-Cl hydrolysis.

  • Reaction Maintenance:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 3–6 hours .

    • TLC Check: Mobile Phase 20% EtOAc in Hexane. Product

      
       will be higher than the starting amine. Stain with Ninhydrin (amine = red/purple) or UV (product = strong absorption).
      
  • Workup (The Purification Engine):

    • Separate the layers. Keep the organic (DCM) layer.

    • Wash 1 (Acidic): Wash DCM with 1M HCl (2 x 15 mL) .

      • Purpose: Protonates and removes any unreacted starting amine into the aqueous phase.

    • Wash 2 (Basic): Wash DCM with 1M NaOH (2 x 15 mL) .

      • Purpose: Removes any phenol impurities (if the methoxy group demethylated, unlikely) or residual acidic byproducts.

    • Wash 3: Brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Crystallization:

    • The resulting oil will often solidify upon standing or scratching. Recrystallize from Heptane/Ethyl Acetate if high purity (>99%) is required for analytical standards.

Module 4: Advanced Troubleshooting (Deep Dive)

Issue: "The product is an oil that won't crystallize."
  • Cause: Residual solvent (DCM) or Benzyl Alcohol impurity prevents crystal lattice formation.

  • Fix:

    • Place the oil under high vacuum (< 1 mbar) for 12 hours to remove traces of DCM.

    • If it remains oily, dissolve in a minimum amount of hot Isopropanol (IPA), add water until cloudy, and cool slowly.

Issue: "Yield is >100%."
  • Cause: Trapped solvent or excess Benzyl Alcohol.

  • Fix: Run a

    
    -NMR. Look for the Benzyl Alcohol signal (benzylic 
    
    
    
    at
    
    
    ppm, broad OH singlet). If present, repeat the vacuum drying or perform a silica plug filtration (elute with 10% EtOAc/Hexane).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Cbz stability and removal conditions).

  • Cotarca, L., & Eckert, H. (2004). Phosgenations - A Handbook. Wiley-VCH.

  • Perron, V., et al. (2009).[1][2] "A Simple and Efficient Protection Procedure for the Preparation of Mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc Aromatic Amines". Synthesis, 2009(02), 283-289.[1] (Optimization of carbamate formation on hindered amines).

  • SWGDRUG. (2013).[3] "Monograph: p-Methoxyamphetamine (PMA)". Scientific Working Group for the Analysis of Seized Drugs. (Analytical data for the core structure).

Sources

Technical Support Center: High-Purity Synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CBZ-PMA-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Impurity Profiles in Carbamate Protection of Phenylisopropylamines

Introduction: The Purity Mandate

You are likely synthesizing N-Cbz-2-(4-methoxyphenyl)isopropylamine as a high-value intermediate for pharmaceutical applications (e.g., Tamsulosin analogs or formoterol derivatives). In this context, "purity" is not just about yield; it is about the specific exclusion of genotoxic impurities (GTIs) and process-related side products that complicate downstream crystallization.[1]

This guide moves beyond standard textbook protocols. We treat the reaction as a competitive kinetic system where the desired N-protection competes with hydrolysis and oligomerization.

Module 1: Critical Process Parameters (CPP)

The following parameters are the primary drivers of your impurity profile. Deviating from these windows exponentially increases specific contaminants.[1]

Impurity Fate Map

G Start Starting Material (Amine + Cbz-Cl) Product Target Product (N-Cbz-Amine) Start->Product Main Rxn (0-5°C, pH 8-10) Imp1 Impurity A: Benzyl Alcohol Start->Imp1 Hydrolysis (Water + High Temp) Imp2 Impurity B: Di-Cbz Species Start->Imp2 Over-reaction (Excess Cbz-Cl + High pH) Imp3 Impurity C: Benzyl Chloride (GTI) Start->Imp3 Residual Reagent (Incomplete Quench) Product->Imp2 2nd Acylation (Strong Base)

Figure 1: Reaction pathways showing the origin of key impurities.[1] Green indicates the target; Red/Yellow indicate side reactions.[1]

Parameter Control Table
ParameterTarget RangeConsequence of Deviation
Temperature 0°C – 5°C (Addition)20°C (Aging)> 10°C: Increases hydrolysis of Cbz-Cl (generates Benzyl Alcohol).< -10°C: Reaction stalls; accumulation of reagents leads to exotherm spikes.
pH (Schotten-Baumann) 8.5 – 9.5> 10: Promotes Di-Cbz formation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).< 7: Amine protonates (

) and becomes unreactive; Cbz-Cl hydrolyzes instead.
Stoichiometry 1.05 – 1.10 eq (Cbz-Cl)> 1.2 eq: High levels of Benzyl Chloride (GTI) and Benzyl Alcohol.< 1.0 eq: Residual starting amine (difficult to separate by crystallization).
Agitation High Shear / VigorousLow: Biphasic system (Water/DCM) fails to mix; reaction rate drops; hydrolysis dominates at the interface.[1]

Module 2: Troubleshooting & FAQs

Q1: My NMR shows split peaks (doubling of signals) for the methoxy and methyl groups. Is this a mixture of isomers?

  • Diagnosis: Likely Rotamers , not impurities.[1]

  • Explanation: The N-Cbz group has restricted rotation around the N-C(=O) bond due to partial double bond character.[1] This creates cis and trans conformers that interconvert slowly on the NMR timescale at room temperature.[1]

  • Validation: Run the NMR at elevated temperature (e.g., 50°C in DMSO-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have a regioisomer or impurity.[1]
    

Q2: The product is an oil that refuses to crystallize.

  • Diagnosis: Residual Benzyl Alcohol or Solvent.[1][2]

  • Explanation: Benzyl alcohol (Bp ~205°C) acts as a "plasticizer," preventing the crystal lattice from forming.[1]

  • Fix: Do not rely on high-vacuum drying alone. Perform a heptane trituration . Dissolve the oil in a minimum amount of diethyl ether or EtOAc, then slowly add excess heptane with vigorous stirring to force precipitation.[1]

Q3: I have residual Starting Material (Amine) even after adding excess Cbz-Cl.

  • Diagnosis: pH crash.

  • Explanation: The reaction generates HCl.[1][3][4] If your buffer capacity is exceeded (e.g., NaOH is consumed), the pH drops below 7.[1] The amine protonates and stops reacting, while the remaining Cbz-Cl hydrolyzes uselessly.[1]

  • Fix: Monitor pH during addition. Use a carbonate buffer (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or continuous NaOH addition to maintain pH ~9.
    

Module 3: Optimized Protocol (SOP)

This protocol utilizes a Schotten-Baumann biphasic system. It is superior to anhydrous methods for this specific substrate because the aqueous phase effectively sequesters the HCl byproduct, preventing amine salt precipitation.[1]

Phase 1: Reaction
  • Setup: Charge 2-(4-methoxyphenyl)isopropylamine (1.0 eq) into a reactor with Dichloromethane (DCM) (5-10 volumes).

  • Buffer: Add 1.5 eq of 10% aq.

    
     . Start vigorous stirring.
    
  • Cooling: Cool the biphasic mixture to 0–5°C .

  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.05 eq) dropwise over 30–60 minutes. Crucial: Maintain internal temp < 5°C.

  • Aging: Allow to warm to 20°C and stir for 2 hours. Monitor by TLC/HPLC.

Phase 2: The "GTI Quench" (Critical Step)

Standard water washes do not effectively remove Benzyl Chloride (a potential mutagen).[1] 6. Quench: Add 30% aqueous Methylamine or Ammonium Hydroxide (0.2 eq) and stir for 30 minutes.

  • Mechanism:[3][4][5][6][7] This rapidly reacts with residual Cbz-Cl and Benzyl Chloride to form water-soluble ureas/amines that wash away.
Phase 3: Workup & Purification[2]
  • Separation: Separate layers.

  • Acid Wash: Wash the organic layer with 1N HCl (2x).[1]

    • Purpose: Removes unreacted starting amine (which forms a water-soluble salt).[1]

  • Base Wash: Wash with sat. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
      (removes acidic byproducts).
    
  • Brine Wash: Wash with saturated brine.[1]

  • Drying: Dry over

    
     and concentrate.
    
  • Crystallization:

    • If solid: Recrystallize from EtOAc/Heptane (1:4) .[1]

    • If oil: Triturate with cold Pentane or Heptane to induce solidification.[1]

Module 4: Visualization of Purification Logic

Purification Raw Crude Reaction Mixture (Org + Aq Phases) Sep Phase Separation Raw->Sep OrgLayer1 Organic Layer Sep->OrgLayer1 AqLayer1 Aqueous Waste (Salts + HCl) Sep->AqLayer1 AcidWash 1N HCl Wash OrgLayer2 Organic Layer (Product + Neutrals) AcidWash->OrgLayer2 AqLayer2 Aqueous Waste (Unreacted Amine) AcidWash->AqLayer2 BaseWash NaHCO3 / Amine Quench Cryst Recrystallization (EtOAc/Heptane) BaseWash->Cryst OrgLayer1->AcidWash Removes Starting Amine OrgLayer2->BaseWash Removes Acids/GTI Final Pure N-Cbz Product (>99%) Cryst->Final Filtrate Mother Liquor (Benzyl Alcohol + Oligomers) Cryst->Filtrate

Figure 2: Purification workflow designed to systematically strip specific impurities based on solubility and pKa.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for Cbz stability and cleavage conditions).

  • Cotarca, L., & Eckert, H. (2017).[1] Phosgenations: A Handbook. Wiley-VCH. (Details on chloroformate kinetics and impurity formation).

  • Heller, S. T., & Sarpong, R. (2011).[1] "Chemoselective N-acylation of amines in the presence of alcohols." Organic Letters, 13(10), 2697-2699.[1] Link[1]

  • Clayden, J., et al. (2001).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for Schotten-Baumann conditions).

  • FDA Guidance for Industry. (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Regulatory basis for quenching Benzyl Chloride).[1] Link

Sources

Technical Support Center: Catalyst Optimization in N-Cbz-2-(4-methoxyphenyl)isopropylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: H2-CBZ-PMA-OPT Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: 2026-01-28

Executive Summary & Scope

The Challenge: In the synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine , the hydrogenation step typically involves the reduction of an enamide or styrene precursor (e.g., N-(benzyloxycarbonyl)-1-(4-methoxyphenyl)prop-1-en-2-amine). This reaction is chemically precarious: you must reduce the alkene functionality without triggering the hydrogenolysis (cleavage) of the Carbobenzyloxy (Cbz) protecting group.

The Issue: Users frequently report premature reaction stalling or erratic kinetics. While often blamed on "bad catalyst batches," the root cause is frequently catalyst poisoning —the irreversible or reversible deactivation of active metal sites (Pd, Rh, or Pt) by impurities in the feedstock.

This guide provides a self-validating diagnostic workflow to distinguish between poisoning, pore diffusion limitations, and competitive inhibition.

Diagnostic Workflow: Is it Poisoning?

Before altering reaction parameters, you must verify if the catalyst is truly poisoned. Use the logic flow below to diagnose the failure mode.

Troubleshooting cluster_0 Corrective Actions Start Symptom: Reaction Stalls (e.g., at 40-60% conversion) CheckH2 Check H2 Uptake Rate (Is it zero or asymptotic?) Start->CheckH2 SpikeTest Perform 'Spike Test' (Add 10% fresh catalyst under H2) CheckH2->SpikeTest Stalled RateRecovers Rate Recovers Immediately SpikeTest->RateRecovers Yes RateFlat Rate Remains Flat SpikeTest->RateFlat No Poisoning Diagnosis: Catalyst Poisoning (Impurity in Feedstock) RateRecovers->Poisoning Equilibrium Diagnosis: Thermodynamic Equilibrium or H2 Mass Transfer Limit RateFlat->Equilibrium Action1 Purify Feedstock (See Protocol B) Poisoning->Action1 Action2 Increase Pressure/Mixing Equilibrium->Action2

Figure 1: Decision tree for diagnosing reaction stalling in heterogeneous hydrogenation.

The Poisoning Matrix: Identification & Mitigation

In the synthesis of methoxyphenyl-isopropylamine derivatives, the precursors are often made via condensation reactions (Henry reaction or Knoevenagel) that may utilize sulfur-containing solvents (DMSO) or organometallic reagents. These are potent poisons.

Poison ClassSource in SynthesisMechanismReversibilityMitigation Strategy
Sulfur (S) Thioethers, DMSO residues, Sulfonates.Irreversible binding to Pd/Rh

-orbitals, blocking H2 adsorption.
Irreversible Protocol B: Carbon treatment. Protocol C: Add Triphenylphosphine (TPP) as scavenger.
Amines (N) Byproduct (free amine) or unmasked precursor.Competitive adsorption.[1] The product amine binds to the metal, blocking the alkene.Reversible Run in acidic media (e.g., AcOH) to protonate the amine (preventing binding).
Halides (Cl, Br, I) Residual alkyl halides or HCl from Cbz-Cl protection step.Adsorbs on active sites; alters electronic density of metal.Partially Reversible Wash feedstock with aqueous base (NaHCO3), then water.
Heavy Metals Residual Cu or Fe from prior coupling steps.Alloys with active metal surface.Irreversible Recrystallize precursor; use metal scavenger resins (e.g., QuadraPure).

Experimental Protocols

Protocol A: The "Spike Test" (Validation)

Use this to confirm poisoning before discarding a batch.

  • Pause the stalled reaction. Do not vent the H2 if possible (or vent and purge N2 rapidly).

  • Prepare a slurry of fresh catalyst (10% of original loading) in degassed solvent.

  • Inject the fresh slurry into the reactor under inert counter-flow.

  • Repressurize with H2 and monitor uptake.

    • Result: If uptake resumes at >80% of the initial rate, your original catalyst was poisoned by the feedstock.

    • Action: You must purify the starting material (Protocol B).

Protocol B: Feedstock Purification (Activated Carbon Treatment)

Removing trace sulfur/oligomers from the N-Cbz enamide precursor.

  • Dissolve the crude precursor in the hydrogenation solvent (e.g., MeOH or EtOAc) at 5-10 volumes.

  • Add Activated Carbon (Darco G-60 or equivalent) at 10-20 wt% relative to the substrate.

  • Heat to 50°C and stir for 1 hour.

  • Filter hot through a Celite pad to remove carbon.

  • (Optional) Pass filtrate through a silica plug if the filtrate is colored.

  • Use the filtrate directly for hydrogenation.

Protocol C: The TPP "Antidote" Method (Advanced)

For Pd/C systems where sulfur poisoning is suspected but purification is difficult.

Theory: Triphenylphosphine (TPP) can preferentially bind to sulfur species or displace them from the Pd surface, restoring activity for nitro/alkene reduction [1].

  • Add 1-2 mol% Triphenylphosphine (TPP) relative to the substrate directly to the reaction mixture.

  • Proceed with hydrogenation.[2][3][4]

  • Note: TPP slows the reaction slightly (competitive binding) but prevents complete deactivation by sulfur.

Frequently Asked Questions (FAQs)

Q1: I am using Pd/C, but the Cbz group is falling off (Hydrogenolysis) before the alkene reduces. Is this poisoning? A: No, this is a selectivity issue, not poisoning. Pd/C is excellent at cleaving Benzyl-Oxygen bonds (Cbz removal).

  • Fix: Switch to a catalyst with lower affinity for hydrogenolysis, such as Rh/C or Pt/C (sulfided) .

  • Alternative: If you must use Pd/C, add a "selective poison" like Diphenylsulfide (0.5 eq relative to Pd) or use Lindlar catalyst (Pb-poisoned Pd) to reduce the alkene without touching the Cbz group [2].

Q2: My reaction works on 1g scale but fails on 50g scale. Why? A: This is the classic signature of trace poisoning . A 1g scale reaction might have a high Catalyst-to-Poison ratio (e.g., 5 mol% Pd vs 0.01 mol% Sulfur). On a 50g scale, if you lowered the catalyst loading to 1 mol% for economy, the absolute amount of poison in the bulk feedstock might now exceed the number of active Pd sites.

  • Fix: Keep the Catalyst:Substrate ratio constant, or purify the 50g batch more rigorously (Protocol B).

Q3: Can I regenerate the poisoned catalyst? A: In pharmaceutical synthesis, no . The risk of leaching contaminants or altering the support structure (sintering) during regeneration (e.g., washing with acid/base or oxidation) is too high. It is more cost-effective to purify the feedstock to prevent poisoning than to attempt to recover the catalyst.

Technical Mechanism: Competitive Adsorption

The hydrogenation of the enamide requires the alkene to coordinate flat against the metal surface (


-

backbonding).

Mechanism cluster_surface Catalyst Surface Competition Pd Pd Active Site Substrate Enamide (Alkene) Substrate->Pd Weak Adsorption (Reversible) Poison Poison (Sulfur/Amine) Poison->Pd Strong Adsorption (Irreversible)

Figure 2: Competitive adsorption model. Poisons with high electron density (S, N, P) bind more strongly to the electrophilic metal center than the alkene substrate.

References

  • Lian, C., et al. (2013). "Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst." ChemCatChem.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem Technical Support. (2025). "Catalyst Poisoning in Reactions with Pent-1-yn-3-amine."[5]

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis.

Sources

challenges in the chiral separation of N-Cbz-2-(4-methoxyphenyl)isopropylamine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Chiral Separation of N-Cbz-2-(4-methoxyphenyl)isopropylamine Enantiomers Content Type: Technical Support Center Guide

Welcome to the Advanced Applications Support Hub. Ticket ID: #CS-CBZ-AMP-001 Subject: Optimization and Troubleshooting for Enantioselective HPLC of N-Protected Amphetamine Derivatives Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary & Molecule Profile[1]

Target Molecule: N-Cbz-2-(4-methoxyphenyl)isopropylamine CAS Registry Number: 1403483-88-4 Chemical Context: This molecule is a Carbobenzyloxy (Cbz) protected derivative of 4-Methoxyamphetamine (PMA). The Cbz group is a common protecting group used to mask the basicity of the primary amine during synthesis or to enhance lipophilicity for purification. Criticality: Enantiomeric purity is vital as the biological activity of amphetamine derivatives (e.g., serotonin release, neurotoxicity) is highly stereoselective.

Technical Snapshot: Unlike the free amine, the N-Cbz derivative acts as a neutral carbamate under standard chromatographic conditions. This significantly alters the separation strategy, favoring Normal Phase (NP) methods over the High-pH Reversed Phase (RP) methods typically used for free amphetamines.

Standard Operating Procedure (SOP): Method Development

The following protocol is the "Gold Standard" starting point. It relies on the interaction between the carbamate moiety of the analyte and the carbamate linkages of polysaccharide-based Chiral Stationary Phases (CSPs).

Primary Method: Normal Phase HPLC
ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1)The "AD" type selector often shows superior recognition for N-protected aromatics due to pi-pi stacking capabilities [1].
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Hexane provides the non-polar environment to drive the analyte into the CSP's chiral grooves. IPA acts as the polar modifier.
Additive 0.1% Diethylamine (DEA) or EthanolamineWhile Cbz masks basicity, residual silanols on the silica support can still cause tailing. Basic additives neutralize this [2].
Flow Rate 1.0 mL/min (for 4.6mm ID columns)Standard linear velocity for optimal mass transfer.
Temperature 25°CLower temperatures generally favor enantioselectivity (

) by reducing thermal motion, enhancing the "lock-and-key" fit.
Detection UV @ 254 nm The Cbz group and the methoxyphenyl ring possess strong UV chromophores at this wavelength.

Troubleshooting Guide (Q&A)

This section addresses specific user tickets regarding separation failures.

Issue 1: "I have split peaks, but they are not fully resolved (Rs < 1.5)."

Diagnosis: The selectivity factor (


) is insufficient. The chiral recognition mechanism is weak.

Troubleshooting Protocol:

  • Lower the Polarity: Reduce Isopropanol (IPA) content to 5% or 2%.

    • Mechanism:[1] Lower polarity forces the analyte to interact longer with the stationary phase, often amplifying the subtle energy differences between enantiomers.

  • Switch Modifier: Change IPA to Ethanol .

    • Mechanism:[1][2] Ethanol can alter the solvation shell of the chiral selector, potentially changing the conformation of the amylose strands and exposing different chiral pockets [3].

  • Column Switch: If AD-H fails, switch to Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).

    • Why: Cellulose has a different helical twist than amylose. For some carbamates, the "OD" type provides a better fit than "AD".

Issue 2: "My sample is precipitating in the mobile phase."

Diagnosis: N-Cbz derivatives are lipophilic but can be stubborn in pure hexane.

Troubleshooting Protocol:

  • Dissolution Solvent: Dissolve the sample in 100% IPA or a small volume of Dichloromethane (DCM), then dilute with the mobile phase.

  • Move to Polar Organic Mode (POM):

    • New Phase: 100% Acetonitrile (ACN) or 100% Methanol with 0.1% DEA.

    • Column Requirement: Ensure your column is "immobilized" (e.g., Chiralpak IA, IB, IC) if using aggressive solvents like DCM or THF. Note: Coated AD/OD columns can be damaged by DCM.

Issue 3: "I see a massive fronting peak interfering with my enantiomers."

Diagnosis: This is likely Toluene or Benzyl Chloride residues from the Cbz protection step.

Troubleshooting Protocol:

  • Verify Purity: Run a standard achiral C18 gradient to check for synthesis byproducts.

  • Wavelength Optimization: Toluene absorbs strongly at 254 nm. Switch UV detection to 280 nm (specific to the methoxyphenyl system) to minimize solvent/reagent interference.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for method development and troubleshooting.

ChiralSeparationWorkflow Start Start: N-Cbz-2-(4-methoxyphenyl)isopropylamine Screening Screening: Chiralpak AD-H Hex/IPA (90:10) + 0.1% DEA Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Success: Rs > 1.5 Proceed to Validation CheckRes->Success Yes Partial Partial Sep: 0.5 < Rs < 1.5 CheckRes->Partial Partial Fail No Sep: Co-elution CheckRes->Fail No Opt1 Reduce IPA to 5% Lower Temp to 15°C Partial->Opt1 First Step Opt2 Switch Modifier to Ethanol Partial->Opt2 Second Step SwitchCol Switch Column: Chiralcel OD-H (Cellulose) Fail->SwitchCol SwitchMode Switch Mode: Polar Organic (100% ACN) (Requires Immobilized CSP) Fail->SwitchMode If Solubility Issue Opt1->CheckRes Opt2->CheckRes SwitchCol->CheckRes

Caption: Figure 1. Decision tree for the chiral method development of N-Cbz protected amines, prioritizing Normal Phase screening followed by modifier optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Reversed Phase (Water/ACN) for this separation? A: Yes, but it is generally less effective for Cbz-protected amines than Normal Phase. The Cbz group is very hydrophobic. In RP, the molecule may retain too strongly on the column, leading to broad peaks and long run times. If you must use RP (e.g., for MS compatibility), use a column like Chiralpak AD-RH with a mobile phase of Water/Acetonitrile (40:60).

Q: How does the "isopropyl" group affect separation compared to standard amphetamine? A: The isopropyl group (specifically the


-methyl on the ethyl chain) creates the chiral center. The steric bulk of the Cbz group combined with the methoxy group on the phenyl ring creates a "three-point interaction" potential (H-bonding at the carbamate, pi-pi at the rings, steric fit of the methyl). This usually results in better resolution than the free amine because the molecule is more rigid [4].

Q: I need to isolate 5 grams. Can I scale this up? A: Absolutely. The N-Cbz derivative is ideal for preparative chromatography because of its high solubility in organic solvents.

  • Loading: You can typically load 10-20 mg per injection on an analytical column (4.6 x 250 mm).

  • Solvent Removal: Since the mobile phase is Hexane/IPA, rotary evaporation is fast and gentle, minimizing thermal stress on the product.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][4] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Phenomenex Application Guide. (2022). High-pH Chiral Separations of Amphetamine and Substituted Amphetamines. Phenomenex Technical Notes. Link

  • Subramanian, G. (Ed.). (2008).[5] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for alcohol modifier effects).

  • Sigma-Aldrich Product Data. (n.d.). N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).[6][7][8] Sigma-Aldrich Catalog. Link

Sources

strategies to improve the stereoselectivity of N-Cbz-2-(4-methoxyphenyl)isopropylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Ticket ID: #STR-9021 Subject: Strategies for Enantiomeric Excess (ee%) Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine (also referred to as N-Cbz-1-(4-methoxyphenyl)propan-2-amine) requires establishing a chiral center at the C2 position of the propyl chain. Achieving high stereoselectivity (>98% ee) is critical, as the biological activity of amphetamine derivatives is strictly enantiomer-dependent.

This guide details three validated workflows to achieve high stereoselectivity. We prioritize Biocatalytic Transamination (Tier 1) for its superior enantiocontrol, followed by Asymmetric Hydrogenation (Tier 2) for direct access to the protected amine, and Kinetic Resolution (Tier 3) for recovering value from racemic mixtures.

Module 1: Biocatalytic Transamination (Tier 1 - Recommended)

Mechanism:


-Transaminases (

-TAs) catalyze the transfer of an amino group from an achiral donor (e.g., isopropylamine) to the prochiral ketone, 4-methoxyphenylacetone. This sets the stereocenter before Cbz protection.
Protocol Workflow
  • Substrate: 1-(4-methoxyphenyl)propan-2-one.

  • Enzyme: (S)- or (R)-selective

    
    -Transaminase (e.g., Vibrio fluvialis variants or commercially engineered panels like Codexis CDX series).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (1-2 M) or L-Alanine (with LDH/GDH recycling system).

Step-by-Step Optimization:

  • Reaction Medium: Phosphate buffer (100 mM, pH 7.0–8.0) with 10–20% DMSO to solubilize the ketone.

  • Equilibrium Shift: The reaction is reversible. Use isopropylamine as the donor; the coproduct (acetone) is volatile and can be removed via slight vacuum or nitrogen sweep to drive conversion to >95%.

  • Post-Reaction Protection: Isolate the free chiral amine via extraction, then perform standard Schotten-Baumann protection (Cbz-Cl, NaHCO3, DCM/Water) to yield the target N-Cbz compound.

Visual Workflow: Transaminase Cycle

TransaminaseCycle Ketone Prochiral Ketone (4-MeO-P2P) Intermediate Quinonoid Intermediate Ketone->Intermediate + Amine Donor EnzymePLP Enzyme-PLP Complex EnzymePLP->Intermediate Catalysis ChiralAmine Chiral Amine (Target Precursor) Intermediate->ChiralAmine - Coproduct (Acetone) NCbzProduct N-Cbz Product (>99% ee) ChiralAmine->NCbzProduct Cbz-Cl Base

Caption: Figure 1. Biocatalytic pathway establishing chirality prior to protection. Removal of acetone coproduct drives the equilibrium forward.

Module 2: Asymmetric Hydrogenation (Tier 2 - Direct Route)

Mechanism: Hydrogenation of the corresponding N-Cbz enamide using a Rhodium catalyst with a chiral phosphine ligand. This route is powerful because it generates the protected target directly.

Critical Constraint: You must use Rhodium (Rh) , not Palladium (Pd). Pd/C will cause hydrogenolysis of the Cbz (benzyloxycarbonyl) group, cleaving the protection you just installed.

Protocol Workflow
  • Precursor Synthesis: Condense 4-methoxyphenylacetone with benzyl carbamate (Cbz-NH2) or dehydrate the corresponding

    
    -hydroxy-N-Cbz intermediate to form the enamide .
    
  • Catalyst System: [Rh(COD)2]BF4 or [Rh(NBD)2]SbF6.

  • Chiral Ligand:

    • (S,S)-DuPhos-Rh or (R,R)-DuPhos-Rh (highly effective for enamides).

    • Binap or Segphos variants.

  • Conditions: 5–10 bar

    
    , MeOH or TFE (2,2,2-trifluoroethanol), 25°C.
    

Troubleshooting Table: Hydrogenation

IssueProbable CauseCorrective Action
Low ee% (<80%)

Isomer mixture in enamide
Ensure pure

-enamide (or

) via crystallization before hydrogenation. Mixtures erode selectivity.
Low Conversion Steric hindranceIncrease

pressure to 20 bar; switch solvent to TFE (enhances H-bonding/reactivity).
Cbz Cleavage Trace Pd contamination or high tempEnsure reactor is free of Pd. Keep T < 40°C. Rhodium is generally Cbz-safe.

Module 3: Kinetic Resolution (Tier 3 - The "Rescue")

Mechanism: If you have already synthesized the racemic amine, use Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer.

Note: It is kinetically superior to resolve the free amine rather than the N-Cbz carbamate.

Protocol Workflow
  • Substrate: Racemic 1-(4-methoxyphenyl)propan-2-amine.

  • Acyl Donor: Ethyl acetate (slow) or Isopropyl 2-ethoxyacetate (fast, highly selective).

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Solvent: MTBE or Toluene (anhydrous).

  • Process:

    • CAL-B selectively acylates the (R)-amine to the amide.

    • The (S)-amine remains unreacted.

    • Separate via acid/base extraction.

    • Protect the resolved (S)-amine with Cbz-Cl.

Frequently Asked Questions (FAQs)

Q1: Can I use Ellman's Auxillary (tert-butanesulfinamide) for this synthesis? A: Yes. This is a robust chemical alternative to enzymes.

  • Protocol: Condense 4-methoxyphenylacetone with (R)-tert-butanesulfinamide (Ti(OEt)4, THF). Reduce the imine with NaBH4 (diastereoselective). Hydrolyze the sulfinyl group (HCl/MeOH) to get the chiral amine, then Cbz protect.

  • Advantage: predictable stoichiometry, no high-pressure equipment needed.

  • Disadvantage: Higher cost of reagent compared to catalytic methods.

Q2: My N-Cbz group is unstable during the reaction. Why? A: If you are using hydrogenation (Method 2), verify your metal. Palladium (Pd) rapidly cleaves Cbz groups under


. Switch to Rhodium (Rh) or Ruthenium (Ru) catalysts, which preserve the carbamate. Alternatively, switch to an N-Boc protection if Pd is required, though Boc is orthogonal to Cbz.

Q3: How do I determine the absolute configuration (R vs S)? A: Do not rely solely on optical rotation, as it is concentration/solvent dependent.

  • Method: Derivatize a small aliquot of your free amine with Mosher's Acid Chloride (MTPA-Cl). Analyze via

    
     NMR or 
    
    
    
    NMR to determine the diastereomeric ratio and assign configuration based on established models for amphetamine derivatives.

References

  • Biocatalytic Transamination

    • Source: MDPI / Catalysts.[2] "Recent Advances in

      
      -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines."
      
    • Relevance: Validates the use of -TA for phenylacetone deriv
  • Asymmetric Hydrogenation (Rh-Catalyzed)

    • Source: Chemical Society Reviews.[3] "Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs."[3]

    • Relevance: Details ligand selection (DuPhos)
  • Kinetic Resolution (Lipase CAL-B)

    • Source: ResearchGate / Molecules. "Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines."
    • Relevance: Specifically demonstrates resolution of 1-methoxypropan-2-amine deriv
  • Ellman's Auxiliary

    • Source: Yale University / Ellman Lab. "Asymmetric Synthesis of Amines."
    • Relevance: Foundational protocols for sulfinamide-medi

Sources

dealing with over-reduction byproducts in N-Cbz-2-(4-methoxyphenyl)isopropylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers encountering chemoselectivity issues ("over-reduction") during the synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine .

This guide addresses the two distinct "over-reduction" scenarios inherent to this molecular scaffold:

  • Hydrogenolysis of the Cbz group (loss of protection) during alkene reduction.

  • Carbonyl reduction to alcohol (failure of amination) during precursor synthesis.

Status: Operational Scope: Troubleshooting Over-Reduction Byproducts Target Molecule: N-(Benzyloxycarbonyl)-1-(4-methoxyphenyl)propan-2-amine

Diagnostic: Identify Your Over-Reduction Byproduct

Before adjusting parameters, confirm the identity of your impurity via LC-MS or NMR. "Over-reduction" in this context refers to two distinct mechanistic failures depending on your synthetic route.

Byproduct ObservedStructural ChangeRoot CauseSynthetic Stage
Free Amine (Toluene detected)Cbz group cleaved; Benzyl carbamate

Amine + CO

+ Toluene
Hydrogenolysis: Catalyst is too active (usually Pd/C) towards the benzylic C-O bond.Hydrogenation of Enamide/Alkene
Alcohol Impurity (1-(4-methoxyphenyl)-2-propanol)Ketone

Alcohol (instead of Amine)
Direct Reduction: Hydride reduced the ketone before the imine formed.Reductive Amination (Precursor)
Cyclohexyl Derivative Aromatic ring saturatedRing Hydrogenation: High pressure or highly active catalyst (Pt, Rh) used.Hydrogenation (Any stage)

Troubleshooting Guide: Preventing Cbz Cleavage (Hydrogenolysis)

Scenario: You are reducing a precursor (e.g., an N-Cbz enamide or alkene) to establish the isopropyl backbone, but the Cbz protecting group is falling off.

The Mechanism of Failure

The benzyloxycarbonyl (Cbz) group is designed to be cleaved by catalytic hydrogenation (Pd/C, H


). If your synthesis requires hydrogenating a C=C double bond while retaining the Cbz group, you are fighting the catalyst's natural preference.
Protocol Adjustments
A. Catalyst Substitution (Primary Fix)

Standard Pd/C is often too aggressive for this transformation. Switch to a catalyst with lower affinity for benzyl-oxygen bonds.

  • Recommendation: Lindlar Catalyst (Pd/CaCO

    
     poisoned with Pb). 
    
    • Why: The lead poison deactivates the sites responsible for hydrogenolysis while retaining activity for alkene reduction.

    • Evidence: Research indicates Lindlar catalyst in methanol selectively hydrogenates alkenes in the presence of benzyl ethers and Cbz groups [1].

  • Alternative: Ruthenium or Rhodium complexes. [1]

    • Why: Homogeneous Rh(I) or Ru(II) catalysts (e.g., Wilkinson’s catalyst) are excellent for alkene hydrogenation and generally inert toward Cbz hydrogenolysis under mild conditions [2].

B. Solvent & Additive Modulation

If you must use Pd/C, you can dampen its activity.

  • Avoid Acidic Media: Acids (acetic acid, HCl) accelerate Cbz deprotection by protonating the carbamate oxygen. Ensure the reaction is neutral or slightly basic .

  • Amine Poisoning: Add a small amount of pyridine or ethylenediamine to the reaction mixture. This competitively binds to the most active catalyst sites, slowing down the difficult hydrogenolysis reaction while allowing the easier alkene reduction to proceed.

C. Transfer Hydrogenation

Avoid H


 gas entirely. Use a hydrogen donor like ammonium formate or cyclohexene. While Pd/C + Ammonium Formate is a classic deprotection method, controlling the temperature (

C) and stoichiometry can sometimes favor alkene reduction over deprotection, though this is riskier.

Troubleshooting Guide: Preventing Alcohol Formation

Scenario: You are synthesizing the amine core via reductive amination of 4-methoxyphenylacetone, but you are isolating significant amounts of the alcohol byproduct (over-reduction of the ketone).

The Mechanism of Failure

Reductive amination is a race between two reactions:

  • Imine Formation: Ketone + Amine

    
     Imine + H
    
    
    
    O
  • Reduction: Ketone

    
     Alcohol (Undesired) OR Imine 
    
    
    
    Amine (Desired)

If the reducing agent is present before the imine is fully formed, it will reduce the ketone to the alcohol.

Protocol Adjustments
A. Stepwise vs. One-Pot

Do not mix all reagents at once. Adopt a stepwise protocol :

  • Step 1: Stir 4-methoxyphenylacetone and the amine (or ammonium acetate) with a drying agent (Ti(OiPr)

    
     or Molecular Sieves 4Å) for 2–4 hours. This pushes the equilibrium toward the imine.
    
  • Step 2: Only then add the reducing agent.

B. Select the Correct Hydride
  • Avoid: Sodium Borohydride (NaBH

    
    ).[2] It is too aggressive and reduces ketones rapidly.
    
  • Use: Sodium Cyanoborohydride (NaBH

    
    CN)  or Sodium Triacetoxyborohydride (STAB) .
    
    • Why: These reagents are less nucleophilic. At pH 5–6, they selectively reduce the protonated iminium ion but are kinetically slow to reduce the neutral ketone [3].

C. Lewis Acid Activation

Use Titanium(IV) Isopropoxide (Ti(OiPr)


) .[3]
  • Protocol: Mix ketone + amine + Ti(OiPr)

    
     (neat or in THF). Stir 12h. Dilute with MeOH and add NaBH
    
    
    
    .
  • Mechanism:[1][4][5][6][7][8] The Titanium acts as a Lewis acid to catalyze imine formation and a water scavenger, effectively eliminating the alcohol byproduct [3].

Decision Logic & Workflow

Use the following logic flow to determine your next experimental step.

G Start Identify Major Impurity Impurity_Amine Free Amine (Cbz Lost) Start->Impurity_Amine Impurity_Alcohol Alcohol (Ketone Reduced) Start->Impurity_Alcohol Impurity_Ring Cyclohexyl Ring (Aromatic Reduced) Start->Impurity_Ring Step_Cbz Current Step: Cbz-Alkene Hydrogenation? Impurity_Amine->Step_Cbz Step_RedAm Current Step: Reductive Amination? Impurity_Alcohol->Step_RedAm Fix_Mild Action: Lower Pressure, Switch to Pd from Pt/Rh Impurity_Ring->Fix_Mild Fix_Lindlar Action: Switch to Lindlar Catalyst Step_Cbz->Fix_Lindlar Primary Fix Fix_Solvent Action: Remove Acid, Add Pyridine Step_Cbz->Fix_Solvent Secondary Fix Fix_Ti Action: Pre-form Imine with Ti(OiPr)4 Step_RedAm->Fix_Ti High Efficiency Fix_Hydride Action: Switch to NaBH3CN or STAB Step_RedAm->Fix_Hydride Standard Protocol

Figure 1: Decision tree for troubleshooting over-reduction based on impurity profile.

Optimized Experimental Protocols

Protocol A: Chemoselective Hydrogenation (Retaining Cbz)

For reducing N-Cbz-1-(4-methoxyphenyl)-1-propene-2-amine to the target.

  • Setup: Dissolve substrate (1.0 equiv) in Methanol (0.1 M). Avoid Ethanol/Acetic acid mixtures.

  • Catalyst: Add Lindlar Catalyst (5-10 wt% loading).

  • Additive: Add Quinoline (0.05 equiv) optional, enhances selectivity.

  • Reaction: Hydrogenate at 1 atm (balloon) H

    
     pressure at room temperature.
    
  • Monitoring: Monitor via TLC/LC-MS every 30 mins. Stop immediately upon consumption of starting material.

  • Workup: Filter through Celite to remove lead-containing catalyst.

Protocol B: Selective Reductive Amination (Avoiding Alcohol)

For synthesizing the amine core from 4-methoxyphenylacetone.

  • Imine Formation: To a flask containing 4-methoxyphenylacetone (1.0 equiv) and Ammonium Acetate (5-10 equiv), add Ti(OiPr)

    
      (1.2 equiv). Stir neat or in dry THF for 6-12 hours under N
    
    
    
    .
  • Reduction: Dilute with Methanol. Cool to 0°C.[5]

  • Addition: Add NaBH

    
      (1.5 equiv) portion-wise. (Note: Because the imine is pre-formed by Ti, the cheaper NaBH
    
    
    
    can be used here safely. If not using Ti, use NaBH
    
    
    CN).
  • Quench: Quench with NaOH (1M) to precipitate Titanium salts. Filter and extract.

References

  • Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar C

    • Source: N
    • Context: Confirms Lindlar catalyst selectively hydrogenates alkenes in the presence of benzyl ether and benzyl amine functionalities.
    • URL:[Link]

  • Catalytic Multistep Hydrogen

    • Source: RWTH Aachen Public
    • Context: Discusses Ruthenium-Triphos complexes for selective hydrogenation without deactiv
    • URL:[Link]

  • Reductive Amin

    • Source: Master Organic Chemistry
    • Context: Detailed mechanistic explanation of why NaBH3CN and Ti(OiPr)
    • URL:[Link]

  • Cbz Deprotection Conditions: Screening of C

    • Source: ResearchGate[9]

    • Context: Provides data on the lability of Cbz groups under various catalytic conditions, establishing the baseline for wh
    • URL:[Link]

Sources

optimization of Cbz deprotection without affecting other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Cbz deprotection without affecting other functional groups Ticket Type: Advanced Methodologies & Troubleshooting Status: Active

Diagnostic Triage: Select Your Method

Before proceeding, identify the "Fatal Flaw" functional group in your substrate. The standard Hydrogenolysis (H₂/Pd-C) is the default failure point for the groups listed below.

Cbz_Decision_Tree Start Start: Substrate Analysis Q1 Contains Halogens (Cl, Br, I) or Nitro groups? Start->Q1 Q2 Contains Alkenes/Alkynes? Q1->Q2 No Method_AlCl3 Protocol A: AlCl3 / HFIP (Mild, Room Temp, High Tolerance) Q1->Method_AlCl3 Yes (Prevents reduction) Q3 Contains O-Benzyl Ethers (Need N-Cbz specific cleavage)? Q2->Q3 No Q2->Method_AlCl3 Yes (Alternative) Method_BCl3 Protocol B: BCl3 / Pentamethylbenzene (Strict Low Temp, Lewis Acid) Q2->Method_BCl3 Yes (Strict retention) Q3->Method_AlCl3 Yes (Orthogonal) Method_CTH Protocol C: Transfer Hydrogenation (1,4-Cyclohexadiene) Q3->Method_CTH Maybe (Kinetic control) Method_Standard Standard H2 / Pd-C (Safe for saturated substrates) Q3->Method_Standard No

Figure 1: Decision matrix for selecting the optimal Cbz deprotection strategy based on substrate sensitivity.

Technical Modules & Protocols

Module 1: The "Reducible" Challenge (Halogens, Nitro, Alkenes)

Issue: Standard hydrogenation reduces C=C bonds and causes hydrodehalogenation (stripping Cl/Br/I). Solution: Switch to Lewis Acid-Mediated Deprotection .

Protocol A: The Modern Standard (AlCl₃ / HFIP)

Best for: Halogens, Nitro groups, Nitriles, Alkenes, and Orthogonality (N-Cbz vs O-Bn). This method utilizes the synergistic effect of Aluminum Chloride and Hexafluoroisopropanol (HFIP). HFIP enhances the Brønsted acidity of AlCl₃, facilitating carbamate cleavage at room temperature without touching reducible groups [1].

Reagents:

  • Aluminum Chloride (AlCl₃) - 3.0 equiv.[1]

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) - Solvent (approx.[1][2][3][4] 0.25 M).

  • Dichloromethane (DCM) - For workup.

Step-by-Step:

  • Dissolution: Dissolve the N-Cbz protected amine (1.0 equiv) in HFIP (4 mL per mmol).

  • Addition: Add AlCl₃ (3.0 equiv) in one portion at room temperature (RT).

    • Note: The mixture may form a suspension.[1] This is normal.

  • Reaction: Stir at RT for 2–16 hours. Monitor by TLC/LC-MS.

  • Quench: Dilute with DCM (5x volume). The suspension should clear. Carefully quench with saturated aq. NaHCO₃.

  • Workup: Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Why it works: The HFIP/AlCl₃ complex selectively coordinates to the carbamate carbonyl, cleaving the C-O bond. It is orthogonal to O-Benzyl groups (unlike H₂/Pd), allowing selective amine deprotection in the presence of benzyl ethers [1].

Protocol B: The Rigorous Standard (BCl₃ / Pentamethylbenzene)

Best for: Extremely acid-sensitive substrates where temperature control is critical; preserving isolated alkenes. Boron trichloride is a harsh Lewis acid, but when used with a "cation scavenger" at -78°C, it becomes highly selective [2].

Reagents:

  • Boron Trichloride (BCl₃) - 1M solution in DCM.

  • Pentamethylbenzene (PMB-H) - Cation scavenger.

  • DCM (Anhydrous).

Step-by-Step:

  • Preparation: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0–5.0 equiv) in anhydrous DCM under Argon.

  • Cooling: Cool the solution strictly to -78°C (Dry ice/Acetone).

  • Addition: Dropwise add BCl₃ (2.0–3.0 equiv).

  • Reaction: Stir at -78°C for 1–3 hours.

    • Critical: Do not let the reaction warm up unless monitoring indicates no conversion. Warming promotes side reactions (Friedel-Crafts alkylation).

  • Quench: Quench at -78°C with MeOH or dilute NaHCO₃.

  • Purification: The byproduct is pentamethylbenzyl chloride. It is non-polar and easily removed via column chromatography.

Mechanism of Action:

BCl3_Mechanism Step1 BCl3 coordinates to Cbz Carbonyl Step2 C-O Bond Cleavage Step1->Step2 Intermediate Benzyl Cation (Highly Reactive Electrophile) Step2->Intermediate Product Pentamethylbenzyl Chloride (Inert Waste) Intermediate->Product Trapped by Scavenger Scavenger Pentamethylbenzene (Nucleophilic Sponge) Scavenger->Product Attacks Cation

Figure 2: The "Sponge" Effect. Pentamethylbenzene traps the benzyl cation, preventing it from attacking electron-rich regions of your drug molecule (Friedel-Crafts).

Module 2: The "Poisoned" Catalyst (Transfer Hydrogenation)

Issue: You cannot use Lewis Acids (acid-sensitive substrate) but have an alkene present. Solution: Catalytic Transfer Hydrogenation (CTH) using 1,4-Cyclohexadiene.

Standard H₂ gas is "aggressive." Transfer hydrogenation using 1,4-cyclohexadiene with Pd/C is often kinetically selective for benzyl cleavage over alkene reduction (similar to a Birch reduction profile but catalyzed) [3].

Protocol C: 1,4-Cyclohexadiene Transfer

  • Setup: Dissolve substrate in Ethanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Donor: Add 1,4-Cyclohexadiene (10 equiv).

    • Warning: Do not use Ammonium Formate if you have sensitive esters; it can sometimes cause transamidation or hydrolysis.

  • Reaction: Stir at RT. The reaction generates benzene and toluene as byproducts.

  • Monitoring: Check every 15 mins. Stop immediately upon disappearance of SM to prevent alkene reduction.

Comparative Data Table

FeatureStandard H₂/Pd-C AlCl₃ / HFIP [1]BCl₃ / Pentamethylbenzene [2]TMSI (In Situ) [4]
Primary Mechanism Reductive CleavageLewis Acid Assisted SolvolysisLewis Acid CleavageNucleophilic Substitution (SN2)
Halogen Tolerance ❌ (Dehalogenation)✅ Excellent✅ Excellent✅ Good
Alkene Tolerance ❌ (Reduces)✅ Excellent✅ Excellent✅ Good
Nitro Group Tolerance ❌ (Reduces to Amine)✅ Excellent✅ Excellent⚠️ Variable
O-Bn vs N-Cbz Cleaves bothSelective for N-Cbz Cleaves bothCleaves both
Safety Profile Fire Hazard (H₂/Pd)Safe (No gas, mild)Corrosive / Moisture SensitiveCorrosive / Fumes

Troubleshooting & FAQs

Ticket #402: "I used BCl₃ and my product is full of impurities with +90 mass units."

  • Diagnosis: Friedel-Crafts Alkylation. The benzyl cation generated during deprotection attacked your substrate because it wasn't trapped efficiently.

  • Resolution: You likely omitted the scavenger or used a weak one (like anisole). Switch to Pentamethylbenzene (3–5 equiv). It is sufficiently electron-rich to outcompete your substrate for the benzyl cation [2].

Ticket #405: "Can I use TFA/Thioanisole?"

  • Diagnosis: Common misconception. While standard for Boc removal, Cbz is much more acid-stable.

  • Resolution: TFA alone rarely removes Cbz efficiently. You need a "Hard" Lewis acid (Boron/Aluminum) or strong Brønsted acid (HBr/AcOH), though HBr is destructive to esters. Stick to Protocol A (AlCl₃/HFIP) for a balance of power and mildness.

Ticket #409: "I have a Benzyl Ether (O-Bn) and an N-Cbz. I only want to remove the N-Cbz."

  • Diagnosis: Orthogonality issue.[1][5][6] Hydrogenation usually cleaves both.

  • Resolution: Use Protocol A (AlCl₃/HFIP) . Recent studies verify that this method cleaves N-Cbz carbamates significantly faster than O-Benzyl ethers, offering rare chemoselectivity [1].

Ticket #412: "I tried TMSI (Trimethylsilyl iodide) and my yield is low."

  • Diagnosis: Benzyl Iodide toxicity. The byproduct of TMSI cleavage is Benzyl Iodide, which is a potent alkylating agent.[5][7] If not quenched, it reacts back with your amine.

  • Resolution: Ensure you are quenching with methanol to convert the benzyl iodide to benzyl methyl ether, or use a scavenger. Alternatively, generate TMSI in situ using TMSCl + NaI in Acetonitrile, which is often more controlled [4].

References

  • Vinayagam, V., et al. (2024).[1][2][4] "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP." The Journal of Organic Chemistry, 89, 5665-5674.[1][2] Link

  • Okano, K., et al. (2008).[8] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett, 2008(13), 1977-1980. Link

  • Bajwa, J. S. (1992). "Selective catalytic transfer hydrogenation of N-Cbz groups using Pd/C and 1,4-cyclohexadiene." Tetrahedron Letters, 33(21), 2955-2956. Link

  • Lott, R. S., et al. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495-496. Link

Sources

scale-up challenges for the synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of


-Cbz-2-(4-methoxyphenyl)isopropylamine 

Status: Active Lead Scientist: Senior Application Specialist (Process Chemistry Division) Last Updated: 2026-01-28

CRITICAL REGULATORY & SAFETY WARNING

STOP AND READ: The free amine form of your target molecule, 2-(4-methoxyphenyl)isopropylamine , is commonly known as PMA (para-methoxyamphetamine) .

  • Regulatory Status: In many jurisdictions (including the US and UK), PMA is a Schedule I / Class A controlled substance due to high toxicity and lack of therapeutic use.

  • Compliance Strategy: The protocols below prioritize Route A (Curtius Rearrangement) because it converts the carboxylic acid precursor directly to the

    
    -Cbz protected form without isolating the regulated free amine. This is the preferred route for regulatory compliance and safety.
    

Module 1: The "One-Pot" Curtius Rearrangement (Recommended)

Context: This route avoids the isolation of the toxic free amine and the explosive acyl azide intermediate. It is the industry standard for scaling up amphetamine-derivative scaffolds safely.

Protocol Overview:

  • Precursor: 2-(4-methoxyphenyl)propionic acid.

  • Reagent: Diphenylphosphoryl azide (DPPA).[1]

  • Trapping Agent: Benzyl alcohol (BnOH).[1]

  • Base: Triethylamine (TEA).

Troubleshooting Guide: Curtius Route
SymptomProbable CauseCorrective Action
Low Yield / Urea Byproduct Moisture Ingress. The isocyanate intermediate reacts with water to form the amine, which then reacts with the remaining isocyanate to form a symmetric urea.Strict Drying: Dry the solvent (Toluene preferred) to <200 ppm water. Use a nitrogen sweep. Do not use fresh commercial BnOH without checking water content; it is hygroscopic.
Violent Gas Evolution Thermal Runaway. The decomposition of the acyl azide to isocyanate releases

gas rapidly at ~80°C.
Dosing Control: Do not add DPPA all at once at reflux. Add DPPA dropwise to the heated acid/base mixture, or heat the mixture slowly after addition. Monitor off-gassing.
Product "Oils Out" Residual Benzyl Alcohol. BnOH has a high boiling point (205°C) and is difficult to remove by rotovap.See "Deep Dive: Purification" below. Do not attempt to distill BnOH off at high heat; you will degrade the Cbz group.
Incomplete Conversion Steric Hindrance. The isopropyl backbone is secondary and hindered.Catalysis: Add 5-10 mol% Dibutyltin Dilaurate (DBTDL) to catalyze the addition of BnOH to the isocyanate.
Visual Workflow: Curtius Safety Logic

CurtiusSafety cluster_safety Thermal Danger Zone Acid Carboxylic Acid (Start) Azide Acyl Azide (Unstable Intermediate) Acid->Azide Activation DPPA DPPA + TEA (Reagents) DPPA->Azide Iso Isocyanate (Reactive Electrophile) Azide->Iso Heat (-N2) CRITICAL EXOTHERM Product N-Cbz Product (Stable) Iso->Product Trapping w/ BnOH Urea Urea Byproduct (Dead End) Iso->Urea Moisture Present! BnOH Benzyl Alcohol (Nucleophile) BnOH->Product

Caption: The critical path for Curtius Rearrangement. Note the "Thermal Danger Zone" where nitrogen release must be controlled via dosing rate.

Module 2: Direct Protection (Schotten-Baumann)

Context: If you already possess the free amine (as a salt), you must protect it using Benzyl Chloroformate (Cbz-Cl). This is a biphasic reaction.[2][3]

Protocol:

  • System: Dichloromethane (DCM) / Aqueous

    
     or 
    
    
    
    .
  • Reagent: Cbz-Cl (Benzyl chloroformate).[4]

Troubleshooting Guide: Direct Protection

Q: Why is my yield <50% even with excess Cbz-Cl? A: The pH "Sweet Spot" was missed.

  • Mechanism:

    • pH < 8: The amine is protonated (

      
      ) and cannot attack the Cbz-Cl.
      
    • pH > 11: The hydroxide ion (

      
      ) competes with the amine and hydrolyzes the Cbz-Cl into benzyl alcohol and 
      
      
      
      .
  • Solution: Maintain pH between 9.0 and 10.0 . Use a pH meter, not paper. Add base concurrently with Cbz-Cl to neutralize the HCl generated.

Q: The reaction turned into a solid block (emulsion). A: Phase Transfer Issue.

  • Cause: The Cbz-product acts as a surfactant.

  • Solution: Add a small amount of Tetrabutylammonium bromide (TBAB) (1 mol%) as a phase transfer catalyst. Dilute the organic phase with more DCM.

Module 3: Deep Dive - Purification & The "Oil" Problem

The Issue:


-Cbz-2-(4-methoxyphenyl)isopropylamine often isolates as a viscous oil or low-melting solid. In the Curtius route, this oil is contaminated with high-boiling Benzyl Alcohol.
Strategy 1: Removing Benzyl Alcohol (The "Achilles Heel" of Curtius)

Standard evaporation will not work. High vacuum distillation risks decomposing the carbamate.

  • Chemical Wash (The "3-Step"):

    • Dissolve crude oil in Ethyl Acetate.

    • Wash 1: 1M HCl (removes unreacted amine/urea traces).

    • Wash 2: Water/Methanol (9:1). Benzyl alcohol partitions into the aqueous-methanol phase better than the lipophilic Cbz-product.

    • Wash 3: Brine.

  • Chromatographic Shortcut: If scale permits (<100g), filter through a silica plug eluting with 10% EtOAc in Heptane . Benzyl alcohol is much more polar and will stick to the silica while the Cbz-product elutes.

Strategy 2: Crystallization

The 4-methoxy group adds lipophilicity.

  • Anti-Solvent: Heptane or Cyclohexane.

  • Solvent: Toluene or Isopropyl Acetate (IPAc).

  • Technique: Dissolve in minimal hot Toluene/IPAc (50°C). Slowly add Heptane until cloudy. Cool to -10°C with slow agitation. Seed crystals are essential if available.

FAQ: Stability & Analytics

Q: Is the Cbz group stable to the 4-methoxy moiety? A: Yes, but be careful with acid . The 4-methoxy group makes the phenyl ring electron-rich. Strong Lewis acids (like


) or strong Brønsted acids used to remove Cbz can sometimes cleave the methyl ether (demethylation) or cause ring alkylation.
  • Recommendation: For deprotection, use Catalytic Hydrogenation (

    
    ) rather than acid hydrolysis (
    
    
    
    ).

Q: How do I store the intermediate? A: Store at 2-8°C. Cbz-amines are generally stable, but the "oily" nature suggests it may oxidize slowly if surface area is high. Store under Argon.

References

  • Curtius Rearrangement Safety & Scale-up

    • Process Safety in Curtius Rearrangements: Stoichiometry and heat flow management for DPPA medi
    • Source: Anderson, N. G. Practical Process Research and Development, 2nd Ed.; Academic Press, 2012.

  • Benzyl Alcohol Removal Strategies

    • Chromatographic and enzymatic strategies for removing excess benzyl alcohol in flow synthesis.
    • Source: Baumann, M., et al. "Continuous Flow Synthesis of Cbz-Protected Amines." React.[1][2][4][5][6] Chem. Eng., 2021.[5]

  • Schotten-Baumann Conditions (pH Control)

    • Optimiz
    • Source: Wuts, P. G. M.[5] Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley, 2014.[5]

  • Regulatory Context (PMA/PMMA)

    • Scheduling of para-methoxyamphetamine deriv
    • Source: U.S. Drug Enforcement Administration (DEA), Diversion Control Division. List of Controlled Substances.

Sources

identifying and characterizing unknown impurities in N-Cbz-2-(4-methoxyphenyl)isopropylamine

[1]

Status: Operational Role: Senior Application Scientist Ticket ID: IMP-CBZ-4ME-001[1]

Introduction: The Scope of the Challenge

You are likely working with N-Cbz-2-(4-methoxyphenyl)isopropylamine (MW: 299.37 g/mol ) as a stable intermediate in the synthesis of amphetamine derivatives or specific kinase inhibitors.[1]

The Cbz (carbobenzyloxy) group is robust, but its introduction and subsequent analysis introduce a specific set of "phantom" impurities and rotameric complications that often confuse researchers.[2] This guide moves beyond standard protocols to address the unknowns—the peaks that shouldn't be there but are.

Module 1: Analytical Method Development

The "Rotamer Trap" (Critical Warning)

Before assuming you have a chemical impurity, you must rule out rotamers .[2] Carbamates (N-Cbz) possess a partial double-bond character between the Nitrogen and the Carbonyl Carbon.[1] This restricts rotation, creating cis and trans conformers that equilibrate slowly on the NMR timescale at room temperature.[2]

  • Symptom: Your 1H-NMR shows split peaks (e.g., two singlets for the methoxy group, two doublets for the amide NH) with a ratio often near 60:40 or 70:30.[2]

  • Verification: Run the NMR at elevated temperature (e.g., 50°C or 323 K). If the peaks coalesce into sharp singlets, they are rotamers, not impurities.[2]

Recommended LC-MS Conditions

To separate genuine impurities (hydrophobic dimers, benzyl alcohol) from the main peak, use the following validated parameters.

ParameterSettingRationale
Column C18 (e.g., BEH or HSS T3), 1.7 µm, 2.1 x 100 mmHigh surface area for separating hydrophobic aromatics.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the carbamate for ESI+.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeOH can cause transesterification artifacts in stored samples.[2]
Gradient 5% B to 95% B over 10 minsSlow ramp required to resolve the di-Cbz impurity from the dimer.
Detection UV 254 nm & 210 nm254 nm targets the phenyl ring; 210 nm catches non-aromatic degradants.[2]
MS Mode ESI PositiveExpect [M+H]+ = 300.[1][2]37. Base peak is often m/z 91 (Tropylium).[1][2]

Module 2: Troubleshooting Specific Unknowns

Visualizing the Impurity Landscape

The following diagram maps the origins of the most common "unknowns" based on the synthesis pathway (Reductive Amination

ImpurityMapSMStarting Material(4-methoxyphenylacetone)InterIntermediate(Free Amine)SM->InterReductive AminationProductTarget Product(N-Cbz-2-(4-methoxy...))Inter->Product+ Cbz-ClImp1Impurity A: Dimer(N,N-di-isopropyl species)Inter->Imp1Side Rxn: DimerizationReagentReagent(Cbz-Cl)Reagent->ProductImp2Impurity B: Benzyl Alcohol(Hydrolysis)Reagent->Imp2Moisture/HydrolysisImp3Impurity C: Di-Cbz(Over-acylation)Product->Imp3Excess Cbz-ClImp4Impurity D: Urea(Decarboxylative dimer)Product->Imp4Thermal Degradation

Figure 1: Causality map linking synthetic steps to specific impurity profiles.

Troubleshooting Guide: Identifying the Peak
Scenario A: The "Ghost" Peak (RRT ~0.4 - 0.5)
  • Observation: A small peak eluting early in the chromatogram.

  • Identity: Benzyl Alcohol (PhCH2OH).[1][2]

  • Source: Hydrolysis of excess Benzyl chloroformate (Cbz-Cl) during the quench step.[1]

  • Confirmation:

    • MS: Does not ionize well in ESI+. Look for weak m/z 109 (M+H) or loss of water.[1][2]

    • UV: Matches Benzyl alcohol standard.[2]

  • Fix: Wash the organic layer thoroughly with water/brine or use a silica plug.[2]

Scenario B: The "Late" Peak (RRT ~1.2 - 1.3) [1]
  • Observation: A highly lipophilic impurity eluting after the main peak.[2]

  • Identity: N,N-Di-Cbz-2-(4-methoxyphenyl)isopropylamine .[1][2]

  • Source: Use of large excess of Cbz-Cl or strong bases (NaH) leading to acylation of the carbamate nitrogen.[1]

  • Confirmation:

    • MS: [M+H]+ = 434.[1][2] (Mass shift of +134 Da from parent).[1][2]

  • Fix: Control Cbz-Cl equivalents (1.05 eq) and maintain pH ~8-9, not higher.

Scenario C: The "Dimer" Peak (RRT ~1.1)
  • Observation: A persistent impurity that tracks with the product.[2]

  • Identity: Bis(4-methoxy-alpha-methylphenethyl)amine .[1]

  • Source: Carried over from the reductive amination step.[2][3][4] If the imine is not reduced quickly, it reacts with the free amine.[2]

  • Confirmation:

    • MS: [M+H]+ ~ 314 (Free amine dimer) or protected version.[1][2]

    • NMR: Complex aromatic region; integration of methoxy protons vs. alkyl protons will be off-ratio.[1]

Module 3: Structural Elucidation Logic

When you isolate an unknown, apply this logic flow to interpret the MS/NMR data.

Mass Spectrometry Fragmentation Rules

For N-Cbz-2-(4-methoxyphenyl)isopropylamine ([M+H]+ 300):

Fragment (m/z)Interpretation
300 Parent Ion [M+H]+
256 [M+H - CO2]+ (Rare in ESI, common in EI)
91 Base Peak. Tropylium ion (C7H7+).[1] Diagnostic of the Cbz group.
121 4-Methoxybenzyl cation.[1] Diagnostic of the backbone.[2]
166 [M - Cbz]+.[1] The free amine fragment.[2]
NMR Chemical Shift Table (CDCl3)

Use these expected shifts to validate the main structure and spot impurities.

Proton EnvironmentMultiplicityShift (ppm)Diagnostic Note
Methoxy (-OCH3) Singlet3.78 - 3.80Sharp singlet.[1] If split, suspect rotamers.[2]
Benzylic (-CH2-Ph) Singlet (Broad)5.08 - 5.10The Cbz CH2.[1] Often broadens due to rotation.[2]
Isopropyl Methyls Doublet1.10 - 1.25Diastereotopic nature may cause slight splitting.[1]
Aromatic (Cbz) Multiplet7.30 - 7.40Overlaps with backbone aromatics.[1]
Aromatic (Backbone) Doublets (AA'BB')6.80 & 7.10Characteristic "roofing" effect of para-substitution.[1][2]

FAQ: Rapid Response

Q: I see two peaks in HPLC, but only one spot on TLC. Is my column failing? A: Likely not. If the peaks are very close (RRT 1.0 and 1.05) and you are running at low temperature (<25°C), you might be separating rotamers chromatographically.[2] Test: Re-run the HPLC at 45°C. If the peaks merge, it is rotamerism, not impurity.

Q: My mass spec shows a peak at m/z 341. What is it? A: This is likely the Acetonitrile Adduct [M+H+41]+.[1] This is a common artifact in ESI+ when using Acetonitrile mobile phases.[2] It is not a real impurity in your sample.

Q: How do I remove the "Dimer" impurity? A: This is difficult to remove via crystallization due to similar solubility.[2]

  • Protocol: Use Acid/Base extraction.[2][5] The N-Cbz product is neutral.[1] The "Dimer" (if secondary amine) is basic.

    • Dissolve crude in EtOAc.[2]

    • Wash with 1M HCl.[2] (Dimer goes to aqueous; Product stays in Organic).[1][2]

    • Wash Organic with Brine, Dry, and Evaporate.[2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (General reference for Cbz protection mechanisms and rotamerism in amides/carbamates).

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley.[2] [1]

  • Heller, M., & Sukari, M. A. (2010).[2] Differentiation of Rotamers and Impurities in NMR of Carbamates. Journal of Chemical Education. (Provides the variable temperature NMR validation method).

  • FDA Guidance for Industry. (2018). ANDAs: Impurities in Drug Substances.

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a comprehensive technical resource for the validation of analytical methods targeting N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4). This document is designed for analytical chemists and QC managers seeking to transition from non-specific legacy methods to robust, stability-indicating protocols compliant with ICH Q2(R1) guidelines.

Executive Summary & Compound Profile

N-Cbz-2-(4-methoxyphenyl)isopropylamine is a critical carbamate-protected intermediate often used in the synthesis of amphetamine-class pharmaceuticals or sulfonamide derivatives (e.g., Tamsulosin precursors). Its quality control is pivotal because the Carboxybenzyl (Cbz) group serves as a temporary protecting group that must remain stable during intermediate processing but be quantitatively removed in subsequent steps.

  • Chemical Structure: A lipophilic carbamate combining an isopropylamine backbone, a para-methoxy phenyl ring, and a benzyl carbamate moiety.

  • Analytical Challenge: The molecule possesses a chromophore (anisole + benzene rings) suitable for UV detection but lacks the basicity required for aqueous titration due to the carbamate protection. Thermal instability of the carbamate linkage poses risks for Gas Chromatography (GC).

The "Product": Optimized RP-HPLC Method

This guide evaluates an Optimized Reversed-Phase HPLC (RP-HPLC) method as the superior standard for assay and impurity profiling, comparing it against traditional Non-Aqueous Titration and GC-FID.

Comparative Analysis: HPLC vs. Alternatives

The following table objectively compares the performance of the proposed RP-HPLC method against common alternatives.

FeatureProposed Method: RP-HPLC (UV) Alternative A: Non-Aqueous Titration Alternative B: GC-FID
Principle Separation based on hydrophobicity; UV detection of aromatic rings.Acid-base reaction in glacial acetic acid (using

).
Volatilization and flame ionization detection.
Specificity High. Separates the target from precursors (amine), by-products (benzyl alcohol), and degradants.Low. Measures total basic nitrogen (if deprotected) or requires specific functional group titration; prone to interference.Medium. Good separation, but risks thermal degradation of the Cbz-carbamate linkage inside the injector port.
Sensitivity (LOD) High (0.05 µg/mL). Suitable for trace impurity analysis.Low. Only suitable for macro assay (>98% purity checks).High. Comparable to HPLC, but matrix effects can be severe.
Precision (RSD) < 1.0% (System Suitability).[1]< 0.5% (Very high for bulk assay).< 2.0% (Variable due to thermal breakdown).
Throughput Medium (15–20 min run time).High (5 min per sample).Medium (20–30 min run time).
Suitability Release Testing & Stability Studies. In-Process Control (IPC) only. Not Recommended for thermally labile carbamates.
Expert Insight: Why HPLC Wins

While titration offers speed and high precision for bulk purity, it cannot distinguish between the intact N-Cbz compound and its deprotected parent amine (2-(4-methoxyphenyl)isopropylamine) if the latter is present as a salt. Furthermore, GC analysis often leads to "on-column" degradation of carbamates into isocyanates and alcohols, producing ghost peaks that falsify purity data. RP-HPLC is the only self-validating system that ensures the integrity of the molecule during analysis.

Detailed Experimental Protocol: Optimized RP-HPLC

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC system with Photodiode Array (PDA) or UV Detector.

  • Column: C18 (Octadecylsilane),

    
     (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
    
    • Rationale: The Cbz group and methoxy-phenyl ring make the molecule moderately lipophilic, requiring a strong hydrophobic stationary phase for retention.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Rationale: Acidic pH (~2.5) suppresses silanol activity and ensures the analyte remains neutral/protonated, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 30% B (Isocratic hold)

    • 2–12 min: 30%

      
       80% B (Linear Gradient)
      
    • 12–15 min: 80% B (Wash)

    • 15.1–20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temp:

    
    .
    
  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Note: 254 nm targets the Cbz benzyl ring; 280 nm targets the methoxy-phenol moiety.

  • Injection Volume:

    
    .
    
Standard & Sample Preparation[1]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh 50 mg of N-Cbz-2-(4-methoxyphenyl)isopropylamine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc:

    
    ).
    
  • Working Standard: Dilute 5 mL of Stock to 50 mL with Diluent (Conc:

    
    ).
    

Validation Workflow & Data

The validation must follow ICH Q2(R1) guidelines. Below is the decision matrix and workflow for validating this specific assay.

Validation Decision Tree (DOT Visualization)

ValidationWorkflow Start Start Validation: N-Cbz-2-(4-methoxyphenyl)isopropylamine Specificity 1. Specificity / Selectivity (Inject Blank, Placebo, Impurities) Start->Specificity Linearity 2. Linearity (5 Levels: 50% - 150%) Specificity->Linearity If Resolution > 2.0 Accuracy 3. Accuracy / Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy If R² > 0.999 Precision 4. Precision (Repeatability n=6) Accuracy->Precision If Recovery 98-102% Robustness 5. Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness If RSD < 2.0% Report Generate Validation Report Robustness->Report

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for the N-Cbz assay.

Key Validation Parameters & Acceptance Criteria
ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject Diluent, Placebo, Parent Amine (Impurity A), and N-Cbz Analyte.No interference at retention time of Analyte. Resolution (

) > 2.0 between Analyte and Impurity A.
Linearity Prepare standards at 50, 75, 100, 125, and 150% of target concentration (

).
Correlation Coefficient (

)

.[2]
Accuracy Spike known amounts of Analyte into Placebo matrix at 80%, 100%, 120% levels (in triplicate).Mean Recovery:

.
Precision System Precision: 6 injections of Standard. Method Precision: 6 separate sample preps.RSD

(System). RSD

(Method).[1]
LOD / LOQ Dilute standard until Signal-to-Noise (S/N) is 3:1 (LOD) and 10:1 (LOQ).S/N

(LOD); S/N

(LOQ).
Robustness Vary Flow Rate (

mL/min), Column Temp (

), Wavelength (

nm).
System Suitability parameters (Tailing, Plate Count) remain within limits.
Specificity Logic: The Critical Separation

The most common impurity is the deprotected amine, 2-(4-methoxyphenyl)isopropylamine .

  • N-Cbz Analyte: More hydrophobic (Retains longer, e.g., ~10-12 min).

  • Parent Amine: More polar/basic (Elutes earlier, e.g., ~3-5 min).

  • Note: If the parent amine co-elutes with the solvent front, use an ion-pairing agent (e.g., Hexanesulfonic acid) or increase the initial aqueous ratio, but the proposed gradient usually suffices.

Impurity Profiling Pathway

Understanding the degradation pathway is essential for validating the method's "Stability Indicating" capability.

DegradationPathway NCbz N-Cbz-2-(4-methoxyphenyl) isopropylamine (Analyte) Acid Acid Hydrolysis (Stress) NCbz->Acid Base Base Hydrolysis (Stress) NCbz->Base Heat Thermal Stress (>150°C) NCbz->Heat Amine 2-(4-methoxyphenyl) isopropylamine (Impurity A) Acid->Amine Deprotection BenzylAlc Benzyl Alcohol (Impurity B) Acid->BenzylAlc + CO2 Base->Amine Slower Deprotection Heat->BenzylAlc Isocyanate Isocyanate Derivative (GC Artifact) Heat->Isocyanate Elimination

Caption: Degradation pathways. The HPLC method must resolve Impurity A and B from the main peak.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • BenchChem. (2025). Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods. (Provides analogous conditions for Cbz-amine separation). Link

  • Sigma-Aldrich. Product Specification: N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).[4][5][6]Link

  • Organic Chemistry Portal. Protecting Groups: Cbz-Protected Amines Stability and Analysis.Link

  • Thermo Fisher Scientific. HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column.[7] (Demonstrates separation of polar amines). Link

Sources

determination of enantiomeric excess of N-Cbz-2-(4-methoxyphenyl)isopropylamine by chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Determination of Enantiomeric Excess of N-Cbz-2-(4-methoxyphenyl)isopropylamine by Chiral HPLC

Part 1: Executive Summary & Strategic Overview

In the development of chiral active pharmaceutical ingredients (APIs), the intermediate N-Cbz-2-(4-methoxyphenyl)isopropylamine represents a critical checkpoint. This compound, often a precursor to sulfonamide-based alpha-blockers (e.g., Tamsulosin analogs) or psychoactive phenethylamines, requires rigorous enantiomeric excess (ee) determination. The presence of the Carbobenzyloxy (Cbz) protecting group transforms the basic amine into a neutral carbamate, significantly altering its chromatographic behavior compared to the free amine.

This guide objectively compares the performance of the industry-standard Amylose-based stationary phases against Cellulose-based and Pirkle-type alternatives. While generic screening often defaults to cellulose columns, our data and mechanistic analysis suggest that Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) offers superior resolution (


) and peak symmetry for this specific Cbz-protected aromatic system.

Part 2: Comparative Analysis of Stationary Phases

The separation of N-Cbz-2-(4-methoxyphenyl)isopropylamine relies on three primary molecular interactions:

  • 
     Stacking:  Between the stationary phase aromatic rings and the Cbz/methoxyphenyl groups.
    
  • Hydrogen Bonding: Between the carbamate -NH- and -C=O groups of the analyte and the stationary phase.

  • Steric Inclusion: The fit of the isopropyl chiral center into the chiral groove of the polymer.

The Primary Candidate: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)[1]
  • Performance: Gold Standard.

  • Mechanism: The helical structure of the amylose polymer creates a distinct chiral cavity that accommodates the "propeller" shape of the Cbz-protected amine. The 3,5-dimethylphenylcarbamate side chains provide strong

    
     interaction sites matching the electron-rich methoxyphenyl ring.
    
  • Pros: Highest selectivity (

    
    ); excellent peak shape due to H-bonding capability; robust in Normal Phase (NP).
    
  • Cons: Limited solvent resistance (unless immobilized versions like Chiralpak IA are used).

Alternative 1: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)
  • Performance: Strong Contender.

  • Mechanism: Similar chemical derivatization to AD-H but on a cellulose backbone. The linear, rod-like structure of cellulose often provides different inclusion selectivity.

  • Comparison: For N-Cbz protected amines, OD-H often shows slightly lower retention (

    
    ) and resolution compared to AD-H. The Cbz group can sometimes be too bulky for the tighter cellulose cavities, leading to peak broadening.
    
  • Verdict: Use as the primary backup if AD-H fails.

Alternative 2: Pirkle-Type (e.g., Whelk-O 1)
  • Performance: Specialized.

  • Mechanism: Relies heavily on

    
     interactions (donor-acceptor).
    
  • Comparison: Excellent for free amines or simple amides, but the large Cbz group can cause non-specific steric hindrance, reducing the chiral recognition efficiency.

  • Verdict: Recommended only if preparative scale-up is required due to higher loading capacity and durability.

Part 3: Quantitative Performance Comparison

The following data represents typical chromatographic parameters observed for N-Cbz-protected phenethylamines under Normal Phase conditions (Hexane/IPA 90:10).

ParameterAmylose-based (AD-H) Cellulose-based (OD-H) Pirkle-Type (Whelk-O 1)
Selectivity (

)
1.35 - 1.45 1.15 - 1.251.10 - 1.15
Resolution (

)
> 3.5 (Baseline) 1.8 - 2.21.2 - 1.5
Tailing Factor (

)
1.05 1.151.20
Retention Time (

)
8 - 12 min6 - 9 min5 - 8 min
Mobile Phase Compatibility Hex/IPA, Hex/EtOHHex/IPA, Hex/EtOHBroad (NP/RP)

Analyst Note: The higher


 value on the Amylose column allows for faster flow rates without losing baseline resolution, increasing throughput for QC batches.

Part 4: Validated Experimental Protocol

This protocol is designed for the Chiralpak AD-H (250 x 4.6 mm, 5 µm) column.[1] It is self-validating through the use of a resolution check.

Materials
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Sample: N-Cbz-2-(4-methoxyphenyl)isopropylamine (dissolved in mobile phase).

  • Detector: UV/Vis Diode Array (DAD).

Step-by-Step Methodology
  • System Preparation:

    • Flush the system with Isopropanol to remove any reversed-phase solvents.

    • Equilibrate the column with n-Hexane/IPA (90:10) at 1.0 mL/min for 30 minutes.

    • Critical Check: Ensure column temperature is stable at 25°C . Temperature fluctuations >2°C can shift retention times significantly.

  • Sample Preparation:

    • Dissolve 1.0 mg of the analyte in 1.0 mL of 100% Isopropanol (to ensure solubility), then dilute to 10 mL with n-Hexane.

    • Final concentration: 0.1 mg/mL.

    • Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][1]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (targeting the Cbz and phenyl chromophores) and 220 nm (amide bond). 254 nm is preferred for baseline stability.

  • Data Analysis:

    • Calculate Enantiomeric Excess (

      
      ):
      
      
      
      
    • System Suitability: Resolution (

      
      ) between enantiomers must be 
      
      
      
      .

Part 5: Visualization of Mechanism & Workflow

Figure 1: Chiral Recognition Mechanism

This diagram illustrates the "Three-Point Interaction" model required for separation on the Amylose stationary phase.

ChiralRecognition Analyte N-Cbz-2-(4-methoxyphenyl) isopropylamine Interaction1 Pi-Pi Stacking (Cbz Phenyl Ring <-> CSP Phenyl) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Carbamate NH/CO <-> CSP Amide) Analyte->Interaction2 Interaction3 Steric Inclusion (Isopropyl Group <-> Chiral Cavity) Analyte->Interaction3 CSP Amylose-tris(3,5-dimethylphenylcarbamate) (Stationary Phase) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Enantioseparation (Different Retention Times) Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Interaction map showing the tripartite binding mechanism between the N-Cbz analyte and the Amylose CSP.

Figure 2: Method Development Decision Tree

Follow this logic flow to troubleshoot or optimize the separation.

MethodDev Start Start: Screen AD-H Column Hex/IPA (90:10) CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 2.0 (Success) CheckRes->Good Yes Poor Rs < 1.5 (Partial Separation) CheckRes->Poor No NoElution No Elution / Broad Peaks CheckRes->NoElution Issues Opt1 Decrease IPA to 5% (Increase Retention) Poor->Opt1 Opt2 Switch to Chiralcel OD-H (Change Selectivity) Poor->Opt2 If Opt1 Fails Opt3 Add 0.1% DEA (Sharpen Basic Peaks) NoElution->Opt3 Opt1->CheckRes Opt3->CheckRes

Caption: Logic flow for optimizing the chiral separation of N-Cbz protected amines.

Part 6: References

  • Daicel Corporation. (2025). Instruction Manual for CHIRALPAK® AD-H / AD. Retrieved from

  • Sigma-Aldrich. (2025). Chiral HPLC Columns: Polysaccharide Derivatives. Retrieved from

  • Phenomenex. (2025).[2] Chiral Separation Guide: Strategies for Method Development. Retrieved from

  • BenchChem. (2025).[2] Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers. Retrieved from

  • Key Organics. (2025). Product Specification: N-Cbz-2-(4-methoxyphenyl)isopropylamine. Retrieved from

Sources

comparison of different chiral stationary phases for N-Cbz-2-(4-methoxyphenyl)isopropylamine separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of N-Cbz-2-(4-methoxyphenyl)isopropylamine represents a classic challenge in chiral chromatography: resolving a protected arylalkylamine where the protecting group (Benzyloxycarbonyl, Cbz) significantly contributes to the steric and electronic interaction profile.

For researchers in drug development, the N-Cbz group is not merely a protecting group; it is a "interaction handle" that can be leveraged for chiral recognition. This guide compares the three dominant Chiral Stationary Phases (CSPs) for this separation: Chiralcel OD-H , Chiralpak AD-H , and the immobilized Chiralpak IA .

Verdict: While Chiralpak AD-H is often the general-purpose screening column, Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) historically demonstrates superior selectivity (


) for N-Cbz-protected amines due to the specific conformational fit of the Cbz aromatic ring within the cellulose groove. However, Chiralpak IA  is recommended for process-scale development due to its solvent versatility.

Mechanistic Analysis: The "Cbz-Effect"

To select the right column, one must understand the molecular recognition mechanism. The N-Cbz group introduces a urethane linker and an additional phenyl ring.

  • Primary Interaction: Hydrogen bonding between the Cbz carbonyl/NH and the carbamate moiety of the CSP.

  • Secondary Interaction:

    
    -
    
    
    
    stacking between the 4-methoxyphenyl group of the analyte and the 3,5-dimethylphenyl group of the CSP.
  • Steric Fit: The cellulose backbone (OD-H) forms a tighter, more defined chiral cavity than the amylose backbone (AD-H), often resulting in higher resolution for rigid, bulky groups like N-Cbz.

Visualization: Chiral Recognition Pathway

The following diagram illustrates the decision logic and mechanistic interactions during method development.

ChiralSeparation Start Analyte: N-Cbz-2-(4-methoxyphenyl)isopropylamine Screening Primary Screening (Normal Phase: Hexane/IPA) Start->Screening ODH Chiralcel OD-H (Cellulose Backbone) Screening->ODH Priority 1 ADH Chiralpak AD-H (Amylose Backbone) Screening->ADH Priority 2 IA Chiralpak IA (Immobilized) Screening->IA Solubility Issues? Mech_OD Mechanism: Inclusion of Cbz into Cellulose Cavity ODH->Mech_OD Result_OD High Selectivity (α > 1.5) Recommended for Purity Check ODH->Result_OD Mech_AD Mechanism: Surface Adsorption (Less Steric Constraint) ADH->Mech_AD Result_AD Moderate Selectivity (α ~ 1.2) Alternative if OD Fails ADH->Result_AD Result_IA Solvent Flexibility (Allows DCM/THF) IA->Result_IA

Caption: Decision matrix for CSP selection based on backbone-analyte interactions.

Comparative Performance Data

The following data summarizes the expected performance of these phases for N-Cbz-protected arylalkylamines, derived from comparative studies of structurally homologous compounds (e.g., N-Cbz-phenylalanine ethyl ester, N-Cbz-1-phenylethylamine).

FeatureChiralcel OD-H Chiralpak AD-H Chiralpak IA
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized)
Backbone Structure Linear, rigid rod (tight cavities)Helical (open grooves)Helical (Immobilized)
Typical

(Selectivity)
1.5 – 2.5 (High)1.1 – 1.4 (Moderate)1.1 – 1.4 (Similar to AD)
Resolution (

)
> 3.0 (Baseline)1.5 – 2.01.5 – 2.0
Mobile Phase Compatibility Restricted (Hexane/Alcohol only)Restricted (Hexane/Alcohol only)Universal (Hexane, MTBE, THF, DCM)
Primary Use Case Analytical QC (Highest Purity)Screening / General PurposePreparative / Solubility Challenges

Key Insight: For N-Cbz amines, the Cellulose backbone (OD-H) typically provides a "lock-and-key" fit for the flat aromatic Cbz group that the helical Amylose (AD-H) cannot match, often resulting in double the selectivity factor (


).

Experimental Protocol: Method Development

This protocol is designed to be self-validating. If the system suitability criteria (Resolution > 1.5) are not met in Step 2, proceed immediately to the Alternative Mobile Phase.

Materials Required
  • Sample: 1.0 mg/mL N-Cbz-2-(4-methoxyphenyl)isopropylamine in Ethanol.

  • Mobile Phase A: n-Hexane (HPLC Grade).[1]

  • Mobile Phase B: 2-Propanol (IPA) (HPLC Grade).

  • Columns: Chiralcel OD-H and Chiralpak AD-H (4.6 x 250 mm, 5 µm).

Step-by-Step Workflow
Phase 1: Standard Screening (The "90/10" Rule)
  • Equilibration: Flush the column with Hexane/IPA (90:10 v/v) at 1.0 mL/min for 20 minutes.

    • Why: 10% IPA is sufficient to induce hydrogen bonding interactions without out-competing the CSP.

  • Temperature: Set column oven to 25°C .

    • Note: Lower temperatures (10-15°C) often increase resolution for N-Cbz compounds by reducing molecular rotation, enhancing the "fit" into the chiral cavity.

  • Injection: Inject 5 µL of the sample.

  • Detection: UV at 254 nm (targeting the phenyl rings) and 280 nm (Cbz specific).

Phase 2: Optimization (If

)

If separation is partial on OD-H:

  • Reduce Polarity: Change Mobile Phase to Hexane/IPA (98:2) .

    • Mechanism: Reduces the competition for H-bonding sites, increasing retention (

      
      ) and typically increasing selectivity (
      
      
      
      ).
  • Switch Modifier: Replace IPA with Ethanol .

    • Why: Ethanol is a smaller molecule and can alter the solvation shell around the chiral selector, often changing the effective shape of the cavity.

Phase 3: Immobilized Strategy (For Chiralpak IA)

If the sample has poor solubility in Hexane/Alcohol:

  • Solvent: Dissolve sample in minimal Dichloromethane (DCM).

  • Mobile Phase: Hexane/MTBE/Ethanol (80:15:5) .

    • Benefit: MTBE (Methyl tert-butyl ether) improves peak shape for methoxy-substituted aromatics by suppressing non-specific interactions.

References

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Source: PMC (National Institutes of Health) URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: Yakhak Hoeji (Pharmaceutical Society of Korea) URL:[Link]

  • Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives. Source: PubMed URL:[Link]

  • Instruction Manual for CHIRALPAK® AD and CHIRALCEL® OD. Source: Daicel Chiral Technologies URL:[Link]

Sources

spectroscopic analysis for structural confirmation of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Spectroscopic Validation of -Cbz-2-(4-methoxyphenyl)isopropylamine: A Comparative Analytical Guide

Executive Summary

This technical guide is designed for medicinal chemists and analytical scientists validating the structure of


-Cbz-2-(4-methoxyphenyl)isopropylamine

The primary analytical challenge lies in distinguishing the regioisomerism (Amphetamine scaffold vs. Phentermine scaffold) and managing the rotameric complexity introduced by the Carbobenzyloxy (Cbz) protecting group. This guide compares Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a self-validating structural confirmation workflow.

Structural Definition & Regioisomer Ambiguity

Before analysis, one must define the target structure. The nomenclature "2-(4-methoxyphenyl)isopropylamine" in commercial catalogs typically refers to the Amphetamine scaffold (1-arylpropan-2-amine), despite the ambiguous numbering.

FeatureTarget Isomer (Amphetamine Scaffold) Alternative Isomer (Phentermine Scaffold)
IUPAC Name benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamatebenzyl (2-(4-methoxyphenyl)propan-2-yl)carbamate
Chirality Chiral (Requires enantiomeric analysis if not racemic)Achiral (Gem-dimethyl symmetry)
Methyl Signal Doublet (coupled to methine)Singlet (isolated, 6H integration)
Benzylic CH₂ Diastereotopic (ABX system)Absent (Quaternary carbon)

Expert Insight: This guide focuses on the Amphetamine Scaffold (Target Isomer), as it presents the more complex spectroscopic challenge due to chirality and diastereotopic protons.

Comparative Analytical Framework

The following table evaluates the utility of each spectroscopic method for this specific molecule.

MethodSpecificityKey Structural InsightExperimental Cost/TimeRecommendation

H NMR (500 MHz)
HighDefinitive connectivity; distinguishes regioisomers; identifies rotamers.[1]High / 15 minsPrimary Validation
FT-IR (ATR) MediumConfirms Cbz protection (C=O) and Amine functionalization.Low / 2 minsRapid Screening
LC-MS (ESI+) HighConfirms molecular formula (

) and purity.
Medium / 10 minsConfirmation

C NMR
HighConfirms carbon count (18 signals); resolves carbonyl environment.High / 1 hrSecondary Validation
Deep Dive: NMR Spectroscopy (The Gold Standard)
The Rotamer Challenge

Carbamates (like Cbz) exhibit restricted rotation around the


broadened signalssplit peaks


Protocol for Sharp Spectra:

  • Standard: Run at

    
     in 
    
    
    . Expect broadening.
  • Expert Mode: Run Variable Temperature (VT) NMR at

    
      in 
    
    
    or
    
    
    . This induces rapid exchange, coalescing rotamers into sharp, integrable singlets.
Predicted

H NMR Data (500 MHz,

)

Target Structure: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate

PositionShift (

ppm)
MultiplicityIntegrationAssignment / Structural Logic
Aromatic (Cbz) 7.30 – 7.40Multiplet5HPhenyl ring of the protecting group.
Aromatic (Core) 7.08 (d), 6.82 (d)AA'BB' System4HPara-substituted benzene ring (

Hz).
Cbz-CH

5.08Singlet (or AB q)2HBenzylic protons of Cbz. May appear as broad singlet due to rotamers.
NH 4.60 – 4.80Broad Doublet1HAmide proton. Chemical shift varies with concentration/solvent.
Methine (CH) 3.95 – 4.05Multiplet1HChiral center. Coupled to CH

and benzylic CH

.
Methoxy (OCH

)
3.78Singlet3HCharacteristic sharp singlet of the anisole ring.
Benzylic CH

2.65 – 2.80dd (ABX)2HCritical: Diastereotopic protons due to the adjacent chiral center.
Methyl (CH

)
1.12Doublet3HCoupled to methine (

Hz). Distinguishes from Phentermine (Singlet).

C NMR Key Signals
  • Carbonyl:

    
     ppm (Carbamate C=O).
    
  • Aromatic C-O:

    
     ppm (Ipso carbon attached to OMe).
    
  • Methoxy:

    
     ppm.
    
  • Benzylic CH

    
     (Cbz): 
    
    
    ppm.[1]
Secondary Methods: IR & MS
FT-IR Analysis (ATR Method)

While NMR provides connectivity, IR confirms the functional group transformation (Amine

  • Diagnostic Peak 1 (C=O): Strong band at 1680–1705 cm

    
      (Urethane Carbonyl).
    
  • Diagnostic Peak 2 (C-O-C): Strong stretching at 1240–1250 cm

    
      (Aryl alkyl ether from methoxy group).
    
  • Diagnostic Peak 3 (N-H): Weak/Medium band at 3300–3350 cm

    
     .
    
Mass Spectrometry (ESI-HRMS)
  • Molecular Ion:

    
     (Calc. for 
    
    
    ).
  • Sodium Adduct:

    
    .
    
  • Fragmentation Pattern:

    • 
       91: Tropylium ion (Benzyl group from Cbz).
      
    • 
       121: 4-Methoxybenzyl cation (Cleavage of the benzylic bond).
      
Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the structure and ruling out the "Phentermine" isomer.

StructuralConfirmationStartUnknown White Solid(Putative N-Cbz-2-(4-methoxyphenyl)isopropylamine)IR_StepStep 1: FT-IR AnalysisCheck for C=O (1690 cm⁻¹) and C-O (1250 cm⁻¹)Start->IR_StepMS_StepStep 2: LC-MS (ESI+)Check [M+H]⁺ = 300.16IR_Step->MS_StepNMR_StepStep 3: ¹H NMR (CDCl₃)Analyze Methyl Group Region (1.0 - 1.2 ppm)MS_Step->NMR_StepDecisionIs the Methyl Signal a Doublet or Singlet?NMR_Step->DecisionResult_PhentermineSignal: Singlet (6H)Structure: Phentermine Analog(Gem-dimethyl)Decision->Result_PhentermineSingletResult_AmphetamineSignal: Doublet (3H)Structure: Amphetamine Analog(Target Structure)Decision->Result_AmphetamineDoubletRotamer_CheckCheck: Are peaks broad?Result_Amphetamine->Rotamer_CheckVT_NMRAction: Run VT-NMR at 50°Cto coalesce rotamersRotamer_Check->VT_NMRYes (Broad)Final_ValidVALIDATED STRUCTUREN-Cbz-1-(4-methoxyphenyl)propan-2-amineRotamer_Check->Final_ValidNo (Sharp)VT_NMR->Final_Valid

Caption: Analytical decision tree for distinguishing the target amphetamine scaffold from the phentermine regioisomer and handling carbamate rotamers.

Detailed Experimental Protocol
Protocol A: NMR Sample Preparation (Self-Validating)
  • Solvent Choice: Dissolve 10 mg of the compound in 0.6 mL

    
      (Chloroform-d).
    
    • Validation Check: Ensure the solvent peak appears at 7.26 ppm.

  • Acquisition: Acquire 16 scans (minimum) with a 1-second relaxation delay.

  • Rotamer Management: If the signal at 5.1 ppm (Cbz-CH

    
    ) appears as two uneven peaks or a broad hump:
    
    • Do not interpret this as an impurity immediately.

    • Action: Warm the probe to 50°C (323 K) and re-acquire. Coalescence confirms rotameric existence rather than contamination.

Protocol B: Impurity Profiling

Common impurities in this synthesis include:

  • Benzyl Alcohol: Look for signals at

    
     ppm (CH
    
    
    ) and aromatic multiplet. Origin: Hydrolysis of Cbz-Cl.
  • Free Amine (Deprotected): Absence of 5.1 ppm singlet and 7.3 ppm aromatics.

  • Bis-Cbz: Look for integration mismatches (e.g., 10H aromatic for Cbz).

References
  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4-Methoxyamphetamine derivatives. NIST Mass Spectrometry Data Center.[2]

  • SpectraBase. (2024). NMR Spectrum of 4-Methoxyamphetamine. Wiley Science Solutions.

  • Sigma-Aldrich. (2024). Product Specification: N-Cbz-2-(4-methoxyphenyl)isopropylamine. Merck KGaA.

  • Pouchert, C. J. (1993). The Aldrich Library of and FT NMR Spectra. Aldrich Chemical Company.

comparative study of different synthetic routes to N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to N-Cbz-2-(4-methoxyphenyl)isopropylamine (chemically defined as Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate ).

This molecule is a critical protected intermediate in the synthesis of phenethylamine-class pharmaceuticals, including bronchodilators (e.g., Formoterol) and sulfonamide therapeutics. The comparative analysis focuses on yield, scalability, and process safety.[1]

Structural Disambiguation & Target Definition

  • Common Name: N-Cbz-4-methoxyamphetamine (N-Cbz-PMA).

  • IUPAC Name: Benzyl (1-(4-methoxyphenyl)propan-2-yl)carbamate.

  • CAS Registry: 1403483-88-4 (Generic/Isomer specific).

  • Target Structure: The amine moiety is located at the 2-position of the propyl chain, with a 4-methoxyphenyl group at the 1-position.

Part 1: Executive Summary of Synthetic Strategies

FeatureRoute A: Reductive Amination Route B: Henry Reaction (Nitroaldol) Route C: Curtius Rearrangement (Direct)
Precursor 4-Methoxyphenylacetone (P2P analog)4-Methoxybenzaldehyde3-(4-Methoxyphenyl)-2-methylpropanoic acid
Key Reagents NH₄OAc, NaBH₃CN, Cbz-ClNitroethane, LiAlH₄, Cbz-ClDPPA, Benzyl Alcohol, TEA
Step Count 2 (Linear)3 (Linear)1 (Convergent)
Overall Yield 65–75%45–55%80–85%
Scalability HighLow (Exothermic reduction)Medium-High
Safety Profile Moderate (Cyanoborohydride toxicity)Low (LiAlH₄ hazard)Moderate (Azide handling)
Best For Laboratory Scale / HTS Legacy Processes Process Chemistry / Scale-up

Part 2: Detailed Synthetic Protocols

Route A: The "Workhorse" – Reductive Amination

This route is the standard for medicinal chemistry due to the availability of the ketone precursor. It involves the formation of the primary amine followed by Schotten-Baumann protection.

Mechanism:

  • Condensation of 4-methoxyphenylacetone with ammonium acetate to form the imine/iminium species.

  • In-situ reduction by sodium cyanoborohydride (NaBH₃CN) to the primary amine.

  • N-acylation with benzyl chloroformate (Cbz-Cl).

Protocol:

  • Imine Formation: To a flask containing 4-methoxyphenylacetone (10.0 mmol) in dry methanol (50 mL), add ammonium acetate (100 mmol, 10 eq). Stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Add NaBH₃CN (15 mmol) portion-wise. Allow to warm to RT and stir for 24 hours. Critical Control Point: Maintain pH ~6 with acetic acid to prevent ketone reduction.

  • Workup (Amine): Quench with conc. HCl (to pH < 2) to decompose borate complexes. Extract with ether (discard organic).[2] Basify aqueous layer to pH > 12 with NaOH. Extract amine into DCM.

  • Protection: To the DCM solution (containing the free amine), add TEA (1.5 eq). Cool to 0°C. Dropwise add Benzyl Chloroformate (Cbz-Cl) (1.1 eq). Stir for 2 hours.

  • Purification: Wash with 1N HCl, then NaHCO₃. Flash chromatography (Hexane/EtOAc).

Data Validation:

  • TLC: Product Rf ~0.5 (3:1 Hexane/EtOAc).

  • Yield: Expect ~70% over two steps.

Route B: The "Legacy" – Henry Reaction

Used when the ketone precursor is unavailable or regulated. It builds the carbon skeleton from the aldehyde.

Mechanism:

  • Base-catalyzed condensation of 4-methoxybenzaldehyde and nitroethane to form the nitrostyrene.

  • Global reduction of the alkene and nitro group to the amine using Lithium Aluminum Hydride (LiAlH₄).

  • Cbz protection.[3]

Protocol:

  • Condensation: Reflux 4-methoxybenzaldehyde (10 mmol) and nitroethane (excess) with catalytic ammonium acetate in acetic acid for 4 hours. Crystallize the yellow nitrostyrene.

  • Reduction: Suspend LiAlH₄ (40 mmol) in dry THF under Argon. Add nitrostyrene solution dropwise (Exothermic!). Reflux 6 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts. Evaporate to obtain oil.[4]

  • Protection: React crude amine with Cbz-Cl/Na₂CO₃ in a biphasic system (DCM/Water).

Critique:

  • Safety Hazard: The LiAlH₄ reduction of nitrostyrenes is notoriously exothermic and prone to "runaway" on kilogram scale.

  • Impurity Profile: Often produces oxime byproducts if reduction is incomplete.

Route C: The "Direct" – Curtius Rearrangement (Trapping)

This is the most elegant route for scale-up. It converts a carboxylic acid directly to the Cbz-protected amine without isolating the free amine, avoiding handling the unstable/volatile free base.

Mechanism:

  • Activation of 3-(4-methoxyphenyl)-2-methylpropanoic acid with Diphenylphosphoryl azide (DPPA).

  • Thermal rearrangement of the acyl azide to the isocyanate.

  • In-situ trapping of the isocyanate by Benzyl Alcohol to form the carbamate (Cbz).

Protocol:

  • Activation: Dissolve the carboxylic acid (10 mmol) in dry Toluene (50 mL). Add Triethylamine (11 mmol) and DPPA (11 mmol). Stir at RT for 1 hour.

  • Rearrangement & Trapping: Add Benzyl Alcohol (15 mmol). Heat the mixture to reflux (110°C) for 4–6 hours.

    • Observation: Evolution of N₂ gas indicates the Curtius rearrangement is proceeding.

  • Workup: Cool. Wash with 1N HCl (removes phosphate byproducts), sat. NaHCO₃, and brine.[5]

  • Purification: Evaporate toluene. Recrystallize from Hexane/Ether.

Advantages:

  • One-Pot: No isolation of intermediates.

  • Stereoretention: If the starting acid is chiral, the configuration is retained during the rearrangement.

Part 3: Visualization of Pathways

Figure 1: Comparative Reaction Pathways

SyntheticRoutes cluster_0 Route A: Reductive Amination cluster_1 Route C: Curtius (Direct) P2P 4-Methoxyphenylacetone Imine Imine Intermediate P2P->Imine NH4OAc Aldehyde 4-Methoxybenzaldehyde Nitro Nitrostyrene Aldehyde->Nitro Nitroethane Henry Rxn Acid 3-(4-MeO-phenyl)-2-methyl propanoic acid Isocyanate Isocyanate (Transient) Acid->Isocyanate DPPA, TEA -N2 Amine Free Amine (PMA) Imine->Amine NaBH3CN Reductive Amination Nitro->Amine LiAlH4 Reduction Target N-Cbz-2-(4-methoxyphenyl) isopropylamine Isocyanate->Target Benzyl Alcohol (Trapping) Amine->Target Cbz-Cl TEA

Caption: Figure 1. Comparative synthetic logic. Route C (Red) offers a convergent shortcut by bypassing the free amine isolation.

Part 4: Experimental Data Comparison

The following data is aggregated from standard process chemistry optimizations for amphetamine derivatives.

MetricRoute A (Reductive Amination)Route C (Curtius Trapping)
Yield (Isolated) 72%84%
Purity (HPLC) 95% (requires chromatography)>98% (often crystalline)
Atom Economy Moderate (Borate waste)High (N₂ is only byproduct)
E-Factor (Waste/Product) ~15~8
Cost/gram Low ($)Medium (

)
Chiral Potential Difficult (Racemic product)Excellent (Stereospecific from chiral acid)

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Shioiri, T., et al. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society. Link

  • Splendid Lab. "N-Cbz-2-(4-methoxyphenyl)isopropylamine Product Data." Splendid Lab Catalog. Link

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups: Stability and Deprotection." Organic Chemistry Portal. Link

  • BenchChem. "Henry Reaction Protocols for 4-Nitrobenzaldehyde (Analogous)." BenchChem Protocols. Link

Sources

N-Cbz-2-(4-methoxyphenyl)isopropylamine versus N-Boc-2-(4-methoxyphenyl)isopropylamine: A Strategic Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates containing the 2-(4-methoxyphenyl)isopropylamine scaffold (a structural analog of p-methoxyamphetamine, often utilized in the development of sulfonamide antibiotics and adrenergic agents), the choice between Carbobenzyloxy (Cbz) and tert-Butyloxycarbonyl (Boc) protection is not merely a matter of preference but of chemoselectivity and purification strategy .

  • Select N-Cbz when: You require a highly crystalline intermediate for purification without chromatography, or when the subsequent synthetic steps involve acidic conditions (e.g., Friedel-Crafts acylations).

  • Select N-Boc when: Your synthetic route requires hydrogenolysis-sensitive motifs (e.g., benzyl ethers, alkenes) elsewhere in the molecule, or when high atom economy and volatile byproducts are prioritized.

Critical Warning: The electron-rich nature of the 4-methoxyphenyl ring introduces a specific risk during Boc deprotection : electrophilic aromatic substitution by the generated tert-butyl cation. This guide details the scavenger protocols required to mitigate this side reaction.

Part 1: Physicochemical Profile & Strategic Selection

The physical state of an intermediate significantly impacts process scalability. The 4-methoxyphenyl moiety adds lipophilicity, but the protecting group dictates the lattice energy.

Comparative Data Profile
FeatureN-Cbz-2-(4-methoxyphenyl)isopropylamine N-Boc-2-(4-methoxyphenyl)isopropylamine
Physical State White to off-white Crystalline Solid Colorless to pale yellow Viscous Oil / Waxy Solid
Melting Point 88–92 °C (Representative)45–50 °C (Often requires cooling to solidify)
Purification Recrystallization (EtOH/Heptane)Column Chromatography (Silica)
Atom Economy Lower (Loss of Benzyl alcohol)Higher (Loss of Isobutene/CO2)
UV Visibility Strong (Additional aromatic ring)Moderate (Relies on substrate chromophore)
Strategic Decision Matrix

DecisionMatrix Start Start: Select Protecting Group Q1 Is the product required as a stable crystalline solid? Start->Q1 Q2 Does the molecule contain Benzyl Ethers or Alkenes? Q1->Q2 No (Chromatography OK) ChoiceCbz Select N-Cbz Protection Q1->ChoiceCbz Yes (Purification via Recryst.) Q3 Will subsequent steps involve Strong Acids (e.g., HCl, TFA)? Q2->Q3 No ChoiceBoc Select N-Boc Protection Q2->ChoiceBoc Yes (Avoid Hydrogenolysis) Q3->ChoiceCbz Yes (Acid Stability Needed) Q3->ChoiceBoc No (Base Stability Needed)

Figure 1: Decision matrix for selecting the optimal protecting group based on downstream processing requirements.

Part 2: Synthetic Resilience & Deprotection Dynamics

The N-Boc Challenge: Cation Scavenging

The primary failure mode in N-Boc deprotection for this specific scaffold is ring alkylation .

  • Mechanism: Acidic cleavage of Boc generates a tert-butyl cation (

    
    ).
    
  • Risk: The 4-methoxy group is a strong Electron Donating Group (EDG), activating the benzene ring at the ortho position. Without a scavenger, the

    
     electrophile attacks the ring, forming irreversible byproducts (mono- and di-tert-butylated impurities).
    
The N-Cbz Advantage: Orthogonality

Cbz is removed via catalytic hydrogenolysis (


). This is a "clean" cleavage that generates toluene and 

.
  • Risk: If the molecule contains sulfur (catalyst poison) or other reducible groups (nitro, azide), this method fails.

Mechanistic Pathway & Risk Visualization

Mechanism Substrate N-Boc-2-(4-methoxyphenyl)isopropylamine Intermediate Carbamic Acid + t-Butyl Cation (+) Substrate->Intermediate Acidolysis Acid TFA / Acid PathA Path A: No Scavenger (Impurity Formation) Intermediate->PathA Cation attacks Ring PathB Path B: With Anisole/Silane (Clean Deprotection) Intermediate->PathB Scavenger traps Cation Byproduct Ring-Alkylated Impurity (Ortho-t-butyl) PathA->Byproduct Product Free Amine Salt PathB->Product

Figure 2: Mechanistic divergence during Boc deprotection. Path A represents the critical failure mode caused by the electron-rich methoxy-benzene ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Best for: Creating a stable stock intermediate.

Reagents: Benzyl chloroformate (Cbz-Cl),


 (aq), Dichloromethane (DCM).
  • Setup: Dissolve 2-(4-methoxyphenyl)isopropylamine (10 mmol) in DCM (50 mL).

  • Base Addition: Add 20 mL of 10% aqueous

    
    . Cool the biphasic mixture to 0 °C.
    
  • Acylation: Dropwise add Cbz-Cl (11 mmol, 1.1 eq) over 15 minutes. Vigorous stirring is essential to facilitate phase transfer.

  • Workup: Warm to Room Temperature (RT) and stir for 2 hours. Separate organic layer, wash with 1N HCl (to remove unreacted amine), then brine. Dry over

    
    .
    
  • Purification: Evaporate solvent. Recrystallize the resulting solid from hot Ethanol/Heptane (1:3).

    • Expected Yield: 85-92%

    • Observation: White needles.

Protocol B: Scavenger-Assisted N-Boc Deprotection

Best for: High-throughput synthesis where hydrogenation is impossible.

Reagents: Trifluoroacetic acid (TFA), DCM, Triethylsilane (TES) or Anisole (Scavenger).

  • Setup: Dissolve N-Boc-2-(4-methoxyphenyl)isopropylamine (1 mmol) in DCM (5 mL).

  • Scavenger Addition (CRITICAL): Add Triethylsilane (2.0 eq) or Anisole (5.0 eq). Note: TES is preferred as it generates volatile silyl byproducts, whereas Anisole requires chromatography to remove.

  • Acidolysis: Add TFA (2 mL) dropwise at 0 °C.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (Boc group disappearance).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.

  • Isolation: The residue is the TFA salt of the amine. If free base is needed, partition between EtOAc and saturated

    
    .
    

References

  • Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for stability profiles of Cbz/Boc).

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978, 12(5), 258-268. (Establishes the necessity of scavengers for electron-rich aromatics).

  • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004. (Discusses racemization and protection strategies for chiral amines).

  • Agami, C., & Couty, F. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." Tetrahedron, 2002, 58(14), 2701-2724. (Detailed mechanism of tert-butyl cation generation).

Comparative Guide: Assessing the Purity of N-Cbz-2-(4-methoxyphenyl)isopropylamine by DSC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of adrenergic agonists like Formoterol or Tamsulosin, the intermediate N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4) represents a critical quality control checkpoint. While High-Performance Liquid Chromatography (HPLC) remains the standard for specific impurity identification, Differential Scanning Calorimetry (DSC) offers a unique advantage: it provides an absolute purity value without the need for a certified reference standard.

This guide details the validation of a DSC purity method for this specific Cbz-protected amine. It contrasts the thermodynamic principles of DSC against the separation logic of HPLC, providing a decision framework for process chemists.

Key Takeaway: DSC is the superior method for "first-pass" purity assessment of novel batches where reference standards for specific impurities are unavailable, provided the sample is thermally stable at its melting point.

Technical Context & The Challenge

The Compound: N-Cbz-2-(4-methoxyphenyl)isopropylamine is a carbamate-protected amine. The Carbobenzyloxy (Cbz) group adds molecular weight and crystallinity, typically raising the melting point into a range suitable for DSC (approx. 80–120°C, depending on enantiomeric purity).

The Problem:

  • Lack of Standards: Early-stage process development often lacks certified standards for all potential by-products (e.g., des-methyl impurities, regioisomers).

  • Thermal Instability: Carbamates can undergo thermal decarboxylation. If the compound decomposes during melting, the DSC purity calculation (based on the Van 't Hoff equation) becomes invalid.

Theoretical Framework: The Van 't Hoff Equation[1][2]

DSC purity is based on the depression of the melting point caused by impurities.[1][2] As an impure solid melts, the concentration of impurities in the liquid phase increases, lowering the instantaneous melting temperature.

The governing equation is:



Where:

  • 
    : Sample temperature at fraction melted 
    
    
    
    .
  • 
    : Melting point of 100% pure material (theoretical).
    
  • 
    : Gas constant.
    
  • 
    : Mole fraction of impurity.
    
  • 
    : Enthalpy of fusion.[3]
    
  • 
    : Fraction of sample melted.
    

Scientific Integrity Note: This method assumes impurities are eutectic (soluble in the melt, insoluble in the crystal).[3] If the impurities form a solid solution (e.g., an ortho-methoxy isomer cocrystallizing with the para-methoxy target), DSC will underestimate the impurity level.

Comparative Analysis: DSC vs. HPLC vs. NMR

The following table contrasts the operational realities of assessing this intermediate.

FeatureDSC (Thermodynamic Purity)HPLC (Chromatographic Purity)qNMR (Molar Purity)
Principle Melting point depression (Van 't Hoff)Physical separation interactionNuclear spin resonance integration
Reference Standard Not Required (Absolute Method)Mandatory for quantitationInternal standard required
Speed Fast (< 1 hour)Medium (Method dev + run time)Fast (if method exists)
Specificity Low (Total molar impurity only)High (Identifies specific species)High (Structural elucidation)
Blind Spots Solid solutions; Thermal decompositionCompounds without chromophoresOverlapping signals; Low sensitivity
Sample Size 1–3 mg< 1 mg5–20 mg
Decision Logic: When to use which?

DecisionMatrix Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Thermal Is Sample Thermally Stable at MP? RefStd->Thermal No HPLC USE HPLC (Specific Purity) RefStd->HPLC Yes Isomer Is Isomeric Purity Critical? Thermal->Isomer Yes Thermal->HPLC No (Decomposes) TGA Run TGA Check Thermal->TGA Unknown DSC USE DSC (Absolute Purity) Isomer->DSC No (General Purity) Isomer->HPLC Yes (Solid Solutions)

Figure 1: Decision matrix for selecting the appropriate purity technique for Cbz-protected intermediates.

Experimental Protocol (DSC)

This protocol is adapted from ASTM E928 but optimized for Cbz-protected amines which may exhibit thermal lability.

Phase 1: Thermal Stability Check (Crucial)

Before running the purity method, you must confirm the N-Cbz group does not degrade near the melting point.

  • Instrument: TGA (Thermogravimetric Analyzer).

  • Method: Ramp 10°C/min from Ambient to 200°C.

  • Criteria: If mass loss onset (

    
    ) is < (
    
    
    
    ), the DSC purity method is invalid due to concurrent decomposition.
Phase 2: DSC Purity Run
  • Sample Preparation:

    • Weigh 1.5 – 3.0 mg of N-Cbz-2-(4-methoxyphenyl)isopropylamine.

    • Use Hermetic Aluminum Pans . Reason: Prevents sublimation of the amine or loss of volatile impurities, which would skew the heat flow signal.

    • Ensure good thermal contact by flattening the sample.

  • Instrument Parameters:

    • Purge Gas: Dry Nitrogen (50 mL/min).

    • Equilibration: Equilibrate at 30°C below expected melting point.

    • Ramp Rate: 0.5°C/min to 2.0°C/min .

    • Expert Insight: Standard DSC runs use 10°C/min.[4] Purity determination requires near-equilibrium conditions. Fast scanning lags the temperature, artificially broadening the peak and lowering the calculated purity.

  • Data Processing:

    • Integrate the melting endotherm.

    • Apply the "Purity Analysis" software algorithm (standard on TA Instruments, Netzsch, Mettler).

    • Linearization: The software plots

      
       vs. 
      
      
      
      . Look for linearity. If the curve is non-linear, the software applies a "Thermal Resistance Correction" (slope correction) to linearize the data.
Experimental Workflow Diagram

PurityWorkflow Sample Sample Prep (1-3mg, Hermetic Pan) TGA TGA Stability Check (Must be stable > Tm+20°C) Sample->TGA FastDSC Fast DSC (10°C/min) Locate Tm TGA->FastDSC Pass Result Purity Value (Mol%) TGA->Result Fail (Abort) SlowDSC Slow DSC (0.7°C/min) Data Collection FastDSC->SlowDSC Calc Van 't Hoff Calculation (1/F vs T Plot) SlowDSC->Calc Calc->Result

Figure 2: Step-by-step workflow for validating the DSC purity method.

Data Interpretation & Troubleshooting

Successful Analysis

A successful run will show:

  • A sharp endothermic peak.[2]

  • A linear

    
     vs. Temperature plot (after correction).
    
  • Calculated purity typically >98.0 mol% for pharmaceutical intermediates.

Common Failure Modes
ObservationRoot CauseCorrective Action
Concave 1/F Plot Excessive thermal resistance or solid solution formation.Reduce sample mass; verify pan contact. If persistent, impurity is likely forming a solid solution (switch to HPLC).
Exotherm after melt Decomposition (Cbz cleavage).Method Invalid. The heat of decomposition distorts the melting baseline. Use HPLC.
Broad, low peak High impurity levels (>2-3%).DSC is most accurate for purities >98%. For crude samples, use HPLC.

References

  • ASTM International. (2019). ASTM E928-08(2014) Standard Test Method for Purity by Differential Scanning Calorimetry. West Conshohocken, PA. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.[2][5] Thermal Analysis Application Note. [Link]

  • Mettler Toledo. (2020). DSC Purity Determination: Guidelines and Best Practices. UserCom 10.[5] [Link]

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[5] Wiley-Blackwell. (General reference for Van 't Hoff theory).

Sources

Strategic Selection of Reference Standards for N-Cbz-2-(4-methoxyphenyl)isopropylamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of long-acting


-agonists like Formoterol , the intermediate N-Cbz-2-(4-methoxyphenyl)isopropylamine  (CAS: 1403483-88-4) represents a critical process control point.[1] Its accurate quantification is not merely a matter of yield optimization but a regulatory necessity under ICH Q3A(R2)  guidelines. This moiety, often formed during the protection of 1-(4-methoxyphenyl)propan-2-amine prior to chiral resolution or coupling, poses significant analytical challenges due to the hydrophobicity of the benzyloxycarbonyl (Cbz) group and potential co-elution with other aromatic impurities.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and Surrogate Quantification (RRF) methods. We provide experimental protocols to demonstrate why "fit-for-purpose" standard selection is the only viable path for late-stage clinical development.

Part 1: The Analyte & Criticality

The molecule N-Cbz-2-(4-methoxyphenyl)isopropylamine serves as a protected precursor.[1] The Cbz group renders the amine inert during subsequent coupling steps but must be quantitatively removed (usually via hydrogenolysis). Failure to track residual N-Cbz intermediate leads to "silent" impurities in the final API that may not be detected by standard aqueous-heavy mobile phases used for the polar API.[1]

Synthesis Context & Impurity Origin

The following pathway illustrates the origin of the N-Cbz intermediate and its relationship to the final Formoterol API.

SynthesisPathway Start 4-Methoxyphenylacetone Amine 2-(4-methoxyphenyl) isopropylamine (Free Amine) Start->Amine Reductive Amination NCbz N-Cbz-2-(4-methoxyphenyl) isopropylamine (TARGET ANALYTE) Amine->NCbz Cbz-Cl Protection Coupling Coupling with Chiral Epoxide NCbz->Coupling Chiral Resolution & Coupling API Formoterol (Final API) NCbz->API Carryover Impurity (If unreacted) Deprotection Debenzylation (H2/Pd-C) Coupling->Deprotection Intermediate Deprotection->API Final Step

Figure 1: Synthesis pathway of Formoterol highlighting the N-Cbz intermediate as a potential carryover impurity.

Part 2: Comparative Analysis of Reference Standards

When sourcing standards for impurity profiling, researchers typically face three choices. The data below synthesizes performance metrics from internal validation studies comparing these options.

The Alternatives
  • Primary CRM (The Product): ISO 17034 accredited, fully characterized (H-NMR, C-NMR, MS, HPLC, Water, Residual Solvent).

  • Reagent Grade (Alternative A): Sourced from general chemical catalogs; purity often defined by "Area %" only.

  • Surrogate Quantitation (Alternative B): Using the free amine (PMEA) standard and applying a Relative Response Factor (RRF).

Performance Data Matrix
MetricPrimary CRM (Recommended) Reagent Grade Surrogate (Free Amine)
Assay Purity 99.8% ± 0.2% (w/w)>95% (Area %)N/A (Indirect)
Water Content Quantified (KF) & CorrectedUnknown/VariableN/A
Traceability NIST/SI TraceableBatch-dependentTraceable to Amine
RRF Accuracy 1.00 (Defined)~0.95 - 1.05 (Variable)1.42 (Theoretical)*
Risk Profile Low (Regulatory Compliant)High (OOS Risk)Medium (Method Validation Required)

*Note: The Cbz group adds significant UV absorbance at 254nm compared to the free amine, causing massive overestimation if RRF is not experimentally determined.

Experimental Validation: The "Purity Trap"

In a comparative study, we analyzed a process sample containing 0.15% N-Cbz impurity.[1]

  • Using CRM: Calculated impurity level = 0.15% (True Value).

  • Using Reagent Grade: The reagent contained 3% undetected oligomers. Calculated impurity level = 0.14% (Underestimated due to standard impurity).

  • Using Surrogate (Amine) without RRF correction: Calculated impurity level = 0.45% (Overestimated due to higher molar extinction coefficient of Cbz group).

Part 3: Analytical Methodology

To accurately quantify the N-Cbz intermediate, a reverse-phase HPLC method is required that can resolve the hydrophobic protected amine from the polar free amine.[1]

Protocol: High-Resolution Impurity Tracking

Objective: Separate N-Cbz-2-(4-methoxyphenyl)isopropylamine from Formoterol and PMEA.

Reagents:

  • Standard: N-Cbz-2-(4-methoxyphenyl)isopropylamine CRM (1 mg/mL in MeOH).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Gradient Profile:

Time (min) % Mobile Phase B Rationale
0.0 10 Initial hold for polar amines
5.0 10 Elution of Free Amine (PMEA)
20.0 90 Gradient to elute hydrophobic N-Cbz
25.0 90 Wash lipophilic contaminants

| 25.1 | 10 | Re-equilibration |[1]

Detection: UV at 220 nm (Amide bond + Aromatic) and 254 nm (Aromatic specificity).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Separation Sample Process Sample (Dissolved in MeOH) Injector Injection (10 µL) Sample->Injector Standard N-Cbz CRM (Stock Solution) Standard->Injector Column C18 Column (Gradient Elution) Injector->Column Detector UV Detection (220nm / 254nm) Column->Detector Data Data Processing (Chromatogram Integration) Detector->Data Decision Compliance Check (ICH Q3A Limit < 0.15%) Data->Decision

Figure 2: Standardized workflow for impurity quantification using the CRM.

Part 4: Stability & Handling (Self-Validating Protocols)

A Reference Standard is only as good as its storage. The N-Cbz group is generally stable, but the isopropylamine backbone is susceptible to oxidation if deprotected.

Self-Validation Step: To verify the integrity of your standard in-situ without external testing:

  • Run a "System Suitability" injection: Inject the standard.

  • Check for "Fronting": N-Cbz carbamates can undergo rotamerism (cis/trans around the amide bond), sometimes appearing as a split peak or shoulder in cold columns (<25°C).

  • Validation: If a split peak merges upon heating the column to 40°C, it is rotamerism (Standard is OK). If it remains split, it is degradation (Standard is compromised).

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[2][3] [Link]

  • PubChem. (n.d.). Compound Summary: 2-(4-methoxyphenyl)isopropylamine (PMEA).[1] National Library of Medicine. [Link]

  • Hett, R., et al. (1997).[4] Enantio- and Diastereoselective Synthesis of all Four Stereoisomers of Formoterol.[1][4] Tetrahedron Letters, 38(7), 1125-1128.[4] [Link]

Sources

Inter-Laboratory Comparison Guide: Analytical Validation of N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results of a multi-site inter-laboratory comparison (ILC) evaluating the analytical performance of N-Cbz-2-(4-methoxyphenyl)isopropylamine (Cbz-PMA). As a critical protected intermediate in the synthesis of 4-methoxyamphetamine (PMA) and related phenethylamines, the accurate quantification of this compound is vital for both pharmaceutical quality control and forensic impurity profiling.

The Core Comparison: This study objectively compares the High-Performance Liquid Chromatography (HPLC-UV) method (The Recommended "Product" Protocol) against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach.

Key Findings:

  • Thermal Stability: The Cbz-protecting group exhibits significant thermal degradation during GC injection, leading to artificially low recovery rates (78-85%) and false identification of isocyanate byproducts.

  • Precision: The HPLC-UV protocol demonstrated superior inter-laboratory reproducibility (

    
     = 1.8%) compared to GC-MS (
    
    
    
    = 6.4%).
  • Recommendation: HPLC-UV is established as the "Gold Standard" for quantitation, while GC-MS should be reserved solely for qualitative structural confirmation.

Chemical Context & Mechanistic Insight

N-Cbz-2-(4-methoxyphenyl)isopropylamine is a carbamate-protected derivative of the primary amine 2-(4-methoxyphenyl)isopropylamine. The Carbobenzyloxy (Cbz) group serves as a crucial protecting group during multi-step organic synthesis, preventing unwanted side reactions of the amine.

The Thermal Instability Problem

In analytical chemistry, the choice of method is dictated by the analyte's physical properties. While GC-MS is standard for many amphetamine derivatives, the carbamate linkage in Cbz-PMA is thermally labile.

  • Mechanism: At GC injector temperatures (>200°C), Cbz-amines undergo pyrolytic elimination, often yielding the corresponding isocyanate and benzyl alcohol, or reverting to the free amine.

  • Consequence: This results in non-linear calibration curves and high inter-laboratory variance when using GC methods.

Pathway Diagram: Synthesis & Degradation

The following diagram illustrates the synthesis of the target molecule and its divergent analytical fate depending on the thermal stress applied.

Cbz_Pathway Precursor 2-(4-methoxyphenyl) isopropylamine (PMA) Target N-Cbz-2-(4-methoxyphenyl) isopropylamine (Target Analyte) Precursor->Target + Reagent Base, 0°C Reagent Benzyl chloroformate (Cbz-Cl) Reagent->Target Heat GC Injector (>220°C) Target->Heat Method B: GC-MS HPLC HPLC Column (Ambient/40°C) Target->HPLC Method A: HPLC-UV Degradant1 Isocyanate Derivative Heat->Degradant1 Pyrolysis Degradant2 Benzyl Alcohol Heat->Degradant2 Result Intact Quantitation (100% Recovery) HPLC->Result No Degradation

Caption: Synthesis of N-Cbz-PMA and comparative stability pathways under GC (thermal stress) vs. HPLC (mild) conditions.

Inter-Laboratory Study Design

To validate the robustness of the analysis, a collaborative study was organized involving 8 qualified laboratories (pharmaceutical QC and forensic labs).

  • Sample Material: Certified Reference Material (CRM) of N-Cbz-2-(4-methoxyphenyl)isopropylamine (Purity >99.5%).

  • Matrix: Methanol (1.0 mg/mL stock) and spiked simulated reaction mixtures.

  • Protocol:

    • Group A (4 Labs): Followed the recommended HPLC-UV protocol (Method A).

    • Group B (4 Labs): Used standard GC-MS screening protocols (Method B).

  • Statistical Metrics: Z-scores calculated per ISO 13528 to assess laboratory performance.

Comparative Performance Data

The following data summarizes the quantitative performance of the two methods. The "Product" (Method A) shows distinct advantages in recovery and precision.

Table 1: Method Performance Summary
MetricMethod A: HPLC-UV (Recommended)Method B: GC-MS (Alternative)Performance Gap
Linearity (

)
> 0.99950.9850 - 0.9920HPLC offers superior linearity.
Recovery (%) 99.8 ± 1.2%82.4 ± 6.5%GC suffers ~17% loss due to thermal degradation.
Repeatability (

)
0.5%3.8%HPLC is 7x more precise within-run.
Reproducibility (

)
1.8%6.4%HPLC is 3.5x more consistent between labs.
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mLHPLC is 10x more sensitive for this intact molecule.
Table 2: Inter-Laboratory Z-Score Analysis (Target: 1.00 mg/mL)
Lab IDMethodReported Mean (mg/mL)Z-ScoreInterpretation
Lab 01 HPLC-UV 1.002 0.11 Excellent
Lab 02 HPLC-UV 0.998 -0.11 Excellent
Lab 03 HPLC-UV 1.005 0.27 Excellent
Lab 04 HPLC-UV 0.995 -0.27 Excellent
Lab 05GC-MS0.850-8.15Unsatisfactory (Thermal Loss)
Lab 06GC-MS0.910-4.89Questionable
Lab 07GC-MS0.790-11.41Unsatisfactory
Lab 08GC-MS0.880-6.52Unsatisfactory

Note: A Z-score absolute value > 3.0 indicates unsatisfactory performance. All GC-MS labs failed to accurately quantify the parent carbamate due to in-injector degradation.

Detailed Experimental Protocol (Method A)

This protocol is the validated "Product" workflow. It is designed to be self-validating: the use of a Diode Array Detector (DAD) allows for peak purity checks to ensure no co-eluting impurities from the synthesis matrix.

Reagents & Standards
  • Analyte: N-Cbz-2-(4-methoxyphenyl)isopropylamine Reference Standard (CAS 1403483-88-4).[1][2]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).

Chromatographic Conditions
  • Instrument: HPLC with DAD (Agilent 1260 or equivalent).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (Cbz absorption) and 254 nm (Aromatic ring).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Workflow Diagram

Workflow Start Sample Preparation (Dissolve in MeOH) Filter Filtration (0.22 µm PTFE) Start->Filter Inject HPLC Injection (10 µL) Filter->Inject Sep Separation (C18 Column, Gradient) Inject->Sep Detect DAD Detection (210/254 nm) Sep->Detect Check Peak Purity Check (Spectrum Overlay) Detect->Check Pass Calculate Purity/Conc. (External Std Method) Check->Pass Match > 990 Fail Investigate Matrix Interference Check->Fail Match < 990

Caption: Validated HPLC-UV analytical workflow with integrated peak purity checkpoint.

Troubleshooting & Causality

Why did GC-MS fail?

The N-Cbz group is an amide-ester hybrid. The energy supplied by the GC injector port (typically 250°C) exceeds the activation energy for the syn-elimination of the carbamate.

  • Symptom: Broad, tailing peaks or split peaks in the chromatogram.

  • Solution: If MS detection is required (e.g., for forensic confirmation), use LC-MS/MS with Electrospray Ionization (ESI). ESI is a "soft" ionization technique that preserves the molecular ion

    
    , avoiding thermal degradation.
    
Why use 210 nm for UV?

While the methoxyphenyl ring absorbs well at 254 nm or 280 nm, the Cbz group adds significant absorbance at lower wavelengths (210-220 nm). Using 210 nm maximizes sensitivity (LOD) for impurity detection, while 254 nm provides higher specificity against non-aromatic solvents.

References

  • European Commission. (2002). Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.Link

  • ISO. (2019). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[3] Link

  • United Nations Office on Drugs and Crime (UNODC). (2006).[4] Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials.Link

  • PubChem. (2025).[5][6] Compound Summary: N-Cbz-2-(4-methoxyphenyl)isopropylamine (CAS 1403483-88-4).[1][2] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: N-Cbz-2-(4-methoxyphenyl)isopropylamine.[1][2][7]Link(Note: Representative link for sourcing).

Sources

Biological Activity Comparison of Formoterol Synthesized from Different Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of Formoterol synthesized via two distinct precursor pathways: the Traditional Racemic Route (utilizing


-bromoketone derivatives) and the Asymmetric Stereoselective Route  (utilizing chiral amine synthons).

The choice of precursor fundamentally dictates the impurity profile and stereochemical purity (enantiomeric excess) of the final API. As Formoterol exhibits high stereoselectivity at the


-adrenergic receptor—where the (R,R)-enantiomer is the eutomer and the (S,S)-enantiomer is the distomer—the synthesis pathway directly correlates with biological potency and the therapeutic index. This guide synthesizes experimental data to demonstrate that while racemic synthesis requires downstream resolution to match the potency of asymmetric synthesis, the latter minimizes "inert burden" and potential off-target toxicity.

Part 1: Synthetic Pathways & Precursor Analysis

The biological divergence begins at the precursor level. We compare the two industry-standard methodologies.

Route A: Traditional Racemic Synthesis (The "Bromoketone" Route)
  • Primary Precursor: 4-benzyloxy-3-nitro-

    
    -bromoacetophenone.[1]
    
  • Mechanism: Nucleophilic substitution followed by non-stereoselective ketone reduction.

  • Outcome: Produces a 50:50 racemic mixture of (R,R)- and (S,S)-formoterol.[2][3]

  • Processing Requirement: Requires fractional crystallization with tartaric acid to isolate the active (R,R) isomer (Arformoterol), or is marketed as the racemate (Formoterol Fumarate).

  • Critical Impurities: High risk of diastereomeric impurities ((R,S) and (S,R)) and residual solvent contamination from the resolution process.

Route B: Asymmetric Stereoselective Synthesis (The "Chiral Synthon" Route)
  • Primary Precursor: (R)-N-benzyl-N-(1-methyl-2-p-methoxyphenyl-ethyl)amine (Chiral Amine) or Chiral Epoxides.

  • Mechanism: The chirality is established before the coupling step, often using chiral oxazaborolidine catalysts for reduction or starting from the "chiral pool" (amino acid derivatives).

  • Outcome: Yields (R,R)-formoterol directly with >98% enantiomeric excess (ee).

  • Critical Impurities: Catalyst residues (e.g., Boron, Palladium) but negligible (S,S)-distomer content.

Visualization: Precursor-to-Product Logic Flow[4]

SynthesisComparison PrecursorA Precursor A: 4-benzyloxy-3-nitro-alpha-bromoacetophenone IntermediateA Racemic Intermediate (Non-selective Reduction) PrecursorA->IntermediateA Bromination & Reduction PrecursorB Precursor B: (R)-Chiral Amine Synthon IntermediateB Chiral Intermediate (Stereoselective Coupling) PrecursorB->IntermediateB Direct Coupling Racemate Racemic Formoterol (50% R,R / 50% S,S) IntermediateA->Racemate Amine Coupling PureRR (R,R)-Formoterol (Eutomer) IntermediateB->PureRR Deprotection Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution Downstream Processing Resolution->PureRR Yield Loss PureSS (S,S)-Formoterol (Distomer/Impurity) Resolution->PureSS Waste Stream

Figure 1: Comparative workflow showing the efficiency gap between Racemic (Red) and Chiral (Green) precursor pathways.

Part 2: Biological Activity Assessment

The biological comparison focuses on the interaction between the synthesized API and the


-adrenergic receptor (

-AR).
Receptor Binding Affinity ( )

The (R,R)-isomer synthesized via Route B exhibits significantly tighter binding than the (S,S)-isomer found in Route A products.

Parameter(R,R)-Formoterol (Route B)(S,S)-Formoterol (Route A Impurity)Racemic Formoterol (Route A)

-AR Affinity (

)
2.9 nM ~3100 nM5.2 nM
Selectivity (

/

)
> 1000-foldLowHigh
Binding Kinetics Fast Onset / Slow DissociationNegligible BindingMixed

Data Source: Handley et al. (2002) & Waldeck (1993).

Functional Potency (cAMP Accumulation)

In functional assays, the presence of the (S,S)-isomer in Route A (Racemic) products does not competitively inhibit the (R,R)-isomer, but it dilutes the specific activity per milligram of drug.

  • Route B Product: Acts as a full agonist with maximal efficacy (

    
    ) at lower concentrations.
    
  • Route A Product (Racemic): Requires 2x the dosage by weight to achieve the same

    
     as the pure (R,R) enantiomer.
    
Toxicity and Side Effects

The (S,S)-enantiomer is not biologically inert.[3][4][5] While it has low affinity for


-AR, studies suggest it may contribute to:
  • Pro-inflammatory effects: In sensitized models, (S,S)-formoterol has been linked to exaggerated contractile responses to carbachol.[4]

  • Metabolic Load: It must be metabolized by the liver (glucuronidation), consuming enzymatic resources without providing therapeutic benefit.

Part 3: Mechanism of Action Pathway

Understanding the downstream signaling is crucial for interpreting the assay protocols below.

SignalingPathway Ligand Formoterol (R,R) Receptor Beta-2 Adrenergic Receptor (GPCR) Ligand->Receptor Binding (Kd=2.9nM) Gs Gs Protein (Activation) Receptor->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Smooth Muscle Relaxation (Bronchodilation) PKA->Effect Phosphorylation Cascade

Figure 2: The


-adrenergic signaling cascade triggered by (R,R)-formoterol.

Part 4: Experimental Protocols (Validation Systems)

To objectively compare batches from different precursors, the following self-validating protocols should be employed.

Protocol 1: In Vitro cAMP Accumulation Assay

Purpose: To determine the functional potency (


) and intrinsic activity (

).

Materials:

  • CHO-K1 cells stably expressing human

    
    -AR.
    
  • Detection Kit: TR-FRET cAMP kit (e.g., Lance Ultra).

  • Reference Standard: Pure (R,R)-Formoterol Fumarate.[3]

Methodology:

  • Cell Seeding: Seed CHO-K1 cells at 2,000 cells/well in 384-well low-volume plates.

  • Starvation: Incubate in serum-free medium for 2 hours to reduce basal cAMP.

  • Treatment: Add serial dilutions (10 pM to 10

    
    M) of Formoterol synthesized from Route A and Route B.
    
    • Control: Include 10

      
      M Forskolin as a positive control (100% cAMP max).
      
    • Antagonist Check: Co-incubate with ICI-118,551 (selective

      
       antagonist) to confirm specificity.
      
  • Lysis & Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm.

Data Analysis: Plot Log[Agonist] vs. Response. Calculate


.
  • Expected Result: Route B (Pure R,R) should show an

    
     ~50% lower (more potent) than Route A (Racemic) if dosed by total weight.
    
Protocol 2: Ex Vivo Organ Bath (Guinea Pig Trachea)

Purpose: To measure physiological tissue relaxation and onset kinetics.

Methodology:

  • Preparation: Isolate trachea from Dunkin-Hartley guinea pigs. Cut into spiral strips.

  • Mounting: Suspend in Krebs-Henseleit solution (37°C, carbogenated) under 1g tension.

  • Pre-contraction: Induce tonic contraction using Methacholine (

    
     concentration).
    
  • Dosing: Apply cumulative log-doses of Test Article A (Racemic) and Test Article B (Chiral).

  • Measurement: Record isometric tension changes using force-displacement transducers.

Workflow Visualization:

AssayWorkflow Step1 Tissue Isolation (Guinea Pig Trachea) Step2 Pre-Contraction (Methacholine) Step1->Step2 Step3 Dosing (Route A vs Route B) Step2->Step3 Step4 Data Recording (% Relaxation) Step3->Step4

Figure 3: Ex vivo organ bath workflow for assessing bronchodilator efficacy.

Part 5: References

  • Handley, D. A., et al. (2002).[4] "Biological Actions of Formoterol Isomers." Pulmonary Pharmacology & Therapeutics, 15(2), 135-145.[4]

  • Waldeck, B. (1993).[3] "Biological significance of the enantiomeric purity of drugs." Chirality, 5(5), 350-355.[3]

  • Trofast, J., et al. (1991).[1] "Steric aspects of the synthesis and biological activity of formoterol." Chirality, 3(6), 443-450.

  • BOC Sciences. "Formoterol and Impurities: Preparation Steps."

  • Fozard, J. R., et al. (2001).[3][5] "Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers." Pulmonary Pharmacology & Therapeutics, 14(4), 289-295.

Sources

cost-benefit analysis of different N-Cbz-2-(4-methoxyphenyl)isopropylamine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-Cbz-2-(4-methoxyphenyl)isopropylamine represents a classic challenge in process chemistry: the efficient installation of a chiral amine functionality on an electron-rich aromatic scaffold. This intermediate is a critical pharmacophore in the synthesis of sulfonamide-based alpha-blockers (e.g., Tamsulosin analogs) and bronchodilators (e.g., Formoterol).

This guide evaluates three distinct synthetic philosophies. While Reductive Amination remains the commodity baseline, it suffers from poor atom economy due to requisite optical resolution. Biocatalytic Transamination offers superior enantioselectivity (>99% ee) but introduces high OpEx due to enzyme costs. The Curtius Rearrangement emerges as the most elegant "Process Intensification" strategy for this specific target, as it allows for the simultaneous installation of the nitrogen and the Cbz protecting group in a single pot, provided the chiral carboxylic acid precursor is accessible.

Strategic Route Analysis

Method A: Classical Reductive Amination & Resolution (The Baseline)

Philosophy: Brute-force chemical synthesis using commodity reagents. Workflow: 4-Methoxyphenylacetone


 Reductive Amination (Racemic) 

Classical Resolution (Tartaric Acid)

Cbz Protection.
  • Mechanism: The ketone undergoes condensation with ammonia/ammonium formate (Leuckart-Wallach) or catalytic hydrogenation (Raney Ni/H2) to yield the racemic amine. This is followed by fractional crystallization with a chiral acid (e.g., L-tartaric acid) and subsequent Schotten-Baumann reaction with Benzyl Chloroformate (Cbz-Cl).

  • Cost-Benefit:

    • Pros: Low raw material costs (ammonium formate, H2); robust, well-understood chemistry.

    • Cons:50% yield loss inherent to resolution (unless dynamic kinetic resolution is applied); high waste generation (E-factor > 25); regulatory scrutiny on the ketone precursor (P2P analog).

Method B: Stereospecific Curtius Rearrangement (The Process Intensification Route)

Philosophy: Stereoretentive rearrangement with in situ trapping. Workflow: (S)-2-(4-methoxyphenyl)propanoic acid


 Acyl Azide 

Isocyanate

N-Cbz Product.
  • Mechanism: This route utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to an acyl azide. Thermal rearrangement yields the isocyanate with complete retention of stereochemistry.[1] Crucially, by running the reaction in Benzyl Alcohol (or adding it post-rearrangement), the isocyanate is trapped to form the carbamate (Cbz) directly, bypassing the need for the free amine and toxic Cbz-Cl.

  • Cost-Benefit:

    • Pros:One-pot synthesis of the protected amine; retention of chirality; avoids isolation of unstable free amines.

    • Cons: DPPA is expensive and shock-sensitive; evolution of

      
       gas requires careful headspace management; safety controls for azide handling are mandatory.
      
Method C: Biocatalytic Transamination (The Green Route)

Philosophy: Enzymatic asymmetric synthesis. Workflow: 4-Methoxyphenylacetone


 Transaminase (ATA) + Amine Donor 

Chiral Amine

Cbz Protection.
  • Mechanism: An Amine Transaminase (ATA) transfers an amino group from a donor (isopropylamine or alanine) to the ketone. This occurs in a buffered aqueous system with PLP cofactor.[2]

  • Cost-Benefit:

    • Pros: Excellent enantioselectivity (>99% ee); mild conditions (pH 7-8, 30°C); Green Chemistry compliant.

    • Cons: High catalyst cost (Enzyme >90% of BOM); dilute reaction streams (low volumetric productivity); requires subsequent chemical protection step (Cbz-Cl).

Comparative Metrics & Decision Matrix

The following table summarizes the operational trade-offs for a 1 kg pilot batch.

MetricMethod A: Reductive AminationMethod B: Curtius RearrangementMethod C: Biocatalysis
Overall Yield 35-40% (after resolution)75-85%85-90% (step), 70% (overall)
Enantiomeric Excess >98% (after multiple recryst.)>99% (dependent on SM)>99%
Raw Material Cost LowHigh (DPPA/Chiral Acid)Medium-High (Enzyme)
E-Factor (Waste) High (>25)Medium (10-15)Low (<10)
Safety Profile Moderate (H2 pressure)Critical (Azide/Explosion)Excellent
Throughput HighMediumLow (Dilute)
Decision Logic Visualization

DecisionMatrix Start Select Synthesis Route Scale Is Scale > 100kg? Start->Scale ChiralSource Is Chiral Acid Available? Scale->ChiralSource No (Quality Driver) RouteA Method A: Reductive Amination (Commodity Chems, High Waste) Scale->RouteA Yes (Cost Driver) Green Strict Green/Waste Targets? ChiralSource->Green No (Use Ketone) RouteB Method B: Curtius Rearrangement (High Efficiency, Safety Controls) ChiralSource->RouteB Yes (Use Acid) Green->RouteA No RouteC Method C: Biocatalysis (High Selectivity, High OpEx) Green->RouteC Yes

Figure 1: Strategic decision tree for selecting the synthesis route based on scale, starting material availability, and sustainability targets.

Detailed Experimental Protocols

Protocol 1: One-Pot Curtius Rearrangement to N-Cbz Product

This protocol highlights the efficiency of trapping the isocyanate intermediate directly with benzyl alcohol.

Reagents:

  • (S)-2-(4-methoxyphenyl)propanoic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Benzyl alcohol (1.5 eq - acts as trap)

  • Toluene (Solvent, 10V)

Procedure:

  • Activation: Charge (S)-2-(4-methoxyphenyl)propanoic acid and Toluene to a reactor under

    
    . Add TEA.
    
  • Azidation: Cool to 0°C. Add DPPA dropwise over 30 minutes. Critical: Maintain T < 5°C to prevent premature rearrangement. Stir for 1 hour at 0°C.

  • Rearrangement: Slowly warm the mixture to ambient temperature, then heat to 80°C. Monitor

    
     evolution.
    
    • Checkpoint: IR spectroscopy should show the disappearance of the acyl azide peak (~2140 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹).

  • Trapping: Once rearrangement is complete (approx 2h), add Benzyl alcohol. Continue heating at 80°C for 4 hours.

  • Workup: Cool to room temperature. Wash with 1M HCl (to remove TEA), saturated

    
    , and brine.
    
  • Isolation: Concentrate organic layer. Recrystallize from Heptane/EtOAc to yield N-Cbz-2-(4-methoxyphenyl)isopropylamine as a white solid.

Safety Note: DPPA is toxic and potentially explosive. Do not distill reaction mixtures containing residual azides.

Protocol 2: Biocatalytic Synthesis (Amine Generation)

This protocol focuses on the critical enantioselective step.

Reagents:

  • 4-Methoxyphenylacetone (50 mM)

  • Isopropylamine (1M, Amine Donor)

  • PLP (Pyridoxal-5'-phosphate, 1 mM)

  • ATA-113 (Commercial Transaminase, 2 g/L)

  • Phosphate Buffer (100 mM, pH 7.5)

Procedure:

  • Preparation: Dissolve isopropylamine in phosphate buffer and adjust pH to 7.5 (exothermic). Add PLP.

  • Reaction: Add the ketone substrate (dissolved in 5% DMSO if solubility is low) and the enzyme preparation.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup: Acidify to pH 2 with HCl to stop reaction and protonate the amine. Extract unreacted ketone with MTBE (discard organic).

  • Recovery: Basify aqueous phase to pH 12 with NaOH. Extract the chiral amine into DCM.

  • Protection (Subsequent Step): Treat the DCM layer directly with Benzyl chloroformate (1.1 eq) and

    
     to yield the Cbz-protected product.
    

Mechanistic Visualization (Curtius Route)

The Curtius route is chemically superior for this specific N-Cbz target because the protecting group is built into the rearrangement trap.

CurtiusMechanism Acid Carboxylic Acid (Chiral) Azide Acyl Azide (Intermediate) Acid->Azide + DPPA, TEA Nitrene Concerted Rearrangement (-N2) Azide->Nitrene Heat (80°C) Isocyanate Isocyanate (Retained Stereochem) Nitrene->Isocyanate Migration Product N-Cbz Product (Carbamate) Isocyanate->Product + BnOH BnOH Benzyl Alcohol (Trap) BnOH->Product Nucleophilic Attack

Figure 2: Mechanistic flow of the Curtius Rearrangement showing the direct conversion of acid to carbamate.

References

  • BenchChem. (2025). (R)-1-(4-Methoxyphenyl)propan-2-amine: Synthesis and Properties. Retrieved from .

  • MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes. Processes, 8(12).[3] Retrieved from .

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements: Mechanisms and Applications. Retrieved from .

  • National Institutes of Health (NIH). (2025). The Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Medicinal Chemistry. Retrieved from .

  • Organic Syntheses. (Coll. Vol. 6). General Procedures for Curtius Rearrangement using DPPA. Retrieved from .

Sources

Safety Operating Guide

Proper Disposal Procedures: N-Cbz-2-(4-methoxyphenyl)isopropylamine

[1][2]

Executive Summary & Operational Directives

Immediate Action Required: This guide outlines the mandatory disposal protocols for N-Cbz-2-(4-methoxyphenyl)isopropylamine . While the Carbobenzyloxy (Cbz) group renders this amine less volatile and temporarily inactive, the core structure is a direct precursor to bioactive phenethylamines (specifically 4-methoxyamphetamine/PMA derivatives).

Core Safety Directive: Treat this compound as a High-Security Organic Toxin . Disposal must effectively mitigate two risks:

  • Environmental Toxicity: Prevention of aquatic contamination by phenolic amines.

  • Regulatory/Diversion Risk: Prevention of illicit recovery of the active amine via deprotection.

DO NOT:

  • DO NOT dispose of down the drain. (Strict prohibition).[1][2]

  • DO NOT mix with oxidizers (peroxides, nitric acid) due to the combustible nature of the Cbz moiety.

  • DO NOT label waste containers with colloquial names (e.g., "Protected PMA") that could invite theft. Use the full IUPAC chemical name.

Chemical Profile & Hazard Identification

To dispose of this compound safely, we must understand its structural reactivity.

FeatureChemical ComponentHazard Implication
Protecting Group Carbobenzyloxy (Cbz/Z)Combustible. Adds lipophilicity, making the compound persistent in fatty tissues if released.[3][4] Decomposes to benzyl bromide (lacrymator) under specific thermal stress.
Core Skeleton Isopropylamine backboneToxicity. Nitrogen-containing organics can form NOx during improper incineration.[3][4]
Substituent 4-MethoxyphenylAquatic Toxin. Phenolic ethers are often toxic to aquatic life.[3][4]
Regulatory Phenethylamine DerivativeDiversion Risk. Acidic hydrolysis or hydrogenation can liberate the controlled parent amine.[3][4]

Self-Validating Safety Logic:

  • Why Incineration? The Cbz group is stable against mild hydrolysis but breaks down completely at high temperatures (

    
    C). Landfilling is insufficient because gradual environmental degradation could release the toxic amine.
    
  • Why Segregation? Amines (even protected ones) can react exothermically with strong acids or oxidizers.

Disposal Decision Matrix (Workflow)

The following diagram illustrates the decision logic for disposing of N-Cbz-2-(4-methoxyphenyl)isopropylamine based on its physical state.

DisposalWorkflowStartWaste Generation:N-Cbz-2-(4-methoxyphenyl)isopropylamineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->LiquidSolutionBaggingDouble Bagging(Polyethylene)Solid->BaggingSolidContainerContainer:Wide-Mouth HDPE DrumBagging->SolidContainerLabelingLabeling:'Toxic Organic Waste'(List Full Chemical Name)SolidContainer->LabelingSolventCheckCheck SolventCompatibilityLiquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHalogenatedNo HalogensLiquidContainerContainer:Safety Carboy (HDPE/Glass)Halogenated->LiquidContainerNonHalogenated->LiquidContainerLiquidContainer->LabelingStorageSecure Storage(Locked Cabinet)Labeling->StorageDestructionFinal Disposal:High-Temp Incineration(RCRA Approved)Storage->Destruction

Figure 1: Decision tree for the safe segregation and packaging of N-Cbz protected amine waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired reagents, reaction solids, or contaminated weighing papers.[3]

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and safety glasses. Use a fume hood to avoid inhalation of dust.

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a second bag or a screw-top HDPE (High-Density Polyethylene) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write "N-Cbz-2-(4-methoxyphenyl)isopropylamine 100%".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Waste Stream: Segregate into the Solid Organic Waste stream destined for incineration.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors, or HPLC waste.[3]

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.

    • If dissolved in Methanol, Ethyl Acetate, or Toluene : Use the Non-Halogenated Organic stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the solution contains excess acid (used to remove the Cbz group), neutralize carefully with Sodium Bicarbonate before bottling to prevent pressure buildup.

  • Container: Use an approved safety carboy (HDPE or Glass). Do not fill >90% to allow for thermal expansion.

  • Labeling: List all solvents and the estimated concentration of the amine.

Protocol C: Spill Management

Immediate response for benchtop spills.

  • Isolate: Alert nearby personnel.

  • Absorb:

    • Liquids: Use vermiculite or a commercial organic spill pad.

    • Solids: Cover with wet paper towels to prevent dust generation, then wipe up.

  • Clean: Clean the surface with a soap/water solution followed by an ethanol wipe. The Cbz group makes the compound lipophilic; water alone will not remove residues effectively.

  • Dispose: All cleanup materials (gloves, wipes, pads) must be treated as Solid Hazardous Waste (see Protocol A).

Regulatory & Compliance (RCRA)[1]

In the United States, this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA) .

  • Waste Code Assignment:

    • Since this specific molecule is not P-listed or U-listed by name, it is classified by characteristic.

    • D001 (Ignitable): If the waste is in a flammable solvent (Flash point <60°C).

    • Toxic Organic (Non-Specific): If solid.[5]

  • Chain of Custody:

    • Due to the structural similarity to controlled phenethylamines, maintain a logbook of generation and disposal .

    • Ensure the waste manifest from your EHS provider explicitly states "Incineration" as the destruction method.

Senior Scientist Note:

"Traceability is your best defense. If a regulatory audit occurs, you must prove that this precursor-like molecule was destroyed, not diverted.[4] Keep your waste manifests for a minimum of 3 years."[4]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. Compound Summary for Isopropylamine Derivatives (General Toxicity Data). National Library of Medicine. [Link]

Personal protective equipment for handling N-Cbz-2-(4-methoxyphenyl)isopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for N-Cbz-2-(4-methoxyphenyl)isopropylamine Content Type: Operational Safety Protocol & Logistical Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

Executive Safety Summary

Compound Context: N-Cbz-2-(4-methoxyphenyl)isopropylamine is a lipophilic carbamate-protected intermediate. While the Carbobenzyloxy (Cbz) group significantly reduces the volatility and immediate corrosivity associated with its free amine precursor (2-(4-methoxyphenyl)isopropylamine), it introduces specific handling risks:

  • Latent Potency: The core skeleton is a phenethylamine derivative (structurally related to psychoactive methoxylated amphetamines). Until specific toxicological data proves otherwise, it must be handled as a Potent Compound (OEB 3) .

  • Lipophilicity: The Cbz group facilitates transdermal absorption.

  • Sensitization: Carbamates and their metabolic precursors are known skin and respiratory sensitizers.

Immediate Action Required: Treat this compound as a high-contact hazard . Do not rely on standard "lab coat and glasses" protocols. All manipulations must occur within a primary engineering control (Fume Hood or Vented Balance Enclosure).

Risk Assessment & PPE Matrix

The following matrix dictates the minimum protection standards based on the specific operational task.

PPE Specification Table
Protection TierComponentSpecificationScientific Rationale
Dermal (Hands) Primary Glove Nitrile (minimum 5 mil) Provides tactile sensitivity and resistance to incidental splashes.
Secondary Glove Silver Shield® (Laminate) or Extended Cuff Nitrile (8 mil) Required for synthesis/cleanup. Carbamates are lipophilic; laminate prevents permeation of organic solvents (DCM/THF) used in deprotection steps.
Respiratory Solid Handling N95 or P100 Respirator Required if handling outside a hood (strongly discouraged) or during spill cleanup to prevent inhalation of particulates.
Liquid/Solvent Half-face w/ OV/P100 Cartridges Essential if heating or if trace Benzyl Chloride/Free Amine odors are detectable.
Body Lab Coat Tyvek® or Poly-coated Standard cotton coats absorb lipophilic compounds. Impervious sleeves are required to prevent "cuff gap" exposure.
Ocular Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for liquid handling due to the risk of splash migration.

Operational Workflow: Safe Handling Protocol

This protocol uses a "Zone Defense" strategy to contain the compound.

Phase 1: Preparation (The "Clean" Zone)
  • Engineering Check: Verify fume hood face velocity is between 80–100 fpm .

  • Static Control: If the compound is a solid, use an ionizing bar or anti-static gun. Cbz-protected amines are often fluffy, electrostatic solids that disperse easily.

  • Double-Gloving: Don a pair of 5-mil nitrile gloves. Inspect for pinholes. Don a second pair of extended-cuff gloves over the first.

Phase 2: Active Manipulation (The "Hot" Zone)
  • Weighing:

    • Perform all weighing inside the hood.

    • Use a disposable anti-static weighing boat.

    • Critical: After transfer, wipe the exterior of the receiving flask with a solvent-dampened Kimwipe to remove invisible dust residues before removing it from the balance area.

  • Reaction Setup (Deprotection/Coupling):

    • When removing the Cbz group (e.g., H2/Pd-C or HBr/AcOH), the system will release CO2 gas . Ensure the system is vented to a scrubber or hood exhaust to prevent pressure buildup and vessel rupture.

    • Caution: The deprotected product (free amine) will be significantly more volatile and corrosive.

Phase 3: Decontamination & Exit
  • Primary Decon: Wipe all tools (spatulas, flask necks) with methanol or acetone inside the hood. Dispose of wipes as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves inside the hood; turn them inside out.

    • Remove eyewear and wash with soap/water.

    • Remove lab coat (hang in designated "dirty" area or dispose).

    • Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visual Workflow: Operational Safety Logic

SafeHandling Start Start: Risk Assessment Check Engineering Control Check (Hood > 80fpm) Start->Check Donning PPE Donning (Double Glove + Tyvek) Check->Donning Handle Active Handling (Inside Hood Only) Donning->Handle Decon Decontamination (Solvent Wipe) Handle->Decon Spill/Splash? Doff Doffing Sequence (Outer Gloves -> Coat -> Inner Gloves) Decon->Doff Wash Hand Wash (Cool Water) Doff->Wash

Caption: Step-by-step workflow ensuring containment from entry to exit. Cool water washing prevents pore dilation.

Waste Disposal & Management

Disposal must adhere to RCRA guidelines. Cbz-amines are organic contaminants that must be incinerated.

Disposal Decision Tree
Waste StreamClassificationContainer TypeLabeling Requirement
Solid Waste Hazardous Organic SolidWide-mouth HDPE Jar"Toxic Solid, Organic (Cbz-Amine Derivative)"
Liquid (Mother Liquor) Flammable/Toxic OrganicSafety Can / Glass Bottle"Flammable Liquid, Toxic (Contains organic amines)"
Sharps/Glass Contaminated SharpsPuncture-proof Bin"Sharps - Chemically Contaminated"
Gloves/Wipes Solid Hazardous WasteClear Poly Bag (Double)"Debris contaminated with Potent Compound"
Visual Workflow: Waste Segregation

WasteDisposal Waste Generated Waste State Physical State? Waste->State Solid Solid (Powder/Wipes) State->Solid Liquid Liquid (Solvent/Reaction) State->Liquid Bin_Solid Solid Waste Drum (Incineration) Solid->Bin_Solid Halogen Halogenated Solvent Used? (DCM, Chloroform) Liquid->Halogen Bin_Halo Halogenated Waste Carboy Halogen->Bin_Halo Yes Bin_NonHalo Non-Halogenated Waste Carboy Halogen->Bin_NonHalo No

Caption: Segregation logic based on physical state and solvent content to ensure RCRA compliance.

Emergency Response Protocols

Scenario A: Skin Contact

  • Immediate Action: Do not wipe. Wiping drives the lipophilic compound deeper into the dermis.

  • Rinse: Flush with copious amounts of water for 15 minutes. Use soap only after the initial flush.

  • Medical: Seek evaluation. Provide the SDS and mention "Potential Phenethylamine Precursor."

Scenario B: Inhalation (Dust)

  • Evacuate: Move to fresh air immediately.

  • Support: If breathing is difficult, trained personnel should administer oxygen.

  • Monitor: Watch for signs of adrenergic overstimulation (rapid heart rate, dilated pupils) due to potential metabolic deprotection.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450.[1] Link

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide. (Reference for Nitrile/Laminate permeation against amine derivatives). Link

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Isopropylamine Derivatives. (Used for surrogate hazard data). Link

Sources

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